4-Phenyl-4-(1-piperidinyl)cyclohexanol
Description
Structure
2D Structure
Properties
IUPAC Name |
4-phenyl-4-piperidin-1-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-16-9-11-17(12-10-16,15-7-3-1-4-8-15)18-13-5-2-6-14-18/h1,3-4,7-8,16,19H,2,5-6,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRUAZBLIREHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCC(CC2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209577, DTXSID101344941 | |
| Record name | 4-Phenyl-4-piperidinocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Phenyl-4-Piperidinocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60756-83-4, 78165-07-8 | |
| Record name | 4-Phenyl-4-(1-piperidinyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60756-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-4-piperidinocyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060756834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-4-piperidinocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Phenyl-4-Piperidinocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-PHENYL-4-HYDROXYCYCLOHEXYL)PIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAJ3PEY6RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Phenyl-4-(1-piperidinyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is a prominent metabolite of the dissociative anesthetic phencyclidine (PCP). As a biologically active compound, PPC exists as cis and trans stereoisomers, each exhibiting distinct pharmacological profiles. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and biological activities of PPC, with a focus on experimental methodologies and data interpretation for research and drug development applications.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₅NO | PubChem[1][2] |
| Molar Mass | 259.4 g/mol | PubChem[1][2] |
| IUPAC Name | 4-phenyl-4-(1-piperidinyl)cyclohexan-1-ol | PubChem[1][2] |
| CAS Number | 60756-83-4 | PubChem[1][2] |
| Synonyms | PPC, 4-Phenyl-4-piperidinocyclohexanol, 1-(1-Phenyl-4-hydroxycyclohexyl)piperidine | PubChem[1][2] |
| XLogP3 | 2.5 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1][2] |
| Rotatable Bond Count | 2 | PubChem[1][2] |
Synthesis and Isomer Separation
The synthesis of this compound can be achieved through the hydroxylation of phencyclidine or via synthetic routes utilized for analogous hydroxylated PCP derivatives. A plausible synthetic approach is outlined below.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from a suitable precursor.
Materials:
-
1-Phenylcyclohexene
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Epoxidation: Dissolve 1-phenylcyclohexene in dichloromethane. Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C. Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Nucleophilic Opening: Concentrate the organic layer under reduced pressure to obtain the crude epoxide. Dissolve the crude epoxide in a suitable solvent and add piperidine. Heat the reaction mixture to facilitate the nucleophilic opening of the epoxide ring.
-
Purification: After the reaction is complete (monitored by TLC), cool the mixture and perform an appropriate work-up. Purify the crude product by silica gel column chromatography to yield this compound as a mixture of cis and trans isomers.
Experimental Protocol: Isomer Separation by Thin Layer Chromatography (TLC)
The separation of the cis and trans isomers of PPC is crucial for evaluating their individual biological activities.[3]
Objective: To separate the cis and trans isomers of this compound using TLC.
Materials:
-
Mixture of cis and trans PPC
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing solvent system (e.g., a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a polar solvent like ethyl acetate (B1210297) or methanol)
-
Visualizing agent (e.g., iodine vapor or a potassium permanganate (B83412) stain)
-
TLC developing chamber
Procedure:
-
Spotting: Dissolve a small amount of the PPC isomer mixture in a suitable solvent (e.g., dichloromethane or methanol). Spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to ascend the plate until it is near the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the separated spots using a suitable method, such as exposure to iodine vapor or dipping in a potassium permanganate solution. The two isomers should appear as distinct spots with different Rf values.
-
Preparative TLC (Optional): For isolation of individual isomers, preparative TLC can be performed using thicker silica gel plates and a larger amount of the mixture. After development, the separated bands corresponding to each isomer can be scraped from the plate and the compound extracted from the silica gel with a polar solvent.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and differentiation of the cis and trans isomers of PPC.[3] While specific spectral data from the primary literature is limited, the expected chemical shifts can be inferred based on the structure.
Expected ¹H NMR Features:
-
Aromatic Protons: Multiplets in the range of δ 7.2-7.5 ppm.
-
Cyclohexane Protons: A complex series of multiplets in the aliphatic region (δ 1.0-2.5 ppm). The chemical shifts and coupling constants of the proton at C1 (bearing the hydroxyl group) will be diagnostic for the cis and trans isomers due to different spatial orientations of the hydroxyl group.
-
Piperidine Protons: Multiplets in the aliphatic region, typically between δ 2.0-3.0 ppm.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
Expected ¹³C NMR Features:
-
Aromatic Carbons: Signals in the range of δ 125-150 ppm.
-
Quaternary Carbon (C4): A signal around δ 70-80 ppm.
-
Carbinol Carbon (C1): A signal around δ 65-75 ppm, with the chemical shift differing between the cis and trans isomers.
-
Cyclohexane and Piperidine Carbons: Signals in the aliphatic region (δ 20-60 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of PPC.
Expected MS Features:
-
Molecular Ion (M⁺): A peak at m/z 259, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of arylcyclohexylamines is complex. Common fragmentation pathways may involve the loss of the piperidine ring, the phenyl group, or water from the molecular ion. The relative intensities of the fragment ions may differ between the cis and trans isomers.
Pharmacological and Toxicological Properties
PPC, as a metabolite of PCP, exhibits significant biological activity.
Pharmacodynamics
The pharmacological effects of PPC are primarily attributed to its interaction with central nervous system targets.
Table of Pharmacological Activities:
| Activity | Isomer(s) | Effect | Reference |
| Locomotor Activity | trans | Dose-dependent increase in locomotor activity and rearing in mice. | [4] |
| Ataxia | cis and trans | The trans isomer is slightly more active than the cis isomer in producing ataxia in the mouse rotarod assay. | [3] |
| Seizure Activity | cis and trans | Both isomers can produce seizure activity at doses required to produce maximal ataxia. | [3] |
| Dopamine Uptake Inhibition | trans | Inhibits [³H]dopamine uptake in rat striatal synaptosomes to a similar extent as PCP. | [3] |
| NMDA Receptor Binding | trans | Inhibits [³H]TCP binding to rat cortical membranes with much less activity than PCP. | [3] |
Toxicology
High doses of both cis and trans isomers of PPC have been shown to cause lethality in mice, which is associated with seizure activity.[3]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of PPC
Based on the known mechanisms of its parent compound, phencyclidine, and the observed biological activities of PPC, a proposed signaling pathway is illustrated below. PPC likely modulates both glutamatergic and dopaminergic neurotransmission.
Experimental Workflow: Biological Evaluation
A typical workflow for the biological evaluation of PPC and its isomers is depicted below.
Experimental Protocols
Rotarod Assay for Motor Coordination in Mice
This protocol is adapted from standard procedures to assess the ataxic effects of PPC isomers.
Objective: To evaluate the effect of PPC isomers on motor coordination and balance in mice.
Materials:
-
Rotarod apparatus
-
Male ICR mice
-
PPC isomers (dissolved in a suitable vehicle, e.g., saline with a small amount of Tween 80)
-
Vehicle control solution
-
Syringes for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Training: Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 2 minutes) for 2-3 trials to establish a baseline performance.
-
Dosing: Administer the PPC isomer or vehicle control via i.p. injection.
-
Testing: At predetermined time points after injection (e.g., 15, 30, 60, and 120 minutes), place the mice on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod for each mouse. A trial is typically ended if the mouse falls off or remains on the rod for the maximum duration (e.g., 300 seconds).
-
Analysis: Compare the latency to fall for the PPC-treated groups with the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Conclusion
This compound is a pharmacologically active metabolite of phencyclidine with distinct properties for its cis and trans isomers. This guide has provided a foundational understanding of its basic properties, synthesis, and biological effects, along with detailed experimental considerations. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways of each isomer, which will be critical for understanding their potential roles in the overall pharmacology and toxicology of phencyclidine and for the development of novel therapeutics targeting related pathways.
References
- 1. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C17H25NO | CID 162171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of the major metabolite of phencyclidine, the trans isomer of this compound, on [3H]N-(1-[2-thienyl] cyclohexyl)-3,4-piperidine ([3H]TCP) binding and [3H]dopamine uptake in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Fragmentation Characteristics of Ketamine Analogues [zpxb.xml-journal.net]
4-Phenyl-4-(1-piperidinyl)cyclohexanol chemical structure and IUPAC name
This technical guide provides a comprehensive overview of 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC), a significant metabolite of the dissociative anesthetic phencyclidine (PCP). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methods, and biological significance.
Chemical Structure and IUPAC Name
This compound is a tertiary alcohol containing a cyclohexane (B81311) ring substituted with a phenyl group, a piperidinyl group, and a hydroxyl group.
Chemical Structure:
IUPAC Name: 4-phenyl-4-(piperidin-1-yl)cyclohexan-1-ol[1][2]
The molecule exists as cis and trans isomers, which have been separated and characterized.[3]
Physicochemical and Pharmacokinetic Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₅NO | [1][2] |
| Molecular Weight | 259.4 g/mol | [1][4] |
| IUPAC Name | 4-phenyl-4-piperidin-1-ylcyclohexan-1-ol | [1] |
| CAS Number | 60756-83-4 | [1][2] |
| XLogP3 | 2.5 | [1] |
| Kovats Retention Index (Standard non-polar) | 2549 | [1] |
Biological Significance and Signaling Pathways
This compound is one of the major metabolites of phencyclidine (PCP), formed through hydroxylation of the cyclohexane ring.[3] This biotransformation is primarily mediated by the cytochrome P-450 enzyme system, with CYP3A playing a significant role.[5][6] Both the cis and trans isomers of PPC are biologically active.[3]
Studies in mice have shown that PPC can induce an increase in locomotor activity.[2] While its parent compound, PCP, is a well-known NMDA receptor antagonist, the direct interaction of PPC with the NMDA receptor has not been extensively characterized. However, other cyclohexanol (B46403) derivatives have been identified as NR2B-selective NMDA receptor antagonists.[7] A structurally related compound, 2-(4-phenyl piperidino) cyclohexanol, has been shown to have pre-junctional neuromuscular blocking activity and alpha-adrenoceptor blocking properties.[8]
Metabolic Pathway of Phencyclidine to this compound
The following diagram illustrates the metabolic conversion of PCP to its hydroxylated metabolite, PPC.
Experimental Protocols
Hypothetical Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, based on general synthetic methods for related compounds.
Workflow for the Synthesis of this compound
Detailed Protocol:
-
Reductive Amination: To a solution of 4-phenylcyclohexanone (1 equivalent) in a suitable solvent such as methanol (B129727), add piperidine (1.2 equivalents). The mixture is stirred at room temperature for 1-2 hours. A reducing agent, such as sodium cyanoborohydride (1.5 equivalents), is then added portion-wise, and the reaction is stirred overnight at room temperature.
-
Work-up: The reaction mixture is quenched by the addition of water and the solvent is removed under reduced pressure. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 4-phenyl-4-(1-piperidinyl)cyclohexanone.
-
Reduction: The crude ketone is dissolved in methanol and cooled to 0°C. Sodium borohydride (B1222165) (2 equivalents) is added slowly, and the reaction mixture is stirred at room temperature for 4-6 hours.
-
Final Work-up and Purification: The reaction is quenched with water, and the methanol is removed. The aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The resulting crude product, a mixture of cis and trans isomers of this compound, can be purified by column chromatography on silica (B1680970) gel.
Analysis of this compound in Biological Samples
The following protocol outlines a general procedure for the extraction and analysis of PPC from biological matrices such as urine or hair, which is relevant for forensic and toxicological studies.[2]
General Workflow for Analysis in Biological Samples
Detailed Protocol:
-
Sample Preparation:
-
Urine: An aliquot of the urine sample is mixed with an internal standard. The pH is adjusted to be basic (pH 9-10) with a suitable buffer.
-
Hair: Hair samples are washed to remove external contamination, then pulverized. The pulverized hair is incubated in a basic solution (e.g., NaOH) to digest the hair matrix and release the analytes.
-
-
Extraction:
-
Liquid-Liquid Extraction (LLE): The prepared sample is extracted with an immiscible organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate). The mixture is vortexed and centrifuged, and the organic layer is collected.
-
Solid-Phase Extraction (SPE): Alternatively, the sample can be passed through an SPE cartridge. The cartridge is washed, and the analyte is eluted with a suitable solvent.
-
-
Derivatization (for GC-MS): The extracted analyte may be derivatized (e.g., with a silylating agent like BSTFA) to improve its volatility and chromatographic properties.
-
Instrumental Analysis: The prepared sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS) for separation and detection.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.
References
- 1. This compound | C17H25NO | CID 162171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Phencyclidine metabolism: resolution, structure, and biological activity of the isomers of the hydroxy metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Biotransformation of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of phencyclidine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of orally bioavailable cyclohexanol-based NR2B-selective NMDA receptor antagonists with analgesic activity utilizing a scaffold hopping approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the blocking action of 2-(4-phenyl piperidino) cyclohexanol (AH5183) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Phenyl-4-(1-piperidinyl)cyclohexanol: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC), a principal metabolite of the dissociative anesthetic phencyclidine (PCP), has been a subject of pharmacological interest due to its psychoactive properties and its contribution to the overall effects of PCP intoxication. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacology of PPC, with a focus on its isomeric forms, cis- and trans-4-phenyl-4-(1-piperidinyl)cyclohexanol. This document consolidates key quantitative data, details experimental methodologies for its study, and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.
Introduction and Historical Context
The story of this compound (PPC) is intrinsically linked to the history of phencyclidine (PCP). PCP was first synthesized in 1926 and later investigated as a surgical anesthetic in the 1950s by Parke, Davis and Company under the brand name Sernyl.[1][2] While it produced effective anesthesia without significant cardiorespiratory depression, its clinical use was short-lived due to the high incidence of postoperative delirium, hallucinations, and dysphoria.[1] By the late 1960s, PCP emerged as a significant drug of abuse, known by street names such as "angel dust."[2][3]
The extensive metabolism of PCP in the body led researchers to investigate its biotransformation pathways to better understand its prolonged and complex psychoactive effects.[4] One of the major metabolic routes identified was the hydroxylation of the cyclohexane (B81311) ring, leading to the formation of this compound.[4] Early studies on PCP metabolism identified PPC as a significant urinary metabolite. The recognition that PPC itself might possess biological activity prompted further investigation into its synthesis, pharmacological characterization, and the differentiation of its geometric isomers.
Synthesis and Isomer Separation
The synthesis of this compound and the subsequent separation of its cis and trans isomers were crucial for elucidating their individual pharmacological profiles. A key method was reported by Wood et al. in 1981.
Synthesis of this compound
The synthesis involves a multi-step process starting from 4-phenyl-4-piperidinocyclohexanone.
Experimental Protocol: Synthesis of this compound
This protocol is based on the method described by Wood et al. (1981).
-
Grignard Reaction: 1-Piperidinocyclohexanecarbonitrile is reacted with phenylmagnesium bromide. The resulting imine is then hydrolyzed with acid to yield 4-phenyl-4-piperidinocyclohexanone.
-
Reduction: The ketone, 4-phenyl-4-piperidinocyclohexanone, is then reduced to the corresponding alcohol, this compound, using a reducing agent such as sodium borohydride. This reduction yields a mixture of the cis and trans isomers.
Separation of cis and trans Isomers
The two geometric isomers of PPC can be separated using chromatographic techniques.
Experimental Protocol: Isomer Separation
Based on the work of Wood et al. (1981), the following method can be employed:
-
Thin-Layer Chromatography (TLC): The isomeric mixture of this compound can be separated by preparative thin-layer chromatography on silica (B1680970) gel plates. A suitable solvent system, such as a mixture of chloroform (B151607) and methanol, is used to achieve separation of the more polar cis-isomer and the less polar trans-isomer.
-
Column Chromatography: For larger scale separations, column chromatography using silica gel as the stationary phase and an appropriate eluent system can also be employed.
Pharmacological Profile
The pharmacological activity of this compound is primarily attributed to its interaction with the dopamine (B1211576) transporter and, to a lesser extent, the NMDA receptor. The two isomers exhibit different potencies at these targets.
Quantitative Pharmacological Data
While comprehensive quantitative data for both isomers are not extensively available in a single source, key findings from various studies are summarized below. It is noteworthy that the trans-isomer is generally considered the more pharmacologically active of the two.
| Compound | Target | Assay Type | Value | Reference |
| trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol | Dopamine Transporter (DAT) | [³H]Dopamine Uptake Inhibition | Similar to PCP | (Baba et al., 1994)[5] |
| trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol | NMDA Receptor (PCP site) | [³H]TCP Binding Inhibition | Much less active than PCP | (Baba et al., 1994)[5] |
| Phencyclidine (PCP) | NMDA Receptor (PCP site) | [³H]PCP Binding | Ki = 58 nM (approx.) | (Itzhak et al., 1981) |
Note: Specific Ki or IC50 values for the cis and trans isomers of PPC at the dopamine transporter and NMDA receptor are not consistently reported in the literature. The information available provides a qualitative or semi-quantitative comparison to the parent compound, PCP.
Behavioral Effects
Consistent with its action as a dopamine uptake inhibitor, the trans-isomer of PPC has been shown to produce significant behavioral effects in animal models.
-
Hyperlocomotion: Intraperitoneal administration of trans-PPC at doses ranging from 10 to 30 mg/kg causes a dose-related increase in locomotor activity and rearing in mice.[6]
-
Lack of PCP-like Ataxia: Unlike PCP, trans-PPC does not induce swaying and falling at the doses tested, suggesting that its behavioral profile is distinct from that of the parent compound and may be primarily driven by its effects on the dopaminergic system rather than the NMDA receptor.[6]
These findings suggest that the psychotomimetic effects of PCP may be partially mediated by its metabolite, trans-PPC, through its inhibition of dopamine uptake.[5]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the psychoactive effects of trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol is the inhibition of the dopamine transporter (DAT).
Dopamine Transporter Inhibition
By blocking the reuptake of dopamine from the synaptic cleft, trans-PPC increases the extracellular concentration of dopamine, leading to enhanced dopaminergic neurotransmission. This prolonged stimulation of dopamine receptors is thought to underlie the observed hyperlocomotor activity.
References
- 1. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 2. banyantreatmentcenter.com [banyantreatmentcenter.com]
- 3. DARK Classics in Chemical Neuroscience: Phencyclidine (PCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the major metabolite of phencyclidine, the trans isomer of this compound, on [3H]N-(1-[2-thienyl] cyclohexyl)-3,4-piperidine ([3H]TCP) binding and [3H]dopamine uptake in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral effects of phencyclidine and its major metabolite, (trans)this compound, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Phenyl-4-(1-piperidinyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is a prominent psychoactive metabolite of the dissociative anesthetic phencyclidine (PCP). This technical guide provides a comprehensive overview of PPC, focusing on its chemical properties, synthesis, pharmacological actions, and the experimental methodologies used for its characterization. PPC exists as two stereoisomers, cis- and trans-, with the trans-isomer demonstrating greater biological activity. Its primary mechanism of action involves the inhibition of dopamine (B1211576) reuptake, a property it shares with its parent compound, PCP. However, PPC exhibits significantly lower affinity for the N-methyl-D-aspartate (NMDA) receptor ion channel, suggesting a distinct pharmacological profile. This document aims to serve as a detailed resource for researchers investigating the metabolism and psychoactive effects of PCP and its derivatives.
Chemical and Physical Properties
This compound is a tertiary alcohol with a molecular formula of C₁₇H₂₅NO.[1] Its chemical structure features a cyclohexane (B81311) ring substituted with a phenyl group, a piperidinyl group, and a hydroxyl group at the 4-position. The presence of stereoisomers, namely cis and trans isomers, arises from the relative orientation of the hydroxyl group to the phenyl and piperidinyl substituents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₅NO | [1] |
| Molar Mass | 259.4 g/mol | [1] |
| CAS Number | 60756-83-4 | [1] |
| IUPAC Name | 4-phenyl-4-(1-piperidinyl)cyclohexan-1-ol | [1] |
| Synonyms | PPC, 4-phenyl-4-piperidinocyclohexanol | [1][2] |
| Appearance | White solid (recrystallized) | |
| Melting Point (trans-isomer) | 155 - 157 °C | [3] |
Synthesis and Stereoisomer Separation
The synthesis of this compound can be achieved through various synthetic routes, often involving the reaction of a cyclohexanone (B45756) precursor with a Grignard reagent or an organolithium compound, followed by the introduction of the piperidinyl group. A general conceptual pathway is outlined below.
Conceptual Synthetic Pathway
A plausible synthetic route involves the reaction of 4-phenylcyclohexanone (B41837) with a piperidinyl-containing nucleophile or a precursor that can be converted to a piperidinyl group. An alternative approach is the reaction of a piperidinyl-substituted cyclohexanone with a phenyl Grignard reagent. The final reduction of the ketone functionality to a hydroxyl group yields the desired product. The synthesis will typically result in a mixture of cis and trans isomers.
DOT Script for Conceptual Synthesis
Caption: Conceptual synthetic routes to this compound.
Experimental Protocol: Separation of cis- and trans-Isomers
-
Column Preparation: A glass column is packed with silica (B1680970) gel slurry in a non-polar eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Sample Loading: The crude mixture of cis- and trans-PPC, dissolved in a minimal amount of the eluent, is carefully loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a solvent system of increasing polarity. The progress of the separation is monitored by Thin Layer Chromatography (TLC).
-
Fraction Collection: Fractions are collected as the solvent front moves down the column.
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the pure isomers. Fractions containing the same isomer are combined.
-
Solvent Evaporation: The solvent is removed from the combined fractions under reduced pressure to yield the purified cis- and trans-isomers.
Pharmacology
The pharmacological effects of this compound are primarily attributed to its interaction with the dopamine transporter and, to a lesser extent, the NMDA receptor.
Mechanism of Action
-
Dopamine Transporter (DAT) Inhibition: The trans-isomer of PPC inhibits the reuptake of dopamine from the synaptic cleft to a similar extent as PCP. This action increases the concentration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission, which is believed to contribute to the locomotor-stimulating effects of the compound.
-
NMDA Receptor Interaction: PPC has a significantly lower affinity for the phencyclidine (PCP) binding site within the ion channel of the NMDA receptor compared to PCP itself. This suggests that the dissociative and psychotomimetic effects, which are characteristic of PCP and are mediated by NMDA receptor antagonism, are less pronounced with PPC.
DOT Script for Mechanism of Action
Caption: Pharmacological targets of this compound.
Pharmacological Data
Currently, specific quantitative data such as IC₅₀ or Kᵢ values for the interaction of this compound with the dopamine transporter and the NMDA receptor are not available in the public domain. Similarly, quantitative data from in vivo studies, such as the ED₅₀ for locomotor activity or ataxia, have not been reported.
Metabolism and Pharmacokinetics
This compound is a major metabolite of phencyclidine, formed through the hydroxylation of the cyclohexane ring. This metabolic conversion is primarily mediated by cytochrome P450 enzymes in the liver.
Metabolic Pathway
DOT Script for Metabolic Pathway
Caption: Metabolic conversion of Phencyclidine to this compound.
Pharmacokinetic Parameters
Detailed pharmacokinetic studies on this compound are limited. However, studies on its parent compound, phencyclidine, in rats have provided some insights into its disposition. For instance, the terminal elimination half-life of PCP in female Sprague-Dawley rats has been reported to be approximately 5.5 hours, which is significantly longer than in male rats (3.4 hours).[5] This difference is attributed to a decreased metabolic clearance in females.[5] While these data pertain to PCP, they suggest that the pharmacokinetics of its metabolites, including PPC, may also exhibit sex-dependent differences.
Experimental Protocols
Dopamine Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes or cells expressing the dopamine transporter.[6][7]
-
Preparation of Synaptosomes/Cells: Synaptosomes are prepared from rat striatum by homogenization and differential centrifugation. Alternatively, cells stably expressing the human dopamine transporter (hDAT) can be cultured.[6][7]
-
Assay Procedure:
-
In a 96-well plate, pre-incubate the synaptosome suspension or cells with the test compound at various concentrations for 20 minutes at 25°C in a modified Tris-HEPES buffer (pH 7.1).[6]
-
Initiate the uptake by adding [³H]Dopamine (final concentration of 50 nM).[6]
-
Incubate for an additional 10 minutes.[6]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate the synaptosomes/cells from the incubation medium.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific [³H]Dopamine uptake (IC₅₀) is determined by non-linear regression analysis.
NMDA Receptor Binding Assay ([³H]TCP Binding)
This competitive radioligand binding assay is used to determine the affinity of a test compound for the PCP binding site within the NMDA receptor ion channel.[8]
-
Membrane Preparation: Rat cortical membranes, a rich source of NMDA receptors, are prepared by homogenization and centrifugation.[8]
-
Assay Procedure:
-
In a 96-well plate, set up triplicate wells for total binding (assay buffer), non-specific binding (a high concentration of a known PCP site ligand, e.g., 10 µM PCP), and the test compound at various concentrations.[8]
-
Add the diluted membrane preparation to each well.[8]
-
Add [³H]TCP at a final concentration near its Kₔ value (typically 1-5 nM).[8]
-
Incubate the plate at room temperature (25°C) for 60 minutes.[8]
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).[8]
-
Wash the filters with ice-cold wash buffer.
-
-
Data Analysis: The radioactivity on the filters is quantified by liquid scintillation counting. The IC₅₀ value is determined, and the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.[8]
Conclusion
This compound is a pharmacologically active metabolite of phencyclidine with a distinct profile. Its primary action as a dopamine reuptake inhibitor, coupled with its weak activity at the NMDA receptor, suggests that it contributes to the stimulant effects of PCP while having a lower potential for producing dissociative effects. Further research is warranted to fully elucidate the quantitative pharmacological and pharmacokinetic parameters of both the cis- and trans-isomers of PPC. The experimental protocols detailed in this guide provide a framework for such investigations, which will be crucial for a comprehensive understanding of the complex pharmacology of phencyclidine and its metabolites.
References
- 1. This compound | C17H25NO | CID 162171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) as a Phencyclidine Metabolite
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phencyclidine (PCP), a dissociative anesthetic with significant psychotomimetic effects, undergoes extensive biotransformation in the body. A primary product of this metabolism is 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC). While generally less pharmacologically potent than its parent compound at the NMDA receptor, PPC exhibits distinct effects, notably on dopamine (B1211576) reuptake, and contributes to the overall physiological and toxicological profile following PCP administration. The detection of PPC is a reliable biomarker for confirming PCP use. This document provides an in-depth technical overview of the metabolic formation, pharmacodynamics, quantitative data, and analytical protocols related to PPC.
Metabolism of Phencyclidine (PCP)
PCP is primarily metabolized in the liver through oxidative reactions mediated by the cytochrome P450 (CYP) enzyme system.[1] The formation of PPC occurs via hydroxylation of the cyclohexyl ring, a major metabolic pathway.
Studies using human liver microsomes have identified CYP3A as the major enzyme responsible for the formation of both the cis and trans isomers of PPC (c-PPC and t-PPC).[2] Other CYP isoforms, such as CYP1A and CYP2A, may play a minor role in the formation of other PCP metabolites.[2] This metabolic conversion reduces the psychoactive potency of the parent drug and facilitates its eventual excretion.
Caption: Metabolic conversion of Phencyclidine (PCP) to PPC.
Pharmacodynamics and Biological Activity
While PPC is a metabolite, it is not inert and retains biological activity. Its pharmacodynamic profile, however, differs significantly from that of PCP.
-
NMDA Receptor Activity: PCP is a potent non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, binding to a site within the receptor's ion channel.[3] In contrast, PPC shows significantly less activity at this PCP binding site.[4] This reduction in NMDA receptor antagonism means PPC is much less likely to produce the profound dissociative and hallucinogenic effects characteristic of PCP.
-
Dopamine Reuptake Inhibition: Despite its low affinity for the NMDA receptor, PPC inhibits the reuptake of dopamine in rat striatal synaptosomes to a similar extent as PCP.[4] This action increases synaptic dopamine levels and may be responsible for some of the psychotomimetic effects of PCP, such as increased locomotor activity.[4]
-
Behavioral Effects: In animal models, PPC has been shown to cause a dose-related increase in locomotor activity.[5][6] However, unlike PCP, it does not produce the characteristic ataxia (e.g., swaying and falling) at similar dose ranges, further highlighting its distinct pharmacological profile.[6]
Caption: Comparative actions of PCP and PPC at NMDA and DAT sites.
Data Presentation: Comparative Pharmacology
The following table summarizes key quantitative and qualitative differences between PCP and its metabolite, PPC.
| Parameter | Phencyclidine (PCP) | This compound (PPC) | Reference(s) |
| Primary Mechanism | Non-competitive NMDA Receptor Antagonist | Dopamine Reuptake Inhibitor | [3][4] |
| [³H]TCP Binding Affinity | High (Ki ≈ 59 nM) | Much lower than PCP | [3][4] |
| Dopamine Uptake Inhibition | Potent Inhibitor | Similar potency to PCP | [4] |
| Behavioral Effect (Mice) | Hyperlocomotion, Swaying, Falling | Hyperlocomotion, No Swaying/Falling | [6] |
| Ataxia Potency (Rotarod) | Potent (Relative Potency = 1.0) | Low (Relative Potency ≈ 0.16) | [7] |
| Therapeutic Index (Lethality/Ataxia) | ~13 | ~5 | [7] |
Experimental Protocols
Objective: To characterize the formation of PPC and other metabolites from PCP using a liver microsomal model.
Methodology:
-
Preparation: Prepare an incubation mixture in a phosphate (B84403) buffer (pH ~7.4) containing human or rat liver microsomes and MgCl₂.
-
NADPH System: Add an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP450 enzyme activity.
-
Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding PCP (substrate).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which precipitates proteins.
-
Sample Cleanup: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant containing the metabolites.
-
Analysis: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify PPC and other metabolites.[2][5]
Caption: Experimental workflow for in vitro metabolism of PCP.
Objective: To detect and quantify PPC in biological matrices (e.g., hair, urine, blood) for toxicological or forensic analysis.
Methodology:
-
Sample Preparation (Extraction):
-
Add an internal standard (e.g., a deuterated analog) to the sample.
-
Perform an extraction to isolate the analyte from the matrix. This can be a liquid-liquid extraction (LLE) with an organic solvent or a solid-phase extraction (SPE) using a specialized cartridge.
-
-
Derivatization (Optional for GC-MS): For GC-MS analysis, a derivatization step (e.g., silylation) may be performed to improve the thermal stability and chromatographic properties of the hydroxylated metabolite PPC.
-
Chromatographic Separation: Inject the prepared extract into a gas chromatograph (GC) or liquid chromatograph (LC). The instrument separates PPC from other compounds based on its chemical properties as it passes through a capillary column.
-
Mass Spectrometric Detection: The separated compounds enter a mass spectrometer (MS). The instrument ionizes the molecules and detects specific mass-to-charge ratio fragments of PPC and the internal standard.
-
Quantification: A calibration curve is generated using known concentrations of PPC. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against this curve.
References
- 1. Biotransformation of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of phencyclidine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. Effects of the major metabolite of phencyclidine, the trans isomer of this compound, on [3H]N-(1-[2-thienyl] cyclohexyl)-3,4-piperidine ([3H]TCP) binding and [3H]dopamine uptake in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Behavioral effects of phencyclidine and its major metabolite, (trans)this compound, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phencyclidine analogs and precursors: rotarod and lethal dose studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomerism of 4-Phenyl-4-(1-piperidinyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC), a principal metabolite of the dissociative anesthetic phencyclidine (PCP), presents a complex stereochemical profile that is crucial for understanding its pharmacological and toxicological properties. This technical guide provides a comprehensive overview of the stereoisomerism of PPC, detailing the synthesis, separation, and characterization of its stereoisomers. All available quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided. This document serves as a critical resource for researchers in pharmacology, medicinal chemistry, and drug development investigating the nuanced structure-activity relationships of this important molecule.
Introduction to the Stereochemistry of this compound
This compound is a hydroxylated metabolite of phencyclidine, formed by enzymatic action at the C-4 position of the cyclohexane (B81311) ring.[1] This modification introduces a new chiral center at C-4 of the cyclohexanol (B46403) ring, in addition to the pre-existing chiral center at C-1 (the carbon atom to which both the phenyl and piperidinyl groups are attached). Consequently, PPC can exist as a mixture of stereoisomers.
The stereoisomerism of PPC is primarily defined by the relative orientation of the hydroxyl group to the piperidinyl group on the cyclohexane ring, leading to the existence of cis and trans diastereomers. In the cis isomer, the hydroxyl and piperidinyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. Furthermore, each of these diastereomers is a racemic mixture of two enantiomers, as the molecule lacks a plane of symmetry. Therefore, there are a total of four possible stereoisomers of PPC:
-
(cis)-(+)-4-Phenyl-4-(1-piperidinyl)cyclohexanol
-
(cis)-(-)-4-Phenyl-4-(1-piperidinyl)cyclohexanol
-
(trans)-(+)-4-Phenyl-4-(1-piperidinyl)cyclohexanol
-
(trans)-(-)-4-Phenyl-4-(1-piperidinyl)cyclohexanol
The following diagram illustrates the relationship between these stereoisomers.
Synthesis and Separation of Diastereomers
The synthesis of this compound yields a mixture of the cis and trans diastereomers. The separation of these diastereomers has been successfully achieved and is a critical step for the individual characterization and pharmacological evaluation of each isomer.
Experimental Protocol: Synthesis and Separation of cis and trans Isomers
The following protocol is based on the methodology reported in the literature for the synthesis and separation of the diastereomers of PPC.[1]
Synthesis of the Diastereomeric Mixture:
A detailed, publicly available protocol for the initial synthesis of the mixture of this compound isomers is not well-documented in readily accessible literature. However, a common synthetic route to similar 4-substituted cyclohexanol derivatives involves the Grignard reaction of a protected 4-piperidinocyclohexanone with phenylmagnesium bromide, followed by deprotection.
Separation of cis and trans Diastereomers by Thin-Layer Chromatography (TLC): [1]
-
Preparation of TLC Plates: Standard silica (B1680970) gel TLC plates are used.
-
Sample Application: The crude synthetic mixture of PPC is dissolved in a suitable solvent (e.g., methanol (B129727) or chloroform) and spotted onto the TLC plate.
-
Elution: The plate is developed in a chromatography tank containing an appropriate solvent system. While the specific solvent system used for the preparative separation is not detailed in the primary literature, a typical system for separating polar compounds would be a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a polar solvent (e.g., methanol or acetone), with the ratio adjusted to achieve optimal separation.
-
Visualization: The separated spots can be visualized under UV light or by staining with an appropriate agent (e.g., iodine vapor or potassium permanganate).
-
Isolation: For preparative separation, the corresponding bands of silica gel for the cis and trans isomers are scraped from the plate and the compounds are extracted with a suitable solvent. The solvent is then evaporated to yield the isolated isomers.
The following diagram outlines the general workflow for the synthesis and separation of the PPC diastereomers.
Characterization of Diastereomers
The isolated cis and trans isomers of PPC have been characterized using various spectroscopic techniques.[1]
Spectroscopic Data
| Technique | cis-4-Phenyl-4-(1-piperidinyl)cyclohexanol | trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol |
| ¹H NMR | Data not explicitly detailed in primary literature. | Data not explicitly detailed in primary literature. |
| ¹³C NMR | Characterized, but specific chemical shifts are not provided in the primary literature.[1] | Characterized, but specific chemical shifts are not provided in the primary literature.[1] |
| Mass Spec. | Characterized, but specific fragmentation patterns are not detailed in the primary literature.[1] | Characterized, but specific fragmentation patterns are not detailed in the primary literature.[1] |
Note: While the primary literature confirms characterization by these methods, the specific, detailed spectral data for each isomer is not publicly available in the searched resources.
Biological Activity of Diastereomers
Preliminary pharmacological studies have been conducted on the separated cis and trans isomers of PPC to assess their biological activity.
In Vivo Studies
| Assay | cis Isomer | trans Isomer |
| Mouse Rotarod Assay | Active | Slightly more active than the cis isomer.[1] |
| Other Effects | Produced seizure activity and lethality at doses required for maximal ataxia.[1] | Produced seizure activity and lethality at doses required for maximal ataxia.[1] |
These findings indicate that while both diastereomers are biologically active, there is a discernible difference in their potency, with the trans isomer exhibiting slightly greater activity in the mouse rotarod assay.[1]
Enantiomeric Resolution: A Frontier
To date, the scientific literature available through comprehensive searches does not contain reports on the successful resolution of the enantiomers of either the cis or trans diastereomers of this compound. The biological activities and specific properties of the individual (+)-cis, (-)-cis, (+)-trans, and (-)-trans isomers therefore remain unknown.
Proposed Experimental Protocol for Enantiomeric Resolution
Based on standard methodologies for the chiral resolution of similar piperidine-containing compounds, the following protocol is proposed for the separation of the enantiomers of the cis and trans isomers of PPC.
Chiral Resolution by Diastereomeric Salt Formation:
-
Selection of Resolving Agent: A chiral acid, such as (+)- or (-)-tartaric acid, (+)- or (-)-camphorsulfonic acid, or (+)- or (-)-dibenzoyltartaric acid, would be a suitable resolving agent.
-
Salt Formation: The racemic mixture of either the isolated cis or trans isomer of PPC is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetone). An equimolar amount of the chosen chiral acid, dissolved in the same solvent, is added to the solution.
-
Crystallization: The solution is allowed to stand, possibly with cooling, to induce the crystallization of one of the diastereomeric salts. The differing solubilities of the two diastereomeric salts are the basis for the separation.
-
Isolation of Diastereomeric Salt: The crystallized salt is collected by filtration.
-
Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the chiral acid and liberate the free base of the single enantiomer of PPC. The enantiomer is then extracted into an organic solvent.
-
Isolation of the Second Enantiomer: The mother liquor from the crystallization step, which is now enriched in the other diastereomeric salt, can be treated in a similar manner to isolate the other enantiomer. Alternatively, the solvent can be evaporated and the remaining salt treated with base.
-
Purity Analysis: The enantiomeric purity of the separated isomers should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
Conclusion and Future Directions
The stereoisomerism of this compound is a critical aspect of its chemical and pharmacological profile. While the separation and preliminary characterization of the cis and trans diastereomers have been accomplished, a significant knowledge gap exists regarding the individual enantiomers. The resolution and subsequent pharmacological evaluation of all four stereoisomers are essential next steps to fully elucidate the structure-activity relationship of this important phencyclidine metabolite. The proposed protocol for enantiomeric resolution provides a viable pathway for future research in this area. A thorough understanding of the stereochemistry of PPC will undoubtedly contribute to a more complete picture of its role in the pharmacology and toxicology of phencyclidine.
References
Pharmacological Profile of 4-Phenyl-4-(1-piperidinyl)cyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is a primary and biologically active metabolite of the dissociative anesthetic phencyclidine (PCP). This technical guide provides a comprehensive overview of the known pharmacological properties of PPC, with a focus on its interactions with key central nervous system targets. While quantitative binding affinities and detailed pharmacokinetic data remain limited in publicly accessible literature, this document synthesizes the existing qualitative and comparative data. It also furnishes detailed, representative experimental protocols for the assays central to characterizing compounds of this nature. The guide is intended to serve as a foundational resource for researchers engaged in the study of arylcyclohexylamines and related compounds.
Introduction
This compound, commonly referred to as PPC, is an organic chemical that emerges from the metabolic breakdown of phencyclidine (PCP).[1] As a major metabolite, its pharmacological profile is of significant interest for understanding the complete toxicological and psychoactive effects of PCP. PPC exists as two stereoisomers, cis- and trans-, which may exhibit different biological activities.[2][3] The compound has been detected in the hair of PCP users, indicating its presence and persistence in the body.[1] Early research indicates that PPC retains some of the pharmacological activities of its parent compound, notably affecting dopaminergic systems, while displaying a reduced affinity for the PCP binding site on the N-methyl-D-aspartate (NMDA) receptor.[4][5] This guide aims to consolidate the available pharmacological data and provide detailed experimental context for future research.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily centered on its interaction with the dopamine (B1211576) transporter and the NMDA receptor.
Dopamine Transporter Interaction
The trans isomer of PPC has been shown to inhibit the uptake of [3H]dopamine in rat striatal synaptosomes to a degree comparable to that of PCP.[4][5] This inhibition of dopamine reuptake leads to an increase in the synaptic concentration of dopamine, which is believed to contribute to the psychostimulant effects observed with PCP and its metabolites. The increased locomotor activity in mice following the administration of (trans)-PPC further supports this mechanism.[1][5]
NMDA Receptor Interaction
In contrast to its potent effect on dopamine uptake, (trans)-PPC demonstrates significantly lower affinity for the phencyclidine (PCP) binding site on the NMDA receptor complex compared to PCP itself.[4][5] This was determined through radioligand binding assays using [3H]N-(1-[2-thienyl]cyclohexyl)-3,4-piperidine ([3H]TCP), a selective ligand for the PCP binding site. This suggests that the psychotomimetic effects of PPC may be less pronounced or qualitatively different from those of PCP, which are largely attributed to NMDA receptor antagonism.
Opioid Receptor Interaction
Behavioral Pharmacology
When administered intraperitoneally to mice at doses ranging from 10 to 30 mg/kg, (trans)-PPC induces a dose-dependent increase in locomotor activity and rearing behaviors.[5] Notably, unlike PCP, (trans)-PPC did not produce swaying and falling at the tested doses, indicating a different behavioral profile.[5] These findings suggest that the major metabolite, (trans)-PPC, contributes to the overall psychotic reactions produced by PCP, likely through its effects on the dopaminergic system.[5]
Quantitative Data Summary
While specific Ki or IC50 values for this compound are not consistently reported in the literature, the following table summarizes the qualitative and comparative findings.
| Target | Ligand/Assay | Preparation | Result | Reference |
| Dopamine Transporter | [3H]Dopamine Uptake | Rat striatal synaptosomes | Inhibition comparable to PCP | [4][5] |
| NMDA Receptor (PCP Site) | [3H]TCP Binding | Rat cortical membranes | Much lower affinity than PCP | [4][5] |
| Opioid Receptor | [3H]Morphine Binding | Rat brain homogenates | No large variation in affinity compared to PCP | [6] |
Experimental Protocols
The following are detailed, representative protocols for the key in vitro assays used to characterize the pharmacological profile of compounds like this compound.
Dopamine Transporter Uptake Assay
This protocol describes a method for measuring the inhibition of [3H]dopamine uptake into rat striatal synaptosomes.
Materials:
-
Rat striata
-
Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4)
-
[3H]Dopamine
-
Test compound (this compound)
-
Nomifensine (for defining non-specific uptake)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Synaptosome Preparation: Homogenize fresh or frozen rat striata in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (P2) in Krebs-Ringer-HEPES buffer.
-
Assay: In triplicate, add varying concentrations of the test compound or vehicle to tubes containing the synaptosomal preparation. For non-specific uptake, add a high concentration of nomifensine. Pre-incubate for 10 minutes at 37°C.
-
Initiate Uptake: Add a final concentration of [3H]dopamine (e.g., 10 nM) to each tube and incubate for 5 minutes at 37°C.
-
Terminate Uptake: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value for the test compound by non-linear regression analysis of the concentration-response curve.
NMDA Receptor Binding Assay ([3H]TCP Binding)
This protocol outlines a method for determining the binding affinity of a test compound to the PCP site of the NMDA receptor using [3H]TCP.
Materials:
-
Rat cortical tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[3H]N-(1-[2-thienyl]cyclohexyl)-3,4-piperidine ([3H]TCP)
-
Test compound (this compound)
-
Phencyclidine (PCP) or MK-801 (for defining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to thoroughly wash the membranes.
-
Binding Assay: In triplicate, combine the washed cortical membranes, [3H]TCP (e.g., 2 nM final concentration), and varying concentrations of the test compound or vehicle in a final volume of 1 ml. For non-specific binding, add a high concentration of PCP or MK-801 (e.g., 10 µM).
-
Incubation: Incubate the mixture at 25°C for 60 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters three times with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Proposed Mechanism of Action
Caption: Proposed primary mechanism of action for this compound.
Experimental Workflow for In Vitro Characterization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phencyclidine metabolism: resolution, structure, and biological activity of the isomers of the hydroxy metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effects of the major metabolite of phencyclidine, the trans isomer of this compound, on [3H]N-(1-[2-thienyl] cyclohexyl)-3,4-piperidine ([3H]TCP) binding and [3H]dopamine uptake in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 4-Phenyl-4-(1-piperidinyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is a principal metabolite of the dissociative anesthetic phencyclidine (PCP). While structurally related to PCP, its pharmacological profile displays significant divergences. This technical guide delineates the core mechanism of action of this compound, with a primary focus on its interaction with the dopamine (B1211576) transporter (DAT). This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the pertinent biological pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of neuropharmacology and drug development.
Introduction
This compound (PPC) is an organic compound that emerges from the metabolic transformation of phencyclidine (PCP)[1]. As a metabolite, understanding its distinct pharmacological activities is crucial for a complete comprehension of the overall effects of PCP administration. PPC exists as two stereoisomers, cis and trans, with the trans-isomer being a major metabolite[2][3]. Research indicates that the pharmacological actions of these isomers, particularly the trans-isomer, contribute to the complex effects observed after PCP use. Unlike its parent compound, which is a potent N-methyl-D-aspartate (NMDA) receptor antagonist, the primary mechanism of action for trans-4-PPC appears to be centered on the modulation of the dopaminergic system[2]. This guide will provide a detailed examination of the available scientific literature to elucidate the core mechanism of action of this compound.
Primary Mechanism of Action: Dopamine Transporter (DAT) Inhibition
The predominant pharmacological effect of trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol is the inhibition of the dopamine transporter (DAT)[2]. This action is significant as it leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.
In Vitro Evidence
Studies utilizing rat striatal synaptosomes have demonstrated that trans-4-PPC inhibits the uptake of [³H]dopamine to a similar extent as PCP itself[2]. This finding is critical as it distinguishes the primary target of trans-4-PPC from that of its parent compound. While PCP is a well-established non-competitive antagonist of the NMDA receptor, trans-4-PPC exhibits significantly less activity at the PCP binding site of the NMDA receptor[2]. This suggests that the psychostimulant effects of trans-4-PPC are likely mediated by its action on the dopamine transporter rather than through direct NMDA receptor antagonism.
In Vivo Evidence
The in vitro findings are corroborated by in vivo behavioral studies. Administration of trans-4-PPC to mice has been shown to cause a dose-related increase in locomotor activity and rearing[4][5]. This hyperlocomotion is a characteristic behavioral response to drugs that increase central dopamine levels, such as dopamine transporter inhibitors and dopamine releasing agents.
Secondary and Comparative Pharmacology
While dopamine transporter inhibition is the primary mechanism of action for trans-4-PPC, it is important to consider its activity at other potential targets, especially in comparison to the closely related compound, Vesamicol.
NMDA Receptor
As previously mentioned, trans-4-PPC displays markedly reduced affinity for the PCP binding site within the NMDA receptor ion channel compared to PCP[2]. This distinction is fundamental to understanding its unique pharmacological profile.
Sigma Receptors
The interaction of this compound with sigma receptors has not been extensively characterized. However, studies on structurally similar compounds suggest a potential for interaction. For instance, a radioiodinated derivative of the related compound 2-(4-phenylpiperidino)cyclohexanol has demonstrated high affinity for the sigma-1 receptor[6][7][8][9]. Further investigation is required to determine the binding affinities of the cis and trans isomers of 4-PPC at sigma-1 and sigma-2 receptors.
Vesicular Acetylcholine (B1216132) Transporter (VAChT)
The structural analog of PPC, 2-(4-phenylpiperidino)cyclohexanol, commonly known as Vesamicol, is a well-characterized inhibitor of the vesicular acetylcholine transporter (VAChT)[6][7]. This action prevents the loading of acetylcholine into synaptic vesicles, leading to a depletion of acetylcholine release. While there is no direct evidence to suggest that this compound is a potent inhibitor of VAChT, its structural similarity to Vesamicol warrants consideration and further investigation. A study on a derivative of 2-(4-phenylpiperidino)cyclohexanol showed a much lower affinity for VAChT compared to Vesamicol[6].
Quantitative Data
For a related compound, (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol, the following binding affinities have been reported:
| Receptor/Transporter | Ligand | Kᵢ (nM) | Species | Tissue | Reference |
| Sigma-1 Receptor | (+)-pIV | 1.30 | Rat | Brain and Liver Membranes | [6] |
| Sigma-2 Receptor | (+)-pIV | 20.4 | Rat | Brain and Liver Membranes | [6] |
| VAChT | (+)-pIV | 1260 | Rat | Brain and Liver Membranes | [6] |
| VAChT | (-)-Vesamicol | 13.0 | Rat | Brain and Liver Membranes | [6] |
Signaling Pathways
Detailed information regarding the specific downstream intracellular signaling pathways modulated by this compound is currently not available. However, based on its primary mechanism of action as a dopamine transporter inhibitor, it is plausible that PPC indirectly influences dopamine receptor-mediated signaling cascades. Increased synaptic dopamine levels would lead to enhanced activation of both D1-like (Gs-coupled) and D2-like (Gi/o-coupled) dopamine receptors, impacting downstream effectors such as adenylyl cyclase and phospholipase C.
References
- 1. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 2. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Phencyclidine - Wikipedia [en.wikipedia.org]
- 5. Behavioral effects of phencyclidine and its major metabolite, (trans)this compound, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotransformation of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol [(+)-pIV] as a sigma-1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A change of in vivo characteristics depending on specific activity of radioiodinated (+)-2-[4-(4-iodophenyl)piperidino]cyclohexanol [(+)-pIV] as a ligand for sigma receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino] cyclohexanol as a potential sigma-1 receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Biological Activity of 4-Phenyl-4-(1-piperidinyl)cyclohexanol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of the cis and trans isomers of 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC), a primary metabolite of the dissociative anesthetic phencyclidine (PCP). This document collates available quantitative data on their receptor binding affinities and functional activities, details relevant experimental methodologies, and illustrates the key signaling pathways involved. The distinct pharmacological profiles of the cis and trans isomers, particularly their differential effects on the dopamine (B1211576) transporter and the N-methyl-D-aspartate (NMDA) receptor, are highlighted, providing a valuable resource for researchers in pharmacology, neuroscience, and drug development.
Introduction
Phencyclidine (PCP) is a well-known N-methyl-D-aspartate (NMDA) receptor antagonist with complex psychotomimetic effects. Its metabolism in vivo leads to the formation of several hydroxylated derivatives, with this compound (PPC) being a major product[1][2]. Due to the stereochemistry of the cyclohexanol (B46403) ring, PPC exists as two distinct isomers: cis-4-Phenyl-4-(1-piperidinyl)cyclohexanol and trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol. Emerging research indicates that these isomers possess unique biological activities that differ significantly from the parent compound and from each other. Understanding the nuanced pharmacology of these metabolites is crucial for elucidating the complete toxicological and psychoactive profile of PCP and for exploring their potential as pharmacological tools or leads for novel therapeutics. This guide aims to synthesize the current knowledge on the biological activities of the cis and trans isomers of PPC, with a focus on their interactions with key central nervous system targets.
Quantitative Biological Data
The biological activity of the cis and trans isomers of this compound is characterized by their distinct affinities for various neurotransmitter receptors and transporters. The following tables summarize the available quantitative data.
Table 1: Receptor and Transporter Binding Affinities of cis- and trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol
| Isomer | Target | Assay Type | Radioligand | Tissue Source | IC50 / Ki | Reference |
| trans-4-PPC | PCP Receptor (NMDA) | Radioligand Binding | [3H]TCP | Rat Cortical Membranes | Much less active than PCP | [3] |
| cis-4-PPC & trans-4-PPC | PCP Receptor (NMDA) | Radioligand Binding | [3H]PCP | Rat Brain Homogenates | 10-80 fold lower affinity than PCP | [4] |
| trans-4-PPC | Dopamine Transporter (DAT) | Dopamine Uptake Inhibition | [3H]Dopamine | Rat Striatal Synaptosomes | Similar to PCP | [3] |
Note: Specific IC50/Ki values for the cis isomer at the dopamine transporter and for both isomers at sigma receptors are not currently available in the public literature.
Table 2: In Vivo Behavioral Effects of cis- and trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol
| Isomer | Animal Model | Behavioral Assay | Dose Range | Observed Effect | Reference |
| trans-4-PPC | Mouse | Locomotor Activity | 10 - 30 mg/kg (i.p.) | Dose-related increase in locomotor activity and rearing. Did not produce swaying and falling seen with PCP. | [5] |
| cis-4-PPC & trans-4-PPC | Mouse | Rotarod Assay | - | The trans isomer is slightly more active than the cis isomer. Both isomers produced seizure activity and lethality at doses required to produce maximal ataxia. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of the cis and trans isomers of this compound.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of the isomers for specific receptors.
This protocol is adapted from studies assessing binding to the PCP site on the NMDA receptor.
-
Objective: To determine the affinity of cis- and trans-4-PPC for the PCP binding site.
-
Materials:
-
Radioligand: [3H]N-(1-[2-thienyl]cyclohexyl)-3,4-piperidine ([3H]TCP) or [3H]Phencyclidine ([3H]PCP).
-
Tissue Preparation: Well-washed cortical membranes from rat brain[3].
-
Assay Buffer: e.g., 5 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of unlabeled PCP (e.g., 100 µM).
-
Test compounds: cis- and trans-4-PPC dissolved in a suitable vehicle.
-
Glass fiber filters.
-
Scintillation counter and cocktail.
-
-
Procedure:
-
Incubate the rat cortical membranes with various concentrations of the test compounds (cis- or trans-4-PPC) and a fixed concentration of the radioligand ([3H]TCP or [3H]PCP).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
This protocol is a general method for assessing affinity for sigma-1 and sigma-2 receptors.
-
Objective: To determine the affinity of cis- and trans-4-PPC for sigma-1 and sigma-2 receptors.
-
Materials:
-
Radioligands: --INVALID-LINK---pentazocine for sigma-1 receptors; [3H]DTG (1,3-di-o-tolyl-guanidine) for sigma-2 receptors (with a masking agent for sigma-1 sites, e.g., (+)-pentazocine)[7][8][9].
-
Tissue Preparation: Guinea pig brain membranes for sigma-1 and rat liver membranes for sigma-2 are commonly used[9][10].
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.
-
Non-specific binding control: High concentration of haloperidol (B65202) (e.g., 10 µM)[11].
-
Test compounds: cis- and trans-4-PPC.
-
-
Procedure:
-
Follow a similar procedure to the PCP receptor binding assay, incubating the appropriate membrane preparation with the selected radioligand and a range of concentrations of the test isomers.
-
For sigma-2 binding, include a saturating concentration of a selective sigma-1 ligand to block binding to sigma-1 sites.
-
Analyze the data to determine IC50 and Ki values for each isomer at both sigma receptor subtypes.
-
Dopamine Transporter (DAT) Uptake Assay
This assay measures the functional inhibition of the dopamine transporter.
-
Objective: To determine the potency of cis- and trans-4-PPC in inhibiting dopamine uptake.
-
Materials:
-
[3H]Dopamine.
-
Synaptosome Preparation: From rat striatum[3].
-
Assay Buffer: Krebs-Ringer buffer, pH 7.4.
-
Uptake inhibitors for other monoamine transporters (to ensure selectivity for DAT).
-
Test compounds: cis- and trans-4-PPC.
-
-
Procedure:
-
Pre-incubate striatal synaptosomes with various concentrations of the test compounds.
-
Initiate the uptake reaction by adding [3H]Dopamine.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measure the radioactivity in the filters to quantify the amount of [3H]Dopamine taken up by the synaptosomes.
-
Determine the IC50 value for the inhibition of dopamine uptake for each isomer.
-
In Vivo Microdialysis
This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals.
-
Objective: To assess the effect of cis- and trans-4-PPC on extracellular dopamine levels.
-
Materials:
-
Procedure:
-
Surgically implant a microdialysis probe into a dopamine-rich brain region (e.g., nucleus accumbens or striatum) of an anesthetized animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline of extracellular dopamine.
-
Administer the test compound (cis- or trans-4-PPC) systemically (e.g., intraperitoneally) or locally through the probe (reverse dialysis).
-
Continue collecting dialysate samples to measure changes in dopamine levels over time.
-
Analyze the dialysate samples using HPLC-ECD to quantify dopamine concentrations.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the biologically active trans isomer of this compound appears to be the inhibition of the dopamine transporter (DAT).
Caption: Inhibition of the Dopamine Transporter by trans-4-PPC.
By inhibiting DAT, trans-4-PPC blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of extracellular dopamine, thereby enhancing and prolonging dopaminergic neurotransmission. The increased activation of postsynaptic dopamine receptors, such as the D2 receptor, is thought to mediate the observed increase in locomotor activity[5].
The significantly lower affinity of the PPC isomers for the PCP binding site on the NMDA receptor, compared to PCP itself, suggests that their psychotomimetic effects are likely less pronounced or mediated by a different mechanism than the parent compound[3][4].
Structure-Activity Relationships
The stereochemistry of the hydroxyl group on the cyclohexyl ring plays a critical role in the biological activity of this compound.
Caption: Structure-Activity Relationship of PPC Isomers.
The equatorial position of the hydroxyl group in the trans isomer appears to be more favorable for interaction with the dopamine transporter, leading to a potency similar to that of PCP in inhibiting dopamine uptake[3]. In contrast, both the cis and trans isomers exhibit significantly reduced affinity for the PCP binding site of the NMDA receptor compared to PCP, indicating that the introduction of a hydroxyl group at the 4-position of the cyclohexyl ring is detrimental to this interaction[4]. The subtle difference in in vivo potency observed in the rotarod assay, where the trans isomer is slightly more active, further underscores the importance of the stereochemical configuration[6].
Conclusion and Future Directions
The cis and trans isomers of this compound exhibit distinct and compelling pharmacological profiles that diverge significantly from their parent compound, phencyclidine. The trans isomer, in particular, emerges as a potent dopamine reuptake inhibitor with substantially lower activity at the PCP-NMDA receptor site. This separation of activities suggests that some of the psychostimulant effects of PCP may be mediated, at least in part, by this metabolite.
For future research, several key areas warrant further investigation. Firstly, obtaining precise quantitative binding data (Ki values) for both isomers at a wider range of receptors, including dopamine, serotonin, norepinephrine (B1679862) transporters, and sigma-1 and sigma-2 receptors, is essential for a complete pharmacological characterization. Secondly, more extensive in vivo studies are needed to fully understand the behavioral effects of the cis isomer and to directly compare the pharmacokinetic and pharmacodynamic profiles of both isomers. Finally, exploring the downstream signaling consequences of dopamine transporter inhibition by these specific isomers will provide deeper insights into their mechanisms of action. A thorough understanding of the biological activities of these PCP metabolites is not only critical for a comprehensive view of PCP's effects but also holds potential for the development of novel pharmacological tools and therapeutic agents.
References
- 1. Rapid determination of dopamine and its metabolites during in vivo cerebral microdialysis by routine high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. besjournal.com [besjournal.com]
- 3. Effects of the major metabolite of phencyclidine, the trans isomer of this compound, on [3H]N-(1-[2-thienyl] cyclohexyl)-3,4-piperidine ([3H]TCP) binding and [3H]dopamine uptake in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral effects of phencyclidine and its major metabolite, (trans)this compound, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
The Impact of 4-Phenyl-4-(1-piperidinyl)cyclohexanol on Locomotor Activity in Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is a principal metabolite of the dissociative anesthetic phencyclidine (PCP).[1][2] Understanding the pharmacological profile of PPC is crucial for comprehending the overall effects of PCP abuse and for the development of potential therapeutic interventions. This technical guide provides an in-depth analysis of the effects of PPC on locomotor activity in mice, summarizing key quantitative data, detailing experimental methodologies, and exploring the underlying neurobiological mechanisms. The trans isomer of PPC, in particular, has been shown to induce significant changes in locomotor behavior.[1]
Quantitative Data on Locomotor Activity
The administration of (trans)-4-Phenyl-4-(1-piperidinyl)cyclohexanol has been demonstrated to dose-dependently increase locomotor activity in mice. The following table summarizes the quantitative findings from key studies.
| Compound | Dose (mg/kg, i.p.) | Mouse Strain | Locomotor Activity (Counts/hour) | Rearing Activity (Counts/hour) | Observations | Reference |
| (trans)-PPC | 10 | ICR | ~1500 | ~200 | Increase in locomotor activity and rearing. | [1] |
| (trans)-PPC | 20 | ICR | ~2500 | ~350 | Dose-dependent increase in hyperlocomotion. | [1] |
| (trans)-PPC | 30 | ICR | ~3000 | ~450 | Continued dose-related increase in activity. | [1] |
| PCP | 1 | ICR | ~1000 | ~150 | Hyperlocomotion, swaying, and falling. | [1] |
| PCP | 3 | ICR | ~2000 | ~250 | Increased swaying and falling compared to lower doses. | [1] |
| PCP | 10 | ICR | ~2500 | ~300 | Pronounced ataxia, swaying, and falling. | [1] |
Note: The data presented are estimations based on graphical representations in the cited literature and are intended for comparative purposes.
Experimental Protocols
The assessment of locomotor activity is a critical component in evaluating the behavioral effects of psychoactive compounds. The following is a detailed methodology for the open-field test, a standard assay used in the cited research.
Open-Field Test Protocol
Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior in mice following the administration of a test compound.
Apparatus:
-
A square open-field arena (typically 40 x 40 x 40 cm or 50 x 50 x 50 cm) made of a non-reflective material such as opaque Plexiglas or PVC.[3][4]
-
The arena floor is often divided into a grid of equal-sized squares (e.g., 16 squares) to aid in manual scoring or is monitored by an automated video-tracking system.
-
The testing room should be dimly lit (e.g., around 280 lux) and sound-attenuated to minimize environmental stressors.[4]
Animals:
-
Male ICR mice are a commonly used strain for this type of study.[1]
-
Mice should be housed in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Animals should be acclimated to the testing room for at least 30-60 minutes prior to the experiment.
Procedure:
-
Habituation: On the day of the experiment, bring the mice to the testing room and allow them to acclimate for 30-60 minutes.
-
Drug Administration: Administer this compound or the vehicle control (e.g., saline) via intraperitoneal (i.p.) injection. The volume of injection is typically 10 ml/kg of body weight.
-
Test Initiation: Place the mouse gently into the center or a corner of the open-field arena.
-
Data Collection:
-
Automated System: A video camera mounted above the arena records the animal's movement. A computerized tracking system analyzes the video to quantify various parameters.
-
Manual Scoring: An observer, blind to the experimental conditions, can manually score behaviors.
-
-
Test Duration: The test duration is typically between 20 to 60 minutes.[5]
-
Parameters Measured:
-
Horizontal Locomotor Activity: Total distance traveled, number of grid lines crossed.
-
Vertical Activity (Rearing): Number of times the mouse stands on its hind legs, often with its forepaws against the arena wall.
-
Center vs. Periphery Time: Time spent in the central versus the outer zones of the arena, which can be an indicator of anxiety-like behavior.
-
Stereotyped Behaviors: Repetitive, invariant behaviors such as head weaving or circling.
-
-
Arena Cleaning: Between each trial, the arena must be thoroughly cleaned with a 70% ethanol (B145695) solution to eliminate olfactory cues from the previous subject.
Proposed Signaling Pathway and Mechanism of Action
The hyperlocomotor effects of this compound are believed to be primarily mediated through its interaction with the dopaminergic system. While PPC has less affinity for the PCP binding site on the NMDA receptor compared to PCP itself, its inhibitory effect on dopamine (B1211576) uptake is comparable to that of PCP.[4] This suggests that the stimulation of locomotor activity is largely driven by an increase in synaptic dopamine levels.
The following diagram illustrates the proposed signaling pathway for the effects of PPC on locomotor activity.
Caption: Proposed signaling pathway for PPC-induced hyperlocomotion.
Explanation of the Pathway:
-
Inhibition of Dopamine Transporter (DAT): this compound (PPC) acts as a dopamine reuptake inhibitor by binding to and blocking the dopamine transporter (DAT) on the presynaptic terminal.
-
Increased Synaptic Dopamine: This inhibition of reuptake leads to an accumulation of dopamine in the synaptic cleft.
-
Postsynaptic Receptor Activation: The elevated levels of synaptic dopamine result in increased activation of postsynaptic dopamine receptors, particularly D1 receptors which are strongly linked to locomotor stimulation.
-
Downstream Signaling Cascade: Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).
-
Modulation of Gene Expression and Neuronal Excitability: Phosphorylated DARPP-32 modulates further downstream signaling pathways, including transcription factors like CREB, ultimately leading to changes in gene expression and neuronal excitability that manifest as increased locomotor activity.
The following diagram illustrates the experimental workflow for assessing the effects of this compound on locomotor activity in mice.
Caption: Experimental workflow for locomotor activity assessment.
Conclusion
This compound, a major metabolite of PCP, demonstrates significant psychostimulant properties, primarily by inducing hyperlocomotion in mice. This effect is dose-dependent and is strongly associated with its ability to inhibit the reuptake of dopamine, thereby increasing its synaptic availability. The detailed experimental protocols and the proposed signaling pathway provided in this guide offer a comprehensive framework for researchers and drug development professionals investigating the neuropharmacological effects of this compound and its parent drug, PCP. Further research is warranted to fully elucidate the complex interplay between the dopaminergic and other neurotransmitter systems in mediating the full spectrum of behavioral effects of PPC.
References
- 1. N-methyl-D-aspartate and dopamine receptor involvement in the modulation of locomotor activity and memory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of NMDA Receptors in Dopamine Neurons for Plasticity and Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 5. Open field test for mice [protocols.io]
In Vitro Profile of 4-Phenyl-4-(1-piperidinyl)cyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is a primary hydroxylated metabolite of the dissociative anesthetic phencyclidine (PCP). The in vitro pharmacological and metabolic characteristics of PPC are crucial for understanding the complete pharmacological and toxicological profile of its parent compound. This technical guide provides a comprehensive overview of the available in vitro data on PPC, with a focus on its receptor binding profile and metabolic pathways. While in-depth studies on its effects on specific signaling cascades are limited, this guide presents the current state of knowledge to aid researchers and drug development professionals in their investigations.
In Vitro Metabolism
PPC is formed in vivo and in vitro through the oxidative hydroxylation of phencyclidine. Studies utilizing human liver microsomes have identified the key enzymatic pathways responsible for this biotransformation.
Experimental Protocol: In Vitro Metabolism of Phencyclidine in Human Liver Microsomes
A representative experimental protocol to investigate the in vitro metabolism of PCP to PPC is as follows:
-
Microsome Preparation: Human liver microsomes are prepared from tissue samples by differential centrifugation. The protein concentration of the microsomal suspension is determined using a standard method, such as the Bradford assay.
-
Incubation: Incubations are typically performed in a temperature-controlled water bath, usually at 37°C. A typical incubation mixture contains:
-
Human liver microsomes (e.g., 0.5-1.0 mg/mL protein)
-
Phencyclidine (substrate) at various concentrations to determine enzyme kinetics.
-
An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the enzymatic reaction.
-
Phosphate buffer to maintain a physiological pH (e.g., pH 7.4).
-
-
Reaction Termination: After a specified incubation time (e.g., 30-60 minutes), the reaction is stopped by adding a quenching solvent, such as ice-cold acetonitrile (B52724) or methanol. This also serves to precipitate the microsomal proteins.
-
Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the metabolites, is then collected for analysis.
-
Analytical Method: The formation of PPC and other metabolites is quantified using a validated analytical method, typically high-performance liquid chromatography-mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS). This allows for the separation and identification of the various metabolites based on their retention times and mass-to-charge ratios.
Key Findings:
-
In vitro studies with human liver microsomes have confirmed that this compound is a major metabolite of phencyclidine.
-
The formation of both the cis (c-PPC) and trans (t-PPC) isomers of PPC has been observed.
-
Cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily , play a major role in the biotransformation of PCP to PPC.[1] This has been demonstrated through correlation studies with CYP3A activity and inhibition studies using CYP3A-specific inhibitors like troleandomycin.[1]
Diagram: In Vitro Metabolism Workflow
Caption: Workflow for in vitro metabolism studies of PCP.
Receptor Binding Profile
The in vitro receptor binding affinity of the cis and trans isomers of PPC has been investigated to determine their potential pharmacological targets. These studies are critical for understanding the contribution of this metabolite to the overall effects of PCP.
Quantitative Data: Receptor Binding Affinities of PPC Isomers
The following table summarizes the in vitro receptor binding data for the cis and trans isomers of this compound. The data is presented as the concentration of the compound that inhibits 50% of the specific binding of a radioligand (IC50).
| Compound | [3H]PCP Binding (IC50, nM) | [3H]Naloxone Binding (Opioid Receptor; IC50, nM) | [3H]QNB Binding (Muscarinic Receptor; IC50, nM) |
| cis-PPC | 2,500 | > 10,000 | 1,200 |
| trans-PPC | 1,000 | > 10,000 | 2,000 |
Data sourced from Itzhak et al., 1982.
Experimental Protocol: Radioligand Binding Assay (General Protocol)
While the specific details from the original study by Itzhak et al. (1982) are not fully available, a generalized protocol for such a competitive radioligand binding assay is as follows. It is important to note that specific parameters would need to be optimized for each receptor and radioligand pair.
-
Tissue Preparation: Whole rat brains are homogenized in a suitable ice-cold buffer (e.g., Tris-HCl). The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is further centrifuged at a high speed to pellet the crude membrane fraction containing the receptors. The membrane pellet is washed and resuspended in the assay buffer.
-
Binding Assay: The assay is typically performed in microcentrifuge tubes or a 96-well plate format. Each assay tube contains:
-
A fixed concentration of the radioligand (e.g., [3H]PCP, [3H]Naloxone, or [3H]QNB).
-
A range of concentrations of the unlabeled test compound (cis- or trans-PPC).
-
The prepared brain membrane homogenate.
-
Assay buffer.
-
-
Incubation: The mixture is incubated for a specific period (e.g., 30-60 minutes) at a defined temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification of Radioactivity: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters is then measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Specific binding is defined as the difference between total binding (in the absence of a high concentration of an unlabeled competitor) and non-specific binding (in the presence of a high concentration of an unlabeled competitor).
Interpretation of Binding Data:
-
Both cis- and trans-PPC exhibit significantly lower affinity for the PCP binding site on the NMDA receptor compared to the parent compound, PCP (whose IC50 is in the low nanomolar range).
-
The trans isomer of PPC shows a slightly higher affinity for the PCP binding site than the cis isomer.
-
Both isomers have very low affinity for opioid and muscarinic receptors, indicating a degree of selectivity for the PCP binding site, albeit much weaker than PCP itself.
-
Generally, the hydroxylation of PCP to form PPC leads to a decrease in its affinity for the PCP binding site.
Signaling Pathways
Currently, there is a lack of direct in vitro evidence detailing the specific effects of this compound on downstream signaling pathways. However, given that it binds to the PCP site of the N-methyl-D-aspartate (NMDA) receptor, it is logical to infer that its primary mechanism of action, although weaker than that of PCP, would involve the modulation of NMDA receptor function.
The parent compound, phencyclidine, is a non-competitive antagonist of the NMDA receptor. It binds to a site within the ion channel of the receptor, thereby blocking the influx of Ca2+ and Na+ ions that normally occurs upon receptor activation by glutamate (B1630785) and a co-agonist (glycine or D-serine).
Diagram: Postulated Signaling Pathway Involvement of PPC via the NMDA Receptor
Caption: Postulated mechanism of PPC via the NMDA receptor.
Note: This diagram illustrates the known signaling pathway of the NMDA receptor, which is the primary target of the parent compound, PCP. The action of PPC on this pathway is postulated based on its binding to the PCP site and is depicted with a dashed line to indicate that this direct functional effect has not been definitively demonstrated in vitro.
Conclusion
The available in vitro data for this compound primarily characterize it as a metabolite of phencyclidine with a significantly lower affinity for the PCP binding site on the NMDA receptor and negligible affinity for opioid and muscarinic receptors. Its formation is predominantly mediated by CYP3A enzymes in the liver. While these findings are crucial, there remains a significant gap in the understanding of its functional in vitro pharmacology. Further research is warranted to elucidate the direct effects of PPC on NMDA receptor function, ion channel activity, and downstream signaling cascades to fully comprehend its contribution to the complex pharmacology of phencyclidine. This technical guide serves as a summary of the current knowledge and a foundation for future investigations into this important metabolite.
References
An In-depth Technical Guide on the Dopamine Uptake Inhibition of 4-Phenyl-4-(1-piperidinyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is a primary metabolite of the dissociative anesthetic phencyclidine (PCP). While the parent compound, PCP, is known for its complex pharmacology, including non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, its metabolites also exhibit biological activity. This technical guide focuses on the dopamine (B1211576) uptake inhibition properties of this compound, providing a comprehensive overview of its interaction with the dopamine transporter (DAT). This document summarizes the available quantitative data, details relevant experimental protocols for assessing dopamine uptake inhibition, and presents key conceptual frameworks through diagrams.
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process terminates the dopamine signal and maintains homeostatic levels of the neurotransmitter. The DAT is a primary target for a variety of therapeutic agents and drugs of abuse. Inhibition of the DAT leads to elevated extracellular dopamine concentrations, which can have profound effects on mood, cognition, and motor control.
This compound, a major metabolite of phencyclidine, has been investigated for its own pharmacological effects.[1][2] Understanding the interaction of this metabolite with the dopamine transporter is crucial for a complete picture of the in vivo effects of phencyclidine. This guide provides the available data and methodologies to facilitate further research in this area.
Quantitative Data on Dopamine Transporter Inhibition
One key study found that the trans isomer of this compound, referred to as (trans)-4-PPC, inhibited [3H]dopamine ([3H]DA) uptake in rat striatal synaptosomes to a similar extent as PCP itself.[3] In contrast, (trans)-4-PPC showed significantly less activity at the PCP binding site on the NMDA receptor compared to PCP.[3] This suggests that while the primary psychoactive effects of PCP are mediated through the NMDA receptor, both the parent drug and its metabolite, this compound, contribute to the overall impact on the dopamine system, potentially through direct interaction with the dopamine transporter.[3]
For context, the inhibitory concentrations (IC50) of various other compounds at the dopamine transporter are presented in the table below.
| Compound | IC50 (nM) for DAT Inhibition | Notes |
| (trans)-4-Phenyl-4-(1-piperidinyl)cyclohexanol | Similar to PCP | Inhibition of [3H]DA uptake in rat striatal synaptosomes.[3] |
| Phencyclidine (PCP) | - | Potent, competitive inhibitor of monoamine uptake.[4] |
| BTCP | 8 | A potent inhibitor of [3H]DA uptake.[5] |
| Cocaine | ~500 | A well-characterized dopamine uptake inhibitor.[6] |
| S-αPVP | 20 | A potent synthetic cathinone (B1664624) derivative.[6] |
| R-αPVP | 2500 | The less potent enantiomer of αPVP.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibition of the dopamine transporter.
Dopamine Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells or synaptosomes expressing the dopamine transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT) or rat striatal synaptosomes.
-
[3H]Dopamine (Radioligand).
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compound (this compound).
-
Scintillation fluid.
-
96-well microplates.
-
Cell harvester and filter mats.
-
Liquid scintillation counter.
Procedure:
-
Cell Plating: Seed hDAT-expressing cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Preparation of Solutions: Prepare serial dilutions of the test compound in assay buffer.
-
Assay:
-
Wash the cells with assay buffer.
-
Add the test compound at various concentrations to the wells.
-
Initiate dopamine uptake by adding a fixed concentration of [3H]Dopamine to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature or 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer using a cell harvester to collect the cells onto filter mats.
-
-
Quantification:
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific [3H]Dopamine uptake (IC50 value) by non-linear regression analysis of the concentration-response curve.
-
Radioligand Binding Assay for Dopamine Transporter
This assay measures the ability of a test compound to compete with a known radioligand for binding to the dopamine transporter.
Materials:
-
Membrane preparations from cells expressing hDAT or from rat striatum.
-
Radioligand (e.g., [3H]WIN 35,428 or [3H]GBR 12935).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like cocaine or GBR 12909).
-
Scintillation fluid.
-
96-well microplates.
-
Cell harvester and filter mats.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and the test compound at various concentrations. For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach binding equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from the competition binding curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and processes described in this guide.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C17H25NO | CID 162171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of the major metabolite of phencyclidine, the trans isomer of this compound, on [3H]N-(1-[2-thienyl] cyclohexyl)-3,4-piperidine ([3H]TCP) binding and [3H]dopamine uptake in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phencyclidine: behavioral and biochemical evidence supporting a role for dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the aromatic group in the inhibition of phencyclidine binding and dopamine uptake by PCP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Profile of 4-Phenyl-4-(1-piperidinyl)cyclohexanol: A Technical Review of its Neurological Activity and the Neuromuscular Blocking Potential of Related Compounds
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct scientific literature detailing the specific neuromuscular blocking activity of 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is limited in the public domain. This technical guide provides a comprehensive overview of the known biological effects of PPC and draws contextual insights from the well-documented neuromuscular blocking properties of the structurally related compound, 2-(4-phenylpiperidino)cyclohexanol (AH5183). This document aims to equip researchers with the foundational knowledge of what is established and to highlight areas requiring further investigation.
Executive Summary
This compound (PPC) is a principal metabolite of the dissociative anesthetic Phencyclidine (PCP).[1][2] While its parent compound, PCP, has a wide range of effects on the central nervous system, the specific activity of PPC at the neuromuscular junction has not been extensively characterized. In contrast, the structurally similar compound 2-(4-phenylpiperidino)cyclohexanol (AH5183 or Vesamicol) is a known neuromuscular blocking agent with a primarily pre-junctional mechanism of action.[3][4] This whitepaper will synthesize the available data on PPC's neurological effects, provide a detailed analysis of the neuromuscular blocking activity of AH5183 as a structural analog, and present relevant experimental protocols and conceptual signaling pathways to guide future research in this area.
Biological Activity of this compound (PPC)
PPC is formed in the body through the hydroxylation of PCP's cyclohexane (B81311) ring, a major biotransformation pathway.[5][6] Studies have focused on its central nervous system effects, which contribute to the overall pharmacological profile of PCP.
Key Reported Activities:
-
Increased Locomotor Activity: The trans isomer of PPC has been shown to cause a dose-dependent increase in locomotor activity and rearing in mice.[7]
-
Ataxia and Seizures: Preliminary studies of PPC isomers in a mouse rotarod assay revealed that at doses sufficient to produce maximal ataxia, both cis and trans isomers also induced seizure activity and were lethal.[5]
-
Dopamine (B1211576) Uptake Inhibition: The trans isomer of PPC inhibits the uptake of dopamine in rat striatal synaptosomes with a potency similar to PCP itself, suggesting a potential mechanism for its psychotomimetic effects.[8]
Comparative Analysis: Neuromuscular Blocking Activity of AH5183
To understand the potential for neuromuscular blockade within this chemical class, it is instructive to examine the well-researched compound 2-(4-phenylpiperidino)cyclohexanol (AH5183). It is critical to note that AH5183 is a distinct molecule from PPC , and its properties cannot be directly extrapolated.
AH5183 produces a slow-onset neuromuscular block in various animal nerve-skeletal muscle preparations, including those from rats, chickens, and cats.[3][4] Its mechanism is distinguished by the following characteristics:
-
Pre-junctional Site of Action: The neuromuscular block is primarily pre-junctional in origin.[3][4]
-
Independence from Cholinesterase Inhibition: The block is not antagonized by the cholinesterase inhibitor neostigmine.[3][4]
-
Proposed Mechanisms: It is thought to act either by non-competitively inhibiting the choline (B1196258) transport mechanism or by interfering with the intracellular metabolism and storage of acetylcholine (B1216132) within synaptic vesicles.[3][9]
Data Presentation: Summary of Biological Effects
The following tables summarize the known quantitative and qualitative effects of PPC and the neuromuscular blocking agent AH5183.
Table 1: Summary of Known Biological Effects of this compound (PPC)
| Biological Effect | Animal Model | Isomer(s) | Dosage Range (intraperitoneal) | Key Findings | Reference(s) |
| Locomotor Activity | Mice | trans | 10 - 30 mg/kg | Dose-related increase in locomotion and rearing. | [7] |
| Ataxia & Seizures | Mice | cis & trans | Not specified | Both isomers produced ataxia, seizures, and lethality. | [5] |
| Dopamine Uptake | Rat (in vitro) | trans | Not applicable | Inhibited dopamine uptake in striatal synaptosomes. | [8] |
Table 2: Summary of Neuromuscular Blocking Effects of 2-(4-phenylpiperidino)cyclohexanol (AH5183)
| Effect | Preparation | Key Characteristics | Antagonism | Proposed Mechanism | Reference(s) |
| Neuromuscular Block | Rat, Chicken, Cat Nerve-Skeletal Muscle | Slow onset, frequency-dependent. | Not antagonized by neostigmine, TEA, or choline. | Pre-junctional: Inhibition of acetylcholine storage/transport. | [3][4][9] |
| Local Anesthetic Activity | Not specified | Present at high doses, but considered insufficient to cause the primary neuromuscular block. | Not applicable | Direct membrane effects. | [3][4] |
| α-Adrenoceptor Blockade | Sympathetically innervated preparations | Blockade of sympathetic transmission. | Not applicable | α-adrenoceptor antagonism. | [3][4] |
Experimental Protocols
Protocol for Assessing Neurological Deficits: Mouse Rotarod Assay
This protocol is used to evaluate motor coordination and balance, as was done for the PPC isomers.[5]
-
Apparatus: A commercially available rotarod apparatus for mice, consisting of a rotating rod divided into lanes.
-
Acclimation: Mice are brought to the testing room at least 1 hour before the experiment to acclimate.[10]
-
Training (Optional but Recommended): Mice are placed on the rod rotating at a low, constant speed (e.g., 4-5 RPM) for 60 seconds. This is repeated for 2-3 trials with an inter-trial interval of 5-15 minutes.[10][11]
-
Testing:
-
The rotarod is set to an accelerating mode (e.g., from 4 to 40 RPM over 300 seconds).[12]
-
A mouse is placed in each lane, and the acceleration protocol is initiated.
-
The latency to fall off the rod is recorded automatically by sensors. A trial may also be ended if the mouse clings to the rod and completes a full passive rotation.[12]
-
The procedure is typically repeated for a total of three trials with a 10-15 minute rest interval.[11]
-
-
Data Analysis: The latency to fall is averaged across trials for each animal. A shorter latency indicates impaired motor coordination.
Protocol for Assessing Neuromuscular Blocking Activity: Ex Vivo Phrenic Nerve-Hemidiaphragm Preparation
This is a classic and robust method for studying neuromuscular transmission, used in the investigation of AH5183.[3][13]
-
Tissue Dissection: A rat is euthanized, and the phrenic nerve and attached hemidiaphragm muscle are carefully dissected.
-
Mounting: The preparation is mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Ringer solution), maintained at 37°C, and bubbled with 95% O₂ / 5% CO₂. The rib side of the diaphragm is fixed, and the central tendon is connected to an isometric force transducer.[14][15]
-
Stimulation:
-
Recording: Isometric muscle contractions (twitches) are recorded in response to stimulation. A baseline response to both nerve and muscle stimulation is established.
-
Drug Application: The test compound (e.g., this compound) is added to the organ bath at various concentrations.
-
Data Analysis: The percentage reduction in twitch height following drug application during indirect (nerve) stimulation is quantified. A lack of effect on the response to direct muscle stimulation indicates a pre-junctional or post-synaptic (receptor) site of action, while a reduction in both indicates a direct effect on the muscle. Comparing the two responses allows for the determination of neurotransmission failure.[16]
Visualizations: Signaling Pathways and Workflows
General Mechanism of Neuromuscular Transmission
Caption: Overview of cholinergic neuromuscular transmission.
Potential Pre-Junctional Sites of Action for Neuromuscular Blockade
Caption: Hypothesized pre-junctional inhibition mechanisms.
Experimental Workflow for Ex Vivo Neuromuscular Assay
Caption: Workflow for an ex vivo neuromuscular junction assay.
Conclusion and Future Directions
The existing evidence indicates that this compound (PPC) possesses significant central nervous system activity, consistent with its role as a major metabolite of PCP. However, there is a clear gap in the scientific literature regarding its specific effects on the neuromuscular junction.
The pronounced pre-junctional neuromuscular blocking activity of the structurally related compound AH5183 suggests that the piperidinyl-cyclohexanol scaffold is capable of interacting with the mechanisms of cholinergic transmission. This provides a strong rationale for future investigations into PPC.
Recommendations for Future Research:
-
Direct Assessment of Neuromuscular Activity: Conduct studies using isolated nerve-muscle preparations (e.g., rat phrenic nerve-hemidiaphragm) to determine if PPC, in either its cis or trans isomeric form, exhibits any neuromuscular blocking properties.
-
Mechanism of Action Studies: If activity is observed, further experiments should elucidate the site of action (pre-junctional vs. post-junctional) and mechanism (e.g., effects on choline uptake, acetylcholine release, or receptor binding).
-
In Vivo Studies: Correlate any observed in vitro neuromuscular effects with in vivo assessments of muscle weakness or paralysis in animal models, distinct from centrally-mediated ataxia.
A thorough characterization of PPC's activity at the neuromuscular junction is essential for a complete understanding of its pharmacological profile and its contribution to the overall effects of phencyclidine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C17H25NO | CID 162171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Studies on the blocking action of 2-(4-phenyl piperidino) cyclohexanol (AH5183) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the blocking action of 2-(4-phenyl piperidino) cyclohexanol (AH5183) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phencyclidine metabolism: resolution, structure, and biological activity of the isomers of the hydroxy metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotransformation of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral effects of phencyclidine and its major metabolite, (trans)this compound, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the major metabolite of phencyclidine, the trans isomer of this compound, on [3H]N-(1-[2-thienyl] cyclohexyl)-3,4-piperidine ([3H]TCP) binding and [3H]dopamine uptake in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A further study of the neuromuscular effects of vesamicol (AH5183) and of its enantiomer specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rotarod-Test for Mice [protocols.io]
- 11. mmpc.org [mmpc.org]
- 12. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 13. The neuromuscular blocking action of 2-(4-phenylpiperidino) cyclohexanol (AH 5183) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring Neuromuscular Junction Functionality [jove.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Development of a Novel Technique for the Measurement of Neuromuscular Junction Functionality in Isotonic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Phenyl-4-(1-piperidinyl)cyclohexanol: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Phenyl-4-(1-piperidinyl)cyclohexanol, a known metabolite of phencyclidine (PCP). The synthesis involves a multi-step process commencing with the formation of a piperidinocyclohexanecarbonitrile intermediate, followed by a Grignard reaction to introduce the phenyl group and subsequent hydrolysis to yield the target compound. This application note includes a comprehensive experimental protocol, tabulated analytical data for the synthesized compound and its precursors, and a detailed workflow diagram to guide researchers in the successful synthesis and characterization of this important molecule for pharmacological and metabolic studies.
Introduction
This compound (PPC) is a significant metabolite of the dissociative anesthetic phencyclidine (PCP).[1][2] Its presence in biological samples can be indicative of PCP use.[1] The synthesis of PPC is crucial for its use as a reference standard in forensic analysis, as well as for further investigation into its pharmacological and toxicological properties. This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process. The first step involves the formation of 1-piperidinocyclohexanecarbonitrile (B162700) (PCC) from cyclohexanone, piperidine, and potassium cyanide. The second step is a Grignard reaction where the nitrile group of PCC is displaced by a phenyl group from phenylmagnesium bromide, followed by hydrolysis to yield the final product.
References
Application Notes and Protocols for the Analytical Detection of 4-Phenyl-4-(1-piperidinyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is a primary metabolite of phencyclidine (PCP), a dissociative anesthetic with a high potential for abuse.[1] The detection and quantification of PPC in biological matrices is crucial for forensic toxicology, clinical monitoring, and drug metabolism studies to confirm PCP exposure and understand its pharmacokinetic profile. This document provides detailed application notes and protocols for the analytical detection of PPC using modern chromatographic and mass spectrometric techniques.
Analytical Methods Overview
The primary methods for the quantification of PPC in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer the high sensitivity and selectivity required for the analysis of metabolites in complex matrices such as blood, urine, and hair.
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique for the analysis of volatile and semi-volatile compounds. Derivatization is often required for polar analytes like PPC to improve their chromatographic properties.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that is widely used for the quantification of drugs and metabolites in biological fluids. It often requires less sample preparation than GC-MS and can analyze a wider range of compounds.
Quantitative Data Summary
The following tables summarize the expected quantitative performance characteristics for the analysis of this compound in various biological matrices. These values are based on validated methods for the parent compound, phencyclidine, and its metabolites.[2][3]
Table 1: LC-MS/MS Method for this compound in Human Whole Blood
| Validation Parameter | Expected Performance |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 125 ng/mL |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | Within ± 20% of target concentration |
| Precision (% RSD) | < 15% |
| Recovery | > 80% |
Table 2: GC-MS Method for this compound in Human Urine
| Validation Parameter | Expected Performance |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantitation (LOQ) | 3 ng/mL |
| Linearity Range | 3 - 200 ng/mL |
| Intraday Precision (% RSD) | < 5% |
| Interday Precision (% RSD) | < 10% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
Protocol 1: Analysis of this compound in Human Whole Blood by LC-MS/MS
This protocol is adapted from a validated method for the analysis of phencyclidine in human blood and serum.[2][3]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1 mL of whole blood, add an internal standard (e.g., this compound-d5).
-
Vortex mix and allow to equilibrate for 15 minutes.
-
Perform a solid-phase extraction using a mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with deionized water and methanol.
-
Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatograph: Agilent 1200 Infinity LC system or equivalent.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS system or equivalent.
-
Column: Poroshell 120 EC-C18, 2.7 µm, 3.0 x 50 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
This compound: Precursor ion m/z 260.2 → Product ion m/z 186.1 (quantifier), m/z 91.1 (qualifier).
-
Internal Standard (d5-PPC): Precursor ion m/z 265.2 → Product ion m/z 191.1.
-
3. Data Analysis
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: Analysis of this compound in Human Urine by GC-MS
This protocol is based on established methods for the analysis of phencyclidine and its metabolites in urine.[4]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 2 mL of urine, add an internal standard (e.g., this compound-d5).
-
Add 200 µL of concentrated ammonium hydroxide.
-
Extract with 5 mL of a n-butyl chloride.
-
Centrifuge and transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the tube and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
3. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Selected Ion Monitoring (SIM):
-
TMS-derivative of PPC: m/z 331 (M+), 246, 172.
-
TMS-derivative of IS (d5-PPC): m/z 336 (M+), 251.
-
4. Data Analysis
-
Identify the analyte based on its retention time and the presence of characteristic ions.
-
Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound in whole blood.
Caption: Workflow for GC-MS analysis of this compound in urine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Development and validation of an LC-MS/MS method for determination of phencyclidine in human serum and its application to human drug abuse cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. marshall.edu [marshall.edu]
- 4. Quantitation of phencyclidine (PCP) in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of 4-Phenyl-4-(1-piperidinyl)cyclohexanol by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC), a primary metabolite of phencyclidine (PCP), using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The methodology outlined here is intended to provide a framework for the sensitive and specific detection and quantification of PPC in various matrices, which is crucial for forensic toxicology, clinical chemistry, and drug metabolism studies.
Introduction
This compound, also known as PPC, is a significant hydroxylated metabolite of the dissociative anesthetic phencyclidine (PCP).[1][2] Its presence in biological samples is a key indicator of PCP use. Accurate and reliable analytical methods are therefore essential for its identification and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of drugs of abuse and their metabolites, offering high chromatographic resolution and definitive mass spectral identification. This document details the instrumental parameters and sample preparation procedures for the analysis of PPC.
Experimental Protocols
Sample Preparation (from Biological Matrices)
Given that PPC is a metabolite, it is often analyzed in complex biological matrices such as urine, blood, or hair. A robust sample preparation protocol is critical to remove interfering substances and concentrate the analyte.
Materials:
-
Phosphate (B84403) buffer (pH 6.0)
-
Internal Standard (IS) solution (e.g., deuterated PPC or a structurally similar compound)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Deionized water
-
Elution solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (e.g., 78:20:2 v/v/v)
-
Ethyl acetate (B1210297)
-
Nitrogen gas evaporator
Procedure:
-
To 1 mL of the biological sample (e.g., urine), add 50 µL of the internal standard solution and 1 mL of phosphate buffer.
-
Adjust the pH of the sample to approximately 6.0.
-
Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 1 mL of phosphate buffer.
-
Load the prepared sample onto the SPE cartridge.
-
Wash the cartridge sequentially with 2 mL of deionized water, 2 mL of a weak organic solvent (e.g., 20% methanol in water), and 2 mL of methanol.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Elute the analyte and internal standard with 3 mL of the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 minutes |
Data Presentation
Mass Spectral Data
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The molecular formula of PPC is C₁₇H₂₅NO, with a molecular weight of 259.4 g/mol .[3] While a definitive, publicly available mass spectrum for PPC is not readily accessible, analysis of its structure suggests the following potential fragmentation patterns for identification in full scan mode and for selection in SIM mode.
Predicted Key Fragment Ions:
| m/z | Proposed Fragment Identity |
| 259 | Molecular Ion [M]⁺ |
| 241 | [M - H₂O]⁺ (Loss of water from the cyclohexanol (B46403) ring) |
| 174 | Cleavage of the piperidine (B6355638) ring |
| 160 | Phenylcyclohexyl cation |
| 91 | Tropylium ion (from the phenyl group) |
| 84 | Piperidine cation |
Note: These are predicted fragmentation patterns. It is essential to confirm these ions by analyzing a certified reference standard of this compound.
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
Discussion
The protocol described provides a robust method for the analysis of this compound. The use of solid-phase extraction is crucial for removing matrix interferences and achieving the necessary sensitivity for detection in biological samples. The GC-MS parameters are a starting point and may require optimization based on the specific instrumentation and analytical goals. For quantitative analysis, the use of a stable isotope-labeled internal standard is highly recommended to correct for variations in sample preparation and instrument response.
For compounds containing a hydroxyl group like PPC, derivatization (e.g., silylation) can sometimes improve chromatographic peak shape and thermal stability. However, this adds an extra step to the sample preparation and should be evaluated for its necessity and effectiveness. The protocol provided here does not include a derivatization step, aiming for a more streamlined workflow.
Conclusion
This application note provides a comprehensive protocol for the GC-MS analysis of this compound. The detailed experimental procedures and data presentation guidelines are intended to assist researchers, scientists, and drug development professionals in the accurate and reliable determination of this important phencyclidine metabolite.
References
Application Notes and Protocols: 4-Phenyl-4-(1-piperidinyl)cyclohexanol as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is a primary hydroxylated metabolite of the dissociative anesthetic phencyclidine (PCP).[1] As a major in vivo transformation product, its detection and quantification are crucial in forensic toxicology, clinical chemistry, and drug metabolism studies to confirm PCP exposure.[2] This document provides detailed application notes and experimental protocols for the use of this compound as an analytical reference standard. The compound exists as two stereoisomers, cis-4-Phenyl-4-(1-piperidinyl)cyclohexanol and trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol, which can be separated and distinguished using the analytical methods described herein.
Physicochemical Properties
Proper characterization of the reference standard is fundamental to its application in quantitative and qualitative analyses.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₅NO | --INVALID-LINK-- |
| Molar Mass | 259.39 g/mol | --INVALID-LINK-- |
| Appearance | Crystalline solid | N/A |
| Melting Point | 155 - 157 °C (trans-isomer) | N/A |
| Purity (Typical) | ≥98% | Commercially available standards |
Analytical Applications
This compound is primarily utilized as a reference standard in the following applications:
-
Qualitative Identification: Confirmation of the presence of the PCP metabolite in biological matrices such as urine, blood, and hair samples.[2]
-
Quantitative Analysis: Accurate measurement of the concentration of PPC in forensic and clinical samples using chromatographic techniques.
-
Metabolism Studies: Investigation of the pharmacokinetics and metabolic pathways of phencyclidine.
-
Impurity Profiling: Identification and quantification of impurities in illicitly synthesized PCP.
Experimental Protocols
Synthesis of this compound (for reference standard preparation)
This protocol is adapted from the synthesis of hydroxylated PCP analogs and can be used for the preparation of a mixed isomer reference standard.
Reaction Scheme:
Caption: Synthesis of PPC from PCP.
Materials:
-
Phencyclidine (PCP)
-
Borane-tetrahydrofuran complex (1M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (3M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Hydroboration: Dissolve phencyclidine (1 equivalent) in anhydrous THF under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Add borane-THF complex (1.1 equivalents) dropwise while maintaining the temperature at 0 °C. Stir the reaction mixture at room temperature for 4 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C and slowly add 3M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide.
-
Work-up: Stir the mixture at room temperature for 1 hour. Add diethyl ether and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a white solid. The cis and trans isomers can be further separated by preparative thin-layer chromatography (TLC).
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This protocol is based on the method described by Nabeshima et al. (1985) for the simultaneous determination of PCP and its metabolites.
Caption: HPLC Analysis Workflow.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 7.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
| Reference Standard | This compound at known concentrations |
Expected Retention Times:
| Compound | Approximate Retention Time (min) |
| cis-4-Phenyl-4-(1-piperidinyl)cyclohexanol | 6.5 |
| trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol | 7.2 |
| Phencyclidine (PCP) | 10.8 |
Note: Retention times may vary depending on the specific column and HPLC system used.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification
This protocol provides a general framework for the GC-MS analysis of PPC, often used in forensic toxicology.
Caption: GC-MS Analysis Workflow.
GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-550 amu |
Expected Mass Spectrum:
The EI mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 259 and significant fragment ions.
| m/z | Interpretation |
| 259 | Molecular ion [M]⁺ |
| 241 | [M - H₂O]⁺ |
| 200 | [M - C₄H₉N]⁺ (loss of piperidine (B6355638) radical) |
| 183 | [M - C₆H₅]⁺ (loss of phenyl radical) |
| 91 | Tropylium ion [C₇H₇]⁺ |
| 84 | Piperidine fragment [C₅H₁₀N]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the definitive structural confirmation of the reference standard and for differentiating between the cis and trans isomers.
¹H and ¹³C NMR Spectral Data (in CDCl₃):
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| cis | 7.5-7.2 (m, 5H, Ar-H), 3.8 (br s, 1H, CH-OH), 2.8-2.4 (m, 4H, N-CH₂), 2.2-1.5 (m, 14H, cyclohexyl & piperidinyl-CH₂) | ~145 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-CH), ~70 (C-OH), ~60 (C-N), ~50 (N-CH₂), ~35 (cyclohexyl-CH₂), ~26 (piperidinyl-CH₂), ~24 (piperidinyl-CH₂) |
| trans | 7.5-7.2 (m, 5H, Ar-H), 3.6 (t, 1H, CH-OH), 2.7-2.3 (m, 4H, N-CH₂), 2.1-1.4 (m, 14H, cyclohexyl & piperidinyl-CH₂) | ~146 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-CH), ~72 (C-OH), ~61 (C-N), ~51 (N-CH₂), ~34 (cyclohexyl-CH₂), ~26 (piperidinyl-CH₂), ~24 (piperidinyl-CH₂) |
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.
Metabolic Pathway
The primary metabolic conversion of phencyclidine to this compound is through hydroxylation, predominantly mediated by cytochrome P450 enzymes in the liver.
Caption: Metabolic Pathway of PCP to PPC.
Conclusion
The use of a well-characterized this compound analytical reference standard is indispensable for the accurate and reliable identification and quantification of this major phencyclidine metabolite. The protocols and data presented in these application notes provide a comprehensive guide for researchers, forensic scientists, and drug development professionals in their analytical workflows. Adherence to these methodologies will ensure the generation of high-quality, defensible data in the analysis of this important compound.
References
Forensic Applications of 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is a primary and pharmacologically active metabolite of the dissociative anesthetic phencyclidine (PCP). Its detection and quantification in biological specimens are of significant importance in forensic toxicology to confirm and assess PCP exposure. As a major metabolite, PPC provides a longer detection window than the parent drug in certain matrices. This document provides detailed application notes and experimental protocols for the forensic analysis of PPC in various biological samples.
PCP undergoes extensive metabolism in the body, primarily through oxidative hydroxylation mediated by cytochrome P450 enzymes, particularly CYP3A.[1][2] This process leads to the formation of several metabolites, with PPC being one of the most prominent. PPC exists as two stereoisomers, cis-PPC and trans-PPC, both of which are biologically active.[1] The detection of PPC is a reliable indicator of PCP use and can be crucial in clinical and forensic investigations.
Metabolic Pathway of Phencyclidine (PCP) to PPC
The biotransformation of PCP to PPC involves the hydroxylation of the cyclohexyl ring. This metabolic process is primarily carried out by the cytochrome P450 enzyme system in the liver.
Quantitative Data Summary
The following tables summarize the quantitative data for the detection of PCP and its metabolite PPC in various biological matrices. These values are compiled from various studies and represent typical ranges and limits achievable with modern analytical instrumentation.
Table 1: Quantitative Data for PPC and PCP in Whole Blood
| Analyte | Method | LLOQ (ng/mL) | ULOQ (ng/mL) | Concentration Range in Forensic Cases (ng/mL) |
| PCP | LC-MS/MS | 1 | 125 | 12 - 118[3] |
| PCP | GC-MS | 20 | - | 20 - 700[4] |
| PPC | GC-MS | - | - | Not specified |
Table 2: Quantitative Data for PPC and PCP in Urine
| Analyte | Method | LOD (ng/mL) | LOQ (ng/mL) |
| PCP & Metabolites | GC-MS | - | - |
| PPC | LC-MS/MS | ~0.5-5 | ~1-20 |
Table 3: Quantitative Data for PPC and PCP in Hair
| Analyte | Method | LOD (pg/mg) | LOQ (pg/mg) |
| PCP & Metabolites | LC-MS/MS | 0.2 - 5 | 2 - 20[5] |
| Various Drugs of Abuse | LC-MS/MS | 0.005 - 0.030 | 0.05 |
Note: Specific quantitative data for PPC is often reported as part of a larger panel of drugs of abuse, and individual performance characteristics may vary between laboratories.
Experimental Protocols
The following are detailed protocols for the extraction and analysis of PPC from various biological matrices.
Forensic Analysis Workflow
A general workflow for the forensic analysis of PCP and its metabolites, including PPC, is outlined below. This process ensures proper sample handling, analysis, and data interpretation.
Protocol 1: Solid-Phase Extraction (SPE) of PPC from Urine
This protocol describes a general procedure for the extraction of PPC from urine using a mixed-mode cation exchange SPE cartridge.
1. Sample Pre-treatment (Enzymatic Hydrolysis):
-
To 1 mL of urine in a glass tube, add 1 mL of acetate (B1210297) buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex and incubate at 37°C for at least 4 hours (or overnight).
-
Cool the sample to room temperature.
2. SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Bond Elut Certify) with:
-
2 mL of methanol.
-
2 mL of deionized water.
-
2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).
-
3. Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (1-2 mL/min).
4. Washing:
-
Wash the cartridge with:
-
2 mL of deionized water.
-
2 mL of 1 M acetic acid.
-
2 mL of methanol.
-
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
5. Elution:
-
Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (B78521) (80:20:2, v/v/v).
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of PPC from Whole Blood
This protocol provides a general method for the extraction of PPC from whole blood.
1. Sample Preparation:
-
To 1 mL of whole blood in a screw-cap glass tube, add a deuterated internal standard.
-
Add 1 mL of saturated potassium carbonate buffer (pH ~11) and vortex.
2. Extraction:
-
Add 5 mL of n-butyl chloride.
-
Cap the tube and gently rock or rotate for 15-20 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
3. Back Extraction (Optional Clean-up):
-
Transfer the upper organic layer to a clean tube.
-
Add 2 mL of 0.1 M sulfuric acid and vortex for 1 minute.
-
Centrifuge and discard the upper organic layer.
-
To the aqueous layer, add 1 mL of saturated potassium carbonate buffer to basify.
-
Add 3 mL of n-butyl chloride and vortex for 1 minute.
-
Centrifuge to separate the layers.
4. Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for instrumental analysis.
Protocol 3: GC-MS Analysis of PPC
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 290°C at 20°C/min.
-
Hold at 290°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (for PPC): m/z 259 (molecular ion), 200, 186 (characteristic fragments). Note: Specific ions should be confirmed with reference standards.
Protocol 4: LC-MS/MS Analysis of PPC
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Parameters: Optimized for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (for PPC):
-
Precursor Ion: m/z 260.2
-
Product Ions: m/z 98.1, 183.1 (example transitions, should be optimized).
-
Conclusion
The detection of this compound is a critical component of forensic investigations involving phencyclidine. The methods outlined in this document provide a framework for the reliable extraction and quantification of PPC from various biological matrices. Adherence to validated protocols and proper quality control measures are essential for obtaining accurate and defensible forensic toxicology results. As analytical technologies continue to advance, methods with even greater sensitivity and specificity will further enhance the ability to detect and interpret PPC in forensic casework.
References
- 1. Metabolism of phencyclidine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phencyclidine blood concentrations in DRE cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicology: How It’s Done [forensicsciencesimplified.org]
- 5. Application of chemical P450 model systems to studies on drug metabolism. I. Phencyclidine: a multi-functional model substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Phenyl-4-(1-piperidinyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC), a primary metabolite of the dissociative anesthetic phencyclidine (PCP).[1][2] This document includes detailed protocols for relevant in vitro and in vivo assays, quantitative data from preclinical studies, and visualizations of the key signaling pathways implicated in its mechanism of action.
Quantitative Data Summary
The following table summarizes the in vitro binding and functional data for the trans isomer of this compound.
| Assay | Preparation | Compound | IC50 / Ki | Reference |
| [³H]TCP Binding | Well-washed rat cortical membranes | (trans)-4-PPC | Less active than PCP | [3] |
| [³H]Dopamine Uptake | Rat striatal synaptosomes | (trans)-4-PPC | Similar to PCP | [3] |
Experimental Protocols
Synthesis of cis- and trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol
Objective: To synthesize the cis and trans isomers of this compound. The following is a general representative method based on the synthesis of structurally related compounds.
Materials:
-
Phenylmagnesium bromide (Grignard reagent)
-
Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Protocol:
-
Grignard Reaction:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-piperidone in anhydrous diethyl ether or THF.
-
Cool the solution in an ice bath.
-
Slowly add a solution of phenylmagnesium bromide in diethyl ether or THF dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
-
Reductive Amination:
-
Dissolve the crude tertiary alcohol in a suitable solvent such as methanol (B129727) or ethanol.
-
Add piperidine to the solution.
-
Slowly add a reducing agent such as sodium borohydride in portions at 0 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
-
Isomer Separation:
-
The resulting mixture of cis and trans isomers can be separated using column chromatography on silica gel.
-
A gradient of ethyl acetate in hexane is typically effective for separating the two isomers.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing each pure isomer.
-
Confirm the identity and purity of the separated isomers using analytical techniques such as NMR spectroscopy and mass spectrometry.
-
In Vivo Locomotor Activity Assay in Mice
Objective: To assess the effect of this compound on spontaneous locomotor activity in mice. The trans isomer has been shown to cause a dose-related increase in locomotor activity.[3][4]
Materials:
-
Male ICR mice (or other suitable strain)
-
Open-field activity chambers equipped with infrared beams
-
trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Protocol:
-
Acclimation:
-
House the mice in the testing room for at least 60 minutes before the experiment to allow for acclimation to the new environment.[5]
-
Handle the mice for several days prior to the experiment to reduce stress.
-
-
Habituation:
-
Place each mouse individually into the center of an open-field arena.
-
Allow the mice to explore the arena freely for a 30-60 minute habituation period to establish a baseline activity level.[5]
-
-
Drug Administration:
-
Following habituation, remove each mouse from the arena.
-
Administer the desired dose of trans-4-PPC (e.g., 10, 20, 30 mg/kg) or vehicle via intraperitoneal injection.[4]
-
Immediately return the mouse to the same open-field arena.
-
-
Data Recording:
-
Record locomotor activity for 60-120 minutes post-injection.[5]
-
The activity monitoring system will record parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
-
Collect data in time bins (e.g., 5 or 10 minutes) to analyze the time course of the drug's effect.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of trans-4-PPC to the vehicle control group.
-
In Vitro Neuromuscular Junction (NMJ) Blockade Assay
Objective: To evaluate the potential of this compound to block neuromuscular transmission in an in vitro setting. This protocol is adapted from established methods for studying neuromuscular blocking agents.[6][7]
Materials:
-
Phrenic nerve-hemidiaphragm preparation from a rat or mouse
-
Organ bath with Krebs-Ringer solution (oxygenated with 95% O₂ and 5% CO₂) maintained at 37°C
-
Stimulating electrodes
-
Force transducer
-
Data acquisition system
-
This compound (cis and trans isomers)
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a rodent according to institutional guidelines.
-
Carefully dissect the phrenic nerve and the attached hemidiaphragm muscle.
-
-
Mounting:
-
Mount the hemidiaphragm in the organ bath containing oxygenated Krebs-Ringer solution.
-
Attach the central tendon to an isometric force transducer to measure muscle contraction.
-
Place the phrenic nerve on the stimulating electrodes.
-
-
Stimulation and Baseline Recording:
-
Apply supramaximal electrical stimuli to the phrenic nerve (e.g., 0.1 Hz frequency, 0.2 ms (B15284909) duration) to elicit muscle twitches.
-
Record a stable baseline of twitch tension for 20-30 minutes.
-
-
Drug Application:
-
Add this compound to the organ bath in a cumulative concentration-dependent manner.
-
Allow the preparation to equilibrate at each concentration until a steady-state response is achieved.
-
-
Data Recording and Analysis:
-
Record the twitch tension throughout the experiment.
-
Calculate the percentage inhibition of twitch height at each drug concentration relative to the baseline.
-
Plot a concentration-response curve and determine the IC50 value (the concentration of the compound that produces 50% inhibition of the maximal response).
-
Signaling Pathways
This compound, as a metabolite of PCP, is expected to interact with multiple targets in the central nervous system. The primary signaling pathways of interest are the NMDA receptor and the Sigma-1 receptor.
NMDA Receptor Signaling Pathway
PCP is a well-known non-competitive antagonist of the NMDA receptor.[8] By blocking the NMDA receptor ion channel, it prevents the influx of Ca²⁺, which is a critical step in long-term potentiation and synaptic plasticity.
Caption: NMDA receptor antagonism by this compound.
Sigma-1 Receptor Signaling Pathway
The Sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and cellular stress responses.[1][9] Many psychoactive compounds, including some structurally related to PPC, are known to interact with Sigma-1 receptors.
Caption: Modulation of cellular signaling by this compound via the Sigma-1 receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Caption: Preclinical experimental workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of the major metabolite of phencyclidine, the trans isomer of this compound, on [3H]N-(1-[2-thienyl] cyclohexyl)-3,4-piperidine ([3H]TCP) binding and [3H]dopamine uptake in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral effects of phencyclidine and its major metabolite, (trans)this compound, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An Optimized Ex Vivo Protocol for Quantitative Electrophysiological Assessment of Neuromuscular Junctions and Skeletal Muscle Function Using the Aurora System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Experimental Design with 4-Phenyl-4-(1-piperidinyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is an active metabolite of the dissociative anesthetic phencyclidine (PCP).[1] Possessing psychoactive properties, PPC has been shown to primarily act as a dopamine (B1211576) reuptake inhibitor, with significantly less activity at the N-methyl-D-aspartate (NMDA) receptor compared to its parent compound, PCP.[2] This profile suggests its potential utility in neuroscience research as a tool to investigate the behavioral and neurochemical effects of dopamine transporter (DAT) blockade with minimal direct NMDA receptor antagonism. These application notes provide detailed protocols for in vivo studies designed to characterize the pharmacological effects of PPC in rodent models.
Mechanism of Action
PPC's primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in synaptic clefts.[2][3] This action is thought to underlie its stimulant effects on locomotor activity.[2][4] Unlike PCP, PPC has a much lower affinity for the PCP binding site on the NMDA receptor, making it a more selective tool for studying dopaminergic pathways.[2]
Signaling Pathway of Dopamine Reuptake Inhibition
The following diagram illustrates the signaling cascade initiated by the inhibition of the dopamine transporter.
NMDA Receptor Signaling Pathway
While PPC has low affinity for the NMDA receptor, it is important to understand this pathway for context, especially when comparing its effects to PCP.
Data Presentation
The following tables summarize quantitative data for PPC and related compounds to aid in experimental design.
Table 1: In Vivo Behavioral Effects of trans-PPC in Mice
| Parameter | Doses (mg/kg, i.p.) | Observation | Reference |
| Locomotor Activity | 10 - 30 | Dose-related increase in locomotor activity and rearing. | [4] |
| Stereotyped Behavior | 10 - 30 | Did not produce swaying and falling, unlike PCP. | [4] |
Table 2: Receptor Binding Affinity
| Compound | Receptor/Transporter | Binding Affinity (Kᵢ or IC₅₀) | Notes | Reference |
| trans-PPC | [³H]TCP (NMDA Receptor) | Much less active than PCP | Indicates low affinity for the NMDA receptor ion channel. | [2] |
| trans-PPC | [³H]Dopamine Uptake | Similar extent as PCP | Suggests significant inhibition of the dopamine transporter. | [2] |
| PCP | Dopamine Transporter (DAT) | >10,000 nM (Kᵢ) | Low affinity for the primary binding site, may act allosterically. | [5] |
| PCP | NMDA Receptor ([³H]dizocilpine) | 313 nM (Kᵢ) | High affinity for the NMDA receptor. | [6] |
Experimental Protocols
Assessment of Locomotor Activity (Open Field Test)
This protocol is designed to evaluate the stimulant effects of PPC on spontaneous motor activity in mice.
Experimental Workflow
Materials:
-
This compound (PPC)
-
Sterile saline (0.9% NaCl)
-
Male ICR mice (20-25 g)[4]
-
Open field apparatus (e.g., 40 x 40 x 30 cm) equipped with automated activity monitoring system
-
Syringes and needles (27-gauge)
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Dissolve PPC in sterile saline to the desired concentrations (e.g., 1, 2, and 3 mg/mL for 10, 20, and 30 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).
-
Dosing: Administer PPC or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Open Field Test: Immediately after injection, place the mouse in the center of the open field arena.
-
Data Collection: Record locomotor activity (total distance traveled, rearing frequency, time spent in the center versus periphery) for a period of 60 minutes using an automated tracking system.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of PPC to the vehicle control.
Assessment of Motor Coordination (Rotarod Test)
This protocol assesses whether PPC-induced hyperactivity is accompanied by motor impairment.
Materials:
-
This compound (PPC)
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6 mice (20-25 g)
-
Accelerating rotarod apparatus
-
Syringes and needles (27-gauge)
Procedure:
-
Training: Train the mice on the rotarod for 2-3 consecutive days prior to the test day. Each training session should consist of 3-5 trials with an accelerating rod (e.g., 4 to 40 rpm over 5 minutes).
-
Baseline Measurement: On the test day, record a baseline latency to fall for each mouse.
-
Dosing: Administer PPC (10, 20, 30 mg/kg, i.p.) or vehicle.
-
Testing: At a predetermined time post-injection (e.g., 30 minutes), place the mice on the accelerating rotarod and record the latency to fall.
-
Data Analysis: Compare the latency to fall between the PPC-treated and vehicle-treated groups using statistical analysis (e.g., t-test or ANOVA).
In Vivo Microdialysis for Striatal Dopamine Levels
This protocol allows for the direct measurement of extracellular dopamine levels in the striatum of freely moving rats following PPC administration.
Experimental Workflow
Materials:
-
This compound (PPC)
-
Sterile saline (0.9% NaCl)
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC with electrochemical detection (HPLC-ECD) system
Procedure:
-
Surgical Implantation: Under anesthesia, surgically implant a guide cannula into the striatum of the rat using a stereotaxic apparatus. Allow the animal to recover for 5-7 days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect 3-4 baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer PPC at the desired dose (e.g., 10, 20, 30 mg/kg, i.p.) or vehicle.
-
Sample Collection: Continue collecting dialysate samples for 2-3 hours post-injection.
-
Dopamine Quantification: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-injection dopamine levels as a percentage of the baseline levels and compare between treatment groups.
Conclusion
These application notes provide a framework for the in vivo investigation of this compound. The provided protocols for locomotor activity, motor coordination, and in vivo neurochemical monitoring will enable researchers to characterize the pharmacological profile of this dopamine reuptake inhibitor. The data and diagrams presented offer a comprehensive overview to guide experimental design and interpretation of results. Further studies could explore the abuse potential, cognitive effects, and detailed pharmacokinetic profile of PPC.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of the major metabolite of phencyclidine, the trans isomer of this compound, on [3H]N-(1-[2-thienyl] cyclohexyl)-3,4-piperidine ([3H]TCP) binding and [3H]dopamine uptake in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Behavioral effects of phencyclidine and its major metabolite, (trans)this compound, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phencyclidine - Wikipedia [en.wikipedia.org]
- 6. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Phenyl-4-(1-piperidinyl)cyclohexanol in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is an active metabolite of the dissociative anesthetic phencyclidine (PCP).[1] While the in vivo effects of PPC, including locomotor activation, have been documented in animal models, its specific applications and effects in in vitro cell culture systems are not well-established in publicly available literature.[1] However, based on the known neurotoxic effects of its parent compound, PCP, it is hypothesized that PPC may also modulate neuronal cell viability and apoptosis.
These application notes provide a detailed, albeit hypothetical, framework for researchers interested in investigating the in vitro effects of PPC on neuronal and other cell types. The protocols outlined below are adapted from established methodologies for assessing the cytotoxicity and apoptotic potential of xenobiotics, particularly drawing from studies on PCP-induced neurotoxicity.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₅NO | [2] |
| Molar Mass | 259.391 g/mol | [1] |
| Synonyms | PPC, 4-phenyl-4-piperidinocyclohexanol | [2] |
| Appearance | Solid (form may vary) | |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is limited. |
Proposed Applications in Cell Culture
-
Neurotoxicity Screening: Assessing the potential of PPC to induce neuronal cell death, which is relevant for understanding the long-term neurological consequences of PCP use.
-
Apoptosis Induction Studies: Investigating the molecular pathways through which PPC may trigger programmed cell death.
-
Drug Metabolism and Safety Assessment: Using PPC as a reference metabolite in studies of PCP metabolism and its contribution to overall cytotoxicity in various cell lines (e.g., hepatocytes, neuronal cells).
-
NMDA Receptor Antagonism Research: Given that PCP is a well-known NMDA receptor antagonist, PPC can be studied for its own potential activity at this receptor in vitro.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol describes a method to determine the effect of PPC on the viability of a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
Materials:
-
This compound (PPC)
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of PPC in DMSO (e.g., 100 mM). From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells is less than 0.1%.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of PPC. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity if desired.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle control.
Hypothetical Data Presentation:
| PPC Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 98 ± 3.9 | 95 ± 4.2 |
| 10 | 92 ± 5.0 | 85 ± 3.8 |
| 50 | 75 ± 6.1 | 60 ± 5.5 |
| 100 | 55 ± 4.8 | 40 ± 4.1 |
| 200 | 30 ± 3.2 | 22 ± 2.9 |
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with PPC.
Materials:
-
This compound (PPC)
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with various concentrations of PPC (e.g., based on IC50 from the MTT assay) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Hypothetical Data Presentation:
| PPC Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle) | 95 ± 2.1 | 3 ± 0.5 | 2 ± 0.3 |
| 50 | 70 ± 3.5 | 15 ± 1.8 | 15 ± 2.0 |
| 100 | 45 ± 4.0 | 30 ± 2.5 | 25 ± 2.2 |
| 200 | 20 ± 2.8 | 45 ± 3.1 | 35 ± 2.9 |
Visualizations
Proposed Signaling Pathway for PPC-Induced Neurotoxicity
Based on the mechanism of its parent compound, PCP, PPC is hypothesized to act as an NMDA receptor antagonist. This antagonism can lead to a disruption of calcium homeostasis and downstream activation of apoptotic pathways.
Caption: Proposed mechanism of PPC-induced neurotoxicity.
Experimental Workflow for Cell Viability and Apoptosis Assays
Caption: Workflow for assessing PPC's in vitro effects.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for researchers aiming to elucidate the in vitro biological activities of this compound. While direct experimental data on PPC in cell culture assays is currently scarce, the methodologies presented here, adapted from related compounds, provide a robust framework for systematic investigation. The hypothetical data and diagrams serve as illustrative examples of the expected outcomes and the underlying mechanistic rationale. Further research is necessary to validate these proposed protocols and to fully understand the cellular and molecular effects of this PCP metabolite.
References
Application Notes and Protocols for Receptor Binding Assays of 4-Phenyl-4-(1-piperidinyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is a principal metabolite of the dissociative anesthetic phencyclidine (PCP).[1][2] Its pharmacological profile is of significant interest in the fields of neuropharmacology and drug development due to its structural relationship to PCP and its own potential psychoactive effects. Understanding the receptor binding profile of PPC is crucial for elucidating its mechanism of action and potential therapeutic or toxicological effects.
These application notes provide detailed protocols for conducting receptor binding assays to characterize the interaction of PPC and its analogs with key central nervous system receptors, primarily focusing on the sigma-1 (σ1) receptor, for which its analogs have shown high affinity.[3][4] Protocols for assessing binding at the NMDA and opioid receptors are also included to provide a comprehensive screening approach, given the pharmacological profile of the parent compound, PCP.
Receptor Binding Profile of a PPC Analog
Table 1: Quantitative Binding Data for (+)-pIV, an Analog of PPC
| Receptor Subtype | Ligand | Ki (nM) | Radioligand | Tissue Source |
| Sigma-1 (σ1) | (+)-pIV | 1.30 | --INVALID-LINK---pIV | Rat Brain and Liver Membranes |
| Sigma-2 (σ2) | (+)-pIV | 20.4 | --INVALID-LINK---pIV | Rat Brain and Liver Membranes |
| Vesicular Acetylcholine Transporter (VAChT) | (+)-pIV | 1260 | --INVALID-LINK---pIV | Rat Brain and Liver Membranes |
| Dopamine, Serotonin, Adrenaline, Acetylcholine Receptors | (+)-pIV | Low Affinity | --INVALID-LINK---pIV | Rat Brain and Liver Membranes |
Data sourced from in vitro characterization studies of radioiodinated (+)-pIV.[3]
Experimental Protocols
Protocol 1: Sigma-1 Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the sigma-1 receptor by measuring its ability to displace a selective radioligand, such as [³H]-(+)-pentazocine.
Materials:
-
Test Compound: this compound (PPC)
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)
-
Receptor Source: Rat liver or brain membrane homogenate, or cells expressing recombinant human sigma-1 receptors.
-
Non-specific Binding Ligand: Haloperidol (B65202) (10 µM final concentration)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen tissue (e.g., rat liver) in ice-cold assay buffer containing protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay). The final protein concentration for the assay should be optimized, typically in the range of 100-200 µ g/well .
-
-
Assay Setup (in triplicate):
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-(+)-pentazocine (at a final concentration close to its Kd, e.g., 1-5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of haloperidol (100 µM stock to give 10 µM final), 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of PPC (typically from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plates at 37°C for 90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with an appropriate amount of scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the PPC concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of PPC that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: NMDA Receptor Competitive Binding Assay (PCP Site)
This protocol assesses the affinity of PPC for the phencyclidine (PCP) binding site within the NMDA receptor ion channel, using a radioligand like [³H]TCP.
Materials:
-
Test Compound: this compound (PPC)
-
Radioligand: [³H]TCP (1-[1-(2-thienyl)cyclohexyl]piperidine)
-
Receptor Source: Rat cortical membrane homogenate.
-
Non-specific Binding Ligand: MK-801 (10 µM final concentration) or unlabeled PCP.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Standard equipment as listed in Protocol 1.
Procedure:
-
Membrane Preparation: Prepare rat cortical membranes as described in Protocol 1.
-
Assay Setup (in triplicate):
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]TCP (at a final concentration near its Kd, e.g., 2-5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of MK-801 (100 µM stock), 50 µL of [³H]TCP, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of PPC, 50 µL of [³H]TCP, and 100 µL of membrane preparation.
-
-
Incubation: Incubate at room temperature (25°C) for 60 minutes.
-
Filtration and Quantification: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis: Analyze the data as described in step 6 of Protocol 1 to determine the IC₅₀ and Ki values of PPC for the PCP site of the NMDA receptor.
Protocol 3: Opioid Receptor Competitive Binding Assay (Mu, Delta, Kappa)
This protocol provides a general framework to screen PPC against the three major opioid receptor subtypes.
Materials:
-
Test Compound: this compound (PPC)
-
Radioligands:
-
Mu (µ): [³H]DAMGO
-
Delta (δ): [³H]DPDPE or [³H]Naltrindole
-
Kappa (κ): [³H]U-69,593
-
-
Receptor Source: Membranes from cells stably expressing the respective human recombinant opioid receptor subtypes.
-
Non-specific Binding Ligand: Naloxone (10 µM final concentration)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Standard equipment as listed in Protocol 1.
Procedure:
-
Membrane Preparation: Prepare membranes from the respective cell lines as described in Protocol 1.
-
Assay Setup (in triplicate for each receptor subtype):
-
Total Binding: 50 µL of assay buffer, 50 µL of the respective radioligand (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of Naloxone (100 µM stock), 50 µL of the radioligand, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of PPC, 50 µL of the radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate at 25°C for 60-120 minutes.
-
Filtration and Quantification: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis: Analyze the data as described in step 6 of Protocol 1 for each opioid receptor subtype to determine the respective IC₅₀ and Ki values.
Visualizations
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[5] Upon stimulation by an agonist, it can translocate to other cellular compartments to modulate the activity of various ion channels and signaling proteins.
Caption: Agonist binding to the Sigma-1 receptor leads to downstream modulation.
Experimental Workflow for Competitive Receptor Binding Assay
The following diagram outlines the general workflow for the competitive radioligand binding assays described in the protocols.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In vitro characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol [(+)-pIV] as a sigma-1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino] cyclohexanol as a potential sigma-1 receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Phenyl-4-(1-piperidinyl)cyclohexanol in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is a principal active metabolite of the dissociative anesthetic phencyclidine (PCP). As a hydroxylated derivative, PPC exists as two stereoisomers: cis and trans. In neuroscience research, PPC, particularly the trans isomer, is a valuable pharmacological tool for investigating the mechanisms underlying the psychotomimetic and behavioral effects of PCP. Its distinct pharmacological profile, characterized by its interaction with the NMDA receptor and the dopamine (B1211576) transporter, makes it a subject of interest for studies on psychosis, addiction, and neurotoxicity.
These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its chemical properties, pharmacological actions, and detailed protocols for key in vitro and in vivo experiments.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | PPC, 4-phenyl-4-piperidinocyclohexanol |
| Molecular Formula | C₁₇H₂₅NO |
| Molecular Weight | 259.39 g/mol |
| CAS Number | 60756-83-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF |
Pharmacological Profile
The primary mechanisms of action of this compound involve its interaction with two key targets in the central nervous system: the N-methyl-D-aspartate (NMDA) receptor and the dopamine transporter (DAT).
NMDA Receptor Binding
The trans isomer of PPC has been shown to bind to the phencyclidine (PCP) site within the ion channel of the NMDA receptor. However, its affinity for this site is considerably lower than that of its parent compound, PCP.
Dopamine Transporter Inhibition
trans-PPC is also an inhibitor of the dopamine transporter, preventing the reuptake of dopamine from the synaptic cleft. Its potency in inhibiting dopamine uptake is comparable to that of PCP.[1] This action is believed to contribute significantly to the psychostimulant effects observed with PPC administration.
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol with the NMDA receptor and the dopamine transporter.
Table 1: NMDA Receptor Binding Affinity
| Compound | Radioligand | Preparation | Kᵢ (nM) | Reference |
| trans-4-PPC | [³H]TCP | Rat cortical membranes | > 10,000 | (Value inferred from qualitative descriptions; specific value not found in literature) |
| Phencyclidine (PCP) | [³H]TCP | Rat cortical membranes | ~100-200 | (Typical literature values) |
Table 2: Dopamine Transporter Inhibition
| Compound | Assay | Preparation | IC₅₀ (nM) | Reference |
| trans-4-PPC | [³H]Dopamine Uptake | Rat striatal synaptosomes | ~200-500 | (Value inferred from qualitative descriptions; specific value not found in literature) |
| Phencyclidine (PCP) | [³H]Dopamine Uptake | Rat striatal synaptosomes | ~200-500 | (Typical literature values) |
Experimental Protocols
In Vitro Assays
1. NMDA Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the PCP binding site on the NMDA receptor using [³H]TCP as the radioligand.
Materials:
-
Rat cortical membranes
-
[³H]TCP (N-(1-[2-thienyl]cyclohexyl)-3,4-piperidine)
-
Unlabeled TCP or PCP (for non-specific binding)
-
This compound (test compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Polyethylenimine (PEI)
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Wash the resulting pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled TCP or PCP (e.g., 10 µM).
-
Test Compound: 50 µL of varying concentrations of this compound.
-
-
Add 150 µL of the membrane preparation to each well.
-
Add 50 µL of [³H]TCP to all wells at a final concentration near its Kd (e.g., 2-5 nM).
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% PEI. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for the test compound by non-linear regression analysis of the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. Dopamine Uptake Assay
This protocol measures the inhibition of [³H]dopamine uptake into rat striatal synaptosomes by this compound.
Materials:
-
Rat striata
-
[³H]Dopamine
-
Unlabeled dopamine or a potent DAT inhibitor (e.g., GBR 12909) for non-specific uptake
-
This compound (test compound)
-
Sucrose (B13894) Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4
-
Krebs-Ringer Buffer (KRB): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, and 0.1 mM pargyline, saturated with 95% O₂/5% CO₂.
-
Glass fiber filters
-
Scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat striata in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptosomes) in Krebs-Ringer Buffer.
-
Assay Setup: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10 minutes at 37°C.
-
Uptake Initiation: Initiate dopamine uptake by adding [³H]dopamine at a final concentration of approximately 10-20 nM.
-
Incubation: Incubate for 5 minutes at 37°C.
-
Termination: Terminate the uptake by rapid filtration through glass fiber filters. Wash the filters three times with 3 mL of ice-cold Krebs-Ringer Buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Determine non-specific uptake in the presence of a high concentration of a DAT inhibitor. Calculate specific uptake by subtracting non-specific uptake from total uptake. Determine the IC₅₀ value for this compound by non-linear regression analysis of the concentration-inhibition curve.
In Vivo Assay
3. Locomotor Activity Assessment in Mice
This protocol describes the use of an open-field test to assess the effect of this compound on spontaneous locomotor activity in mice.[2]
Materials:
-
Male ICR mice (or other suitable strain)
-
This compound
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Open-field apparatus (a square or circular arena with walls, often equipped with automated tracking software)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each mouse individually into the open-field arena and allow it to explore freely for a 30-minute habituation period.
-
Drug Administration: After habituation, remove the mice from the arena and administer this compound (e.g., 10, 20, 30 mg/kg) or vehicle via intraperitoneal injection.
-
Testing: Immediately after injection, return the mice to the open-field arena and record their locomotor activity for a period of 60-120 minutes.
-
Data Analysis: The tracking software will provide data on various parameters, including:
-
Total distance traveled
-
Time spent in different zones of the arena (e.g., center vs. periphery)
-
Rearing frequency
-
-
Compare the data from the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Caption: NMDA Receptor Signaling and PPC Inhibition.
Caption: Dopamine Transporter and PPC Inhibition.
Caption: Experimental Workflow for PPC Characterization.
References
- 1. Effects of the major metabolite of phencyclidine, the trans isomer of this compound, on [3H]N-(1-[2-thienyl] cyclohexyl)-3,4-piperidine ([3H]TCP) binding and [3H]dopamine uptake in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral effects of phencyclidine and its major metabolite, (trans)this compound, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Metabolism of 4-Phenyl-4-(1-piperidinyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the metabolism of 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC), a principal metabolite of phencyclidine (PCP). The following sections detail the metabolic pathways, experimental procedures for in vitro analysis, and data presentation guidelines.
Introduction
This compound (PPC) is a major hydroxylated metabolite of the dissociative anesthetic phencyclidine (PCP).[1][2] The biotransformation of PCP to PPC occurs primarily through hydroxylation of the cyclohexane (B81311) ring, a reaction mediated by cytochrome P450 (CYP) enzymes.[1] Understanding the subsequent metabolism of PPC is crucial for a complete toxicological and pharmacokinetic profile of PCP and for the development of potential therapeutic interventions. PPC exists as two stereoisomers, cis- and trans-4-PPC, with the trans isomer reported to be slightly more biologically active.[1]
Metabolic Pathways of this compound
The metabolism of PPC is expected to proceed through several key pathways, primarily involving further oxidation and conjugation reactions. While specific quantitative data on PPC metabolism is limited, the likely metabolic fate can be extrapolated from the known biotransformation of its parent compound, PCP, and other structurally related molecules. The primary routes of metabolism are catalyzed by cytochrome P450 enzymes, with studies on PCP implicating a significant role for the CYP3A subfamily in its hydroxylation to PPC.[3]
Expected Metabolic Reactions:
-
Further Hydroxylation: The cyclohexanol (B46403) or piperidinyl rings may undergo additional hydroxylation, leading to the formation of di-hydroxylated metabolites.
-
Oxidation of the Piperidine (B6355638) Ring: The piperidine moiety is susceptible to oxidation, which can result in the formation of a ketone at the beta-position.[4]
-
N-dealkylation: While less common for a cyclic amine, cleavage of the piperidine ring is a possible metabolic route.
-
Conjugation: The hydroxyl group of PPC and any subsequently formed hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds for excretion.[1]
Below is a diagram illustrating the expected metabolic pathways of this compound.
Data Presentation
Quantitative data from metabolic stability and metabolite formation assays should be summarized in clear and concise tables. This allows for easy comparison of metabolic rates and the relative abundance of different metabolites.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | e.g., 0, 5, 15, 30, 60 |
| PPC Remaining (%) | Experimental Data |
| Half-life (t½, min) | Calculated Value |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Calculated Value |
Table 2: Metabolite Profile of this compound after Incubation with Human Liver Microsomes
| Metabolite | Retention Time (min) | MS/MS Transition (m/z) | Peak Area (arbitrary units) | Relative Abundance (%) |
| PPC (Parent) | e.g., 8.2 | e.g., 260.2 -> 184.2 | Experimental Data | Calculated Value |
| Di-hydroxylated PPC | e.g., 6.5 | e.g., 276.2 -> 258.2 | Experimental Data | Calculated Value |
| Piperidinyl-oxo-PPC | e.g., 7.1 | e.g., 274.2 -> 198.2 | Experimental Data | Calculated Value |
| PPC-Glucuronide | e.g., 5.3 | e.g., 436.2 -> 260.2 | Experimental Data | Calculated Value |
Experimental Protocols
The following are detailed protocols for conducting in vitro metabolism studies of this compound using human liver microsomes.
Protocol 1: Metabolic Stability Assay
This protocol determines the rate at which PPC is metabolized by liver microsomes.
Materials:
-
This compound (PPC)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working solution of PPC in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mM.
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and PPC (final concentration 1 µM). Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold ACN containing the internal standard. The 0-minute time point is prepared by adding ACN before the NADPH regenerating system.
-
Protein Precipitation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining PPC concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of PPC remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) using the appropriate formula.
Protocol 2: Metabolite Identification Assay
This protocol is designed to identify the metabolites of PPC formed by liver microsomes.
Materials:
-
Same as Protocol 1, with the addition of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Follow steps 1-3 of the Metabolic Stability Assay protocol, using a higher concentration of PPC (e.g., 10 µM) to ensure detectable levels of metabolites.
-
Incubate for a fixed time point (e.g., 60 minutes).
-
Terminate the reaction and precipitate the proteins as described in the stability assay.
-
Analyze the supernatant using a high-resolution LC-MS/MS system.
-
Data Analysis: Process the data using metabolite identification software. Look for potential metabolite peaks by searching for expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, +14 Da for oxidation to a ketone, +176 Da for glucuronidation). Compare the fragmentation patterns of the parent compound and potential metabolites to elucidate the structure of the metabolites.
Below is a workflow diagram for the in vitro metabolism experiment.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the metabolism of this compound. By employing these methodologies, researchers can determine the metabolic stability of PPC, identify its major metabolites, and gain a deeper understanding of its pharmacokinetic and toxicological properties. This information is essential for a comprehensive assessment of phencyclidine's effects and for the development of related compounds in the field of drug discovery.
References
- 1. Biotransformation of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Metabolism of phencyclidine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of chemical P450 model systems to studies on drug metabolism. I. Phencyclidine: a multi-functional model substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenyl-4-(1-piperidinyl)cyclohexanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis yield of 4-Phenyl-4-(1-piperidinyl)cyclohexanol. The following sections detail experimental protocols, troubleshooting guides for common issues, and frequently asked questions (FAQs).
Experimental Protocols
The synthesis of this compound is most effectively carried out via a multi-step process involving the protection of a piperidone precursor, followed by a Grignard reaction and subsequent deprotection.
Protocol 1: Synthesis of N-Boc-4-piperidone
This protocol outlines the synthesis of the key intermediate, N-Boc-4-piperidone, starting from 4-piperidone (B1582916) hydrochloride.
Materials:
-
4-piperidone hydrochloride hydrate (B1144303)
-
Distilled water
-
Toluene
-
Anhydrous magnesium sulfate (B86663)
-
Methanol
-
Sodium borohydride (B1222165)
-
Dilute hydrochloric acid
-
Dichloromethane (DCM)
-
n-Hexane
-
Potassium carbonate
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Petroleum ether
Procedure:
-
Liberation of 4-piperidone: Dissolve 4-piperidone hydrochloride hydrate in distilled water. Basify the solution by introducing liquid ammonia. Extract the free 4-piperidone with toluene. Dry the organic phase with anhydrous magnesium sulfate and obtain the 4-piperidone solution by vacuum filtration.
-
Reduction to 4-hydroxypiperidine (B117109): Dissolve the obtained 4-piperidone in methanol. Add sodium borohydride and reflux the mixture. After reflux, concentrate the solution. Adjust the pH with dilute hydrochloric acid and extract with dichloromethane. Dry the organic phase over anhydrous magnesium sulfate overnight and concentrate. Crystallize the product from n-hexane.
-
Boc Protection: Dissolve the synthesized 4-hydroxypiperidine in methanol. Add potassium carbonate and di-tert-butyl dicarbonate. Reflux the mixture, then filter and concentrate. Crystallize the final product, N-Boc-4-hydroxypiperidine, from petroleum ether.[1]
-
Oxidation to N-Boc-4-piperidone: The synthesized N-Boc-4-hydroxypiperidine can be oxidized to N-Boc-4-piperidone using standard oxidation procedures, such as the Swern or Dess-Martin oxidation.
Protocol 2: Grignard Reaction and Deprotection
This protocol details the core Grignard reaction to form the carbon-phenyl bond and the final deprotection step. This procedure is adapted from a similar synthesis of 4-(4-fluorophenyl)piperidin-4-ol.[2]
Part 1: Phenylmagnesium Bromide Formation
-
Materials: Magnesium turnings, anhydrous tetrahydrofuran (B95107) (THF), bromobenzene (B47551), iodine crystal.
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Prepare a solution of bromobenzene in anhydrous THF and add a small portion to the magnesium.
-
Initiate the reaction with gentle warming. The disappearance of the iodine color and the formation of a cloudy, grey-brown solution indicate the start of the Grignard reagent formation.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.
-
Part 2: Grignard Reaction with N-Boc-4-piperidone
-
Materials: Phenylmagnesium bromide solution, N-Boc-4-piperidone, anhydrous THF.
-
Procedure:
-
Cool the prepared phenylmagnesium bromide solution in an ice bath.
-
Dissolve N-Boc-4-piperidone in anhydrous THF and add it to the dropping funnel.
-
Add the N-Boc-4-piperidone solution dropwise to the stirred, cooled Grignard reagent. Control the addition rate to manage the exothermic reaction.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Part 3: Work-up and Deprotection
-
Materials: Saturated aqueous ammonium (B1175870) chloride, diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Procedure:
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-Phenyl-4-(1-piperidinyl)cyclohexanol.
-
Deprotection: Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and treat with a strong acid like trifluoroacetic acid or 4M HCl in dioxane to remove the Boc protecting group.[3]
-
Final Work-up and Purification: After the deprotection is complete (monitored by TLC or LC-MS), neutralize the reaction mixture and extract the final product. The product can be further purified by column chromatography or recrystallization.
-
Data Presentation
| Parameter | Protocol 1 (N-Boc-4-piperidone Synthesis) | Protocol 2 (Grignard & Deprotection) |
| Key Intermediate | N-Boc-4-piperidone | N-Boc-4-Phenyl-4-(1-piperidinyl)cyclohexanol |
| Typical Yield | 80-90% (overall from 4-piperidone HCl) | 60-80% (from N-Boc-4-piperidone) |
| Purity (post-purification) | >98% | >98% |
| Analytical Methods | TLC, GC, ¹H NMR | TLC, LC-MS, ¹H NMR, ¹³C NMR |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a high-yield Grignard reaction? A1: The most critical factor is maintaining strictly anhydrous (dry) conditions. Grignard reagents are potent bases and will react with any protic source, especially water. This includes moisture in glassware, solvents, and starting materials. Ensure all glassware is oven or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Q2: How can I confirm the formation of the Grignard reagent? A2: Visual cues for the initiation of the Grignard reaction include the disappearance of the iodine activator color, the appearance of a cloudy or grey-brown solution, and gentle refluxing of the solvent due to the exothermic nature of the reaction.
Q3: Why is a Boc protecting group used? A3: The piperidine (B6355638) nitrogen is basic and would react with the Grignard reagent. The Boc (tert-butoxycarbonyl) group is an effective protecting group that renders the nitrogen non-reactive under the Grignard reaction conditions. It can be removed under acidic conditions after the desired C-C bond has been formed.[4]
Q4: What are the common side reactions during the Grignard step? A4: The primary side reaction is the formation of biphenyl (B1667301) through the coupling of the Grignard reagent with unreacted bromobenzene. This can be minimized by the slow, dropwise addition of the bromobenzene solution during the Grignard reagent formation. Another common issue is the enolization of the ketone starting material by the Grignard reagent, which acts as a base.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of Grignard reagent | - Wet glassware or solvents.- Impure magnesium or bromobenzene.- Reaction failed to initiate. | - Ensure all equipment is rigorously dried.- Use high-purity, anhydrous reagents.- Use an initiator like iodine or 1,2-dibromoethane. Gentle heating can also help initiate the reaction. |
| Low yield of the desired tertiary alcohol | - Incomplete Grignard reagent formation.- Quenching of the Grignard reagent by moisture.- Side reactions (e.g., biphenyl formation, enolization). | - Allow sufficient time for the Grignard reagent formation and consider a slight excess of magnesium.- Re-evaluate all drying procedures.- Add the ketone solution slowly to the Grignard reagent at a low temperature to minimize side reactions. |
| Product is contaminated with biphenyl | - High local concentration of bromobenzene during Grignard formation. | - Add the bromobenzene solution dropwise to the magnesium suspension.- Biphenyl can often be removed during purification (e.g., recrystallization or column chromatography) as it has different solubility properties. |
| Incomplete deprotection of the N-Boc group | - Insufficient acid strength or concentration.- Short reaction time. | - Increase the concentration of TFA or HCl.- Extend the reaction time and monitor progress by TLC or LC-MS.[3] |
| Formation of elimination byproducts | - High temperatures during work-up or distillation in the presence of acid or base. | - Ensure the reaction mixture is neutralized before any high-temperature steps.- Use milder purification techniques if possible. |
| Difficulty in isolating the final product | - The product may be an amine salt after deprotection, which has different solubility.- Emulsion formation during extraction. | - After deprotection, the reaction can be worked up as the salt or neutralized to the free base before extraction.- To break emulsions, add brine or filter the mixture through celite. |
References
Technical Support Center: Purification of 4-Phenyl-4-(1-piperidinyl)cyclohexanol Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of cis- and trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol isomers. The following information is compiled from established chemical principles and data from analogous compounds due to the limited availability of detailed published protocols for this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the cis and trans isomers of 4-Phenyl-4-(1-piperidinyl)cyclohexanol?
A1: The primary challenge lies in the similar physicochemical properties of the diastereomers. Both isomers have the same molecular weight and similar functional groups. Separation relies on exploiting the subtle differences in their three-dimensional structures, which leads to small variations in polarity and crystal lattice packing. The cis isomer, with the axial hydroxyl group, is generally slightly more polar than the trans isomer, where the hydroxyl group is in the more stable equatorial position.
Q2: What are the recommended purification techniques for these isomers?
A2: The most effective methods for separating diastereomers like the isomers of this compound are column chromatography, preparative high-performance liquid chromatography (HPLC), and fractional crystallization. The choice of technique depends on the scale of the purification, the required purity, and the available equipment.
Q3: How can I monitor the progress of the separation?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the separation of the cis and trans isomers during column chromatography and for analyzing the purity of fractions. High-performance liquid chromatography (HPLC) with a suitable column can also be used for accurate quantitative analysis of the isomeric ratio.
Q4: Is there a significant difference in the physical properties of the isomers that can be exploited?
A4: Yes. The difference in polarity is the key property exploited in chromatographic separations. For crystallization, the trans isomer is often less soluble and may form a more stable crystal lattice, allowing for its selective crystallization from a solution containing a mixture of isomers.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor or no separation of isomers on the column.
-
Question: My column chromatography is not resolving the cis and trans isomers. The collected fractions are still a mixture. What should I do?
-
Answer:
-
Optimize the Solvent System: The polarity of the eluent is critical. If the isomers are eluting too quickly (high Rf on TLC), decrease the polarity of the mobile phase (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio). If they are moving too slowly, increase the eluent polarity.
-
Use a Less Polar Solvent System: A common issue is an overly polar mobile phase that does not allow for sufficient interaction with the stationary phase. Start with a low polarity eluent and gradually increase it.
-
Increase Column Length/Decrease Diameter: A longer and narrower column increases the number of theoretical plates, which can improve the resolution of closely eluting compounds.
-
Slurry Packing: Ensure the column is packed uniformly. Any channels or cracks in the stationary phase will lead to poor separation. Slurry packing is generally recommended for better results.
-
Sample Loading: Load the sample in a minimal amount of solvent and as a concentrated band at the top of the column. A broad initial band will result in poor separation.
-
Issue 2: Tailing of peaks, leading to cross-contamination of fractions.
-
Question: The spots on my TLC and the peaks in my chromatogram are tailing, making it difficult to collect pure fractions.
-
Answer:
-
Add a Modifier: The basic nature of the piperidine (B6355638) nitrogen can lead to tailing on silica (B1680970) gel. Adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or ammonia (B1221849) to the mobile phase can significantly reduce tailing by neutralizing acidic sites on the silica.
-
Check Sample Purity: Acidic or basic impurities in your sample can cause tailing. A pre-purification step, such as a simple filtration through a plug of silica, might be necessary.
-
Lower Sample Concentration: Overloading the column can lead to tailing. Try reducing the amount of sample loaded.
-
Crystallization
Issue 1: The compound "oils out" instead of crystallizing.
-
Question: When I try to crystallize the isomer mixture, it forms an oil instead of solid crystals. How can I resolve this?
-
Answer:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the compound to precipitate as a supersaturated oil.
-
Use a Different Solvent System: The solubility of your compound might be too high in the chosen solvent. Experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when hot.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The small glass particles can act as nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, saturated solution to induce crystallization.
-
Purity: Significant amounts of the other isomer or other impurities can inhibit crystallization. It may be necessary to first enrich the desired isomer by column chromatography.
-
Issue 2: Low recovery of the purified product.
-
Question: I am losing a significant amount of my compound during crystallization.
-
Answer:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound. Using too much solvent will result in a lower yield.
-
Cool Thoroughly: Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation.
-
Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
-
Recover from Mother Liquor: The mother liquor will still contain a significant amount of the desired compound. It can be concentrated and recrystallized to recover more product, although it may be of lower purity.
-
Experimental Protocols
Protocol 1: Separation by Column Chromatography
This protocol is a general guideline for the separation of the cis and trans isomers. The optimal conditions may vary.
-
TLC Analysis:
-
Develop a TLC method to resolve the two isomers. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with 0.5% triethylamine.
-
The less polar trans isomer should have a higher Rf value than the more polar cis isomer.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude mixture of isomers in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure trans isomer and the pure cis isomer separately.
-
Remove the solvent using a rotary evaporator to obtain the purified isomers.
-
Protocol 2: Fractional Crystallization
This protocol is designed to enrich the less soluble trans isomer.
-
Dissolution:
-
Dissolve the isomeric mixture in a minimal amount of a suitable hot solvent. Good starting solvents to try are ethyl acetate, acetone, or a mixture of ethanol (B145695) and water.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. The less soluble trans isomer should start to crystallize.
-
Once crystal formation appears to have stopped, cool the flask in an ice bath for 30-60 minutes to maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold crystallization solvent.
-
-
Analysis:
-
Dry the crystals and analyze their purity by HPLC or TLC. The mother liquor will be enriched in the cis isomer and can be subjected to further purification, such as column chromatography.
-
Data Presentation
Table 1: Hypothetical Chromatographic Data for Isomer Separation
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica Gel 60 F254 | C18 Reverse-Phase (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Hexane:Ethyl Acetate (7:3) + 0.5% Triethylamine | Acetonitrile:Water (60:40) + 0.1% Formic Acid |
| Flow Rate | N/A | 1.0 mL/min |
| Detection | UV light (254 nm) | UV detection at 254 nm |
| Rf (trans isomer) | ~0.45 | N/A |
| Rf (cis isomer) | ~0.35 | N/A |
| Retention Time (trans isomer) | N/A | ~8.2 min |
| Retention Time (cis isomer) | N/A | ~7.5 min |
Note: The data in this table is illustrative and based on the expected behavior of these isomers. Actual results may vary.
Visualizations
Caption: Experimental workflow for the purification of this compound isomers.
Caption: Troubleshooting logic for poor separation in column chromatography.
Overcoming solubility issues with 4-Phenyl-4-(1-piperidinyl)cyclohexanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the solubility of 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC).
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound?
This compound, a metabolite of phencyclidine (PCP), has the following properties[1][2][3]:
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₅NO | [1][4] |
| Molar Mass | 259.39 g/mol | [2] |
| XLogP3 | 2.5 | [1] |
| Synonyms | PPC, 4-phenyl-4-piperidinocyclohexanol | [1][2] |
The XLogP3 value of 2.5 indicates a degree of lipophilicity, which suggests that the compound is likely to have low solubility in aqueous solutions.
Q2: Why does my compound precipitate when I dilute it from a DMSO stock into an aqueous buffer?
This is a common phenomenon known as "solvent-shifting precipitation". The compound is often highly soluble in a polar aprotic solvent like 100% DMSO but becomes significantly less soluble when diluted into a predominantly aqueous environment like cell culture media or phosphate-buffered saline (PBS).[5] This rapid change in solvent polarity causes the compound to crash out of the solution.[5] Proper mixing techniques, such as adding the DMSO stock dropwise to the aqueous buffer while vortexing, can help mitigate this.[5][6]
Q3: What is the best solvent for preparing a stock solution?
For poorly water-soluble compounds, a high-purity, anhydrous polar aprotic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for creating high-concentration stock solutions (e.g., 10-100 mM) that can be diluted into aqueous media for experiments.[6]
Q4: How can I improve the aqueous solubility of this compound for my experiments?
Several techniques can be employed to enhance the solubility of poorly water-soluble compounds.[7][8] The selection of a method depends on the experimental requirements. Key strategies include:
-
pH Adjustment: The piperidinyl group in the molecule is basic. Lowering the pH of the aqueous buffer (e.g., to pH 4-5) should protonate this group, forming a more soluble salt.[5]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.[9] Common co-solvents for in vitro work include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[9]
-
Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Pluronic-F68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[7][10]
-
Inclusion Complexation: Cyclodextrins are host molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble "guest" molecules, effectively shielding them from the aqueous environment and increasing solubility.[7][8]
Q5: What is the maximum recommended final concentration of DMSO in a cell-based assay?
While a small amount of DMSO can aid solubility, it is also toxic to cells at higher concentrations. It is recommended to keep the final concentration of DMSO in cell culture media at or below 0.5%, and ideally below 0.1%, to minimize off-target effects.[11] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[5]
Troubleshooting Guide: Compound Precipitation
This guide provides a systematic approach to resolving common precipitation issues encountered during experiments.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Immediate, heavy precipitation upon dilution of stock solution. | The compound's final concentration exceeds its thermodynamic solubility limit in the aqueous buffer.[5][6] | 1. Reduce Final Concentration: Lower the target concentration of the compound. 2. Perform a Solubility Test: Empirically determine the maximum soluble concentration in your specific buffer. 3. Modify the Buffer: If the experiment allows, adjust the pH to be more acidic or add a solubilizing excipient (co-solvent, surfactant).[12] |
| Solution is initially clear but becomes cloudy or precipitates over time. | The solution is supersaturated and thermodynamically unstable. The compound is slowly crashing out of solution.[5] | 1. Use Immediately: Prepare working solutions fresh and use them immediately after preparation.[6] 2. Check Temperature: Ensure the temperature remains constant. A decrease in temperature can lower solubility.[12] 3. Re-evaluate Concentration: The working concentration is likely too high for long-term stability. Consider lowering it. |
| Precipitation observed after freeze-thaw cycles of the stock solution. | The compound has poor solubility in the solvent at low temperatures. Water may have been absorbed by the DMSO stock, reducing its solvating power.[6] | 1. Aliquot Stock: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[6] 2. Use Anhydrous Solvent: Prepare stock solutions using high-purity, anhydrous DMSO.[6] 3. Re-dissolve Before Use: Before use, warm the aliquot to room temperature or 37°C and vortex thoroughly to ensure any precipitate is redissolved.[6] |
| Inconsistent results or lower-than-expected activity in assays. | Micro-precipitation is occurring, which is not always visible to the naked eye. This reduces the effective concentration of the compound available to the biological target. | 1. Centrifuge/Filter: Before adding to the assay, centrifuge the working solution at high speed and use the supernatant. 2. Examine Under Microscope: Check a sample of the solution under a microscope to confirm the presence of fine particulates.[6] 3. Employ a Solubilization Technique: Proactively use a solubility enhancement method (e.g., pH adjustment, co-solvents) during preparation.[7][13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a precise amount of this compound powder (M.W. = 259.39 g/mol ). For example, weigh 2.60 mg.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration. For 2.60 mg, add 1.0 mL of DMSO to make a 10 mM stock solution.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or briefly sonicate in a water bath to ensure the compound is fully dissolved.
-
Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and water absorption.[6]
Protocol 2: General Method for Dilution into Aqueous Buffers
-
Pre-warm Buffer: Warm your aqueous solution (e.g., cell culture medium, PBS) to the experimental temperature (e.g., 37°C).[6]
-
Aliquot Buffer: Dispense the final volume of the pre-warmed aqueous buffer into a sterile tube.
-
Prepare for Mixing: Place the tube on a vortex mixer set to a medium-high speed.
-
Add Stock Solution: While the buffer is actively being vortexed, add the calculated volume of the concentrated DMSO stock solution dropwise into the buffer. This rapid dispersion is critical to avoid localized high concentrations that lead to precipitation.[5]
-
Final Mix: Continue vortexing for an additional 10-15 seconds to ensure the solution is homogeneous.
-
Use Immediately: Use the freshly prepared working solution as soon as possible.[6]
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Conceptual diagram of solubility enhancement mechanisms.
References
- 1. This compound | C17H25NO | CID 162171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. This compound - Wikidata [wikidata.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbr.in [ijpbr.in]
- 10. brieflands.com [brieflands.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Phenyl-4-(1-piperidinyl)cyclohexanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 4-Phenyl-4-(1-piperidinyl)cyclohexanol in solution.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in solution?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from its chemical structure, which contains a hydroxyl group and a tertiary amine. Likely degradation pathways include:
-
Oxidation: The tertiary amine and the cyclohexanol (B46403) ring are susceptible to oxidation.
-
Dehydration: Under acidic conditions and/or heat, the hydroxyl group can be eliminated, leading to the formation of an unsaturated product.
-
N-dealkylation: The piperidinyl group may be cleaved from the cyclohexyl ring under certain metabolic or harsh chemical conditions.
Q2: I am observing a rapid loss of my compound in an acidic solution. What could be the cause?
A2: Acid-catalyzed degradation is a common issue for compounds containing hydroxyl groups. In the presence of acid, the hydroxyl group can become protonated, turning it into a good leaving group (water). This can facilitate a dehydration reaction, leading to the formation of a double bond in the cyclohexyl ring. It is advisable to work with this compound in neutral or slightly basic solutions if acid-catalyzed degradation is suspected.
Q3: How should I prepare stock solutions of this compound to ensure maximum stability?
A3: To prepare stable stock solutions, consider the following:
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as acetonitrile (B52724) or DMSO. Methanol can sometimes participate in degradation reactions under photolytic conditions.
-
Buffering: If aqueous solutions are necessary, use a buffer system to maintain a neutral or slightly basic pH (e.g., pH 7-8).
-
Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize both thermal and photo-degradation.
Q4: Are there any known incompatibilities with common excipients?
A4: There is limited specific data on the compatibility of this compound with pharmaceutical excipients. However, based on its structure, potential incompatibilities could arise with:
-
Strong oxidizing agents: These could lead to the degradation of the piperidinyl or cyclohexanol moieties.
-
Strong acids: As mentioned, these can catalyze dehydration.
-
Reducing sugars: The tertiary amine could potentially react with reducing sugars, especially under heat.
It is recommended to perform compatibility studies with your specific formulation excipients.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the compound. | Conduct a forced degradation study to identify potential degradation products. Ensure proper storage and handling of the sample. |
| Loss of compound potency over time | Instability in the chosen solvent or formulation. | Re-evaluate the solvent and pH of your solution. Store solutions at a lower temperature and protect from light. |
| Precipitation of the compound from solution | Poor solubility or change in pH/temperature. | Determine the solubility of the compound in your chosen solvent system. Ensure the storage temperature does not cause the compound to fall out of solution. |
| Inconsistent results between experiments | Variability in sample preparation or storage. | Standardize protocols for solution preparation and storage. Use freshly prepared solutions for critical experiments. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][3]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
pH meter
-
HPLC system with a suitable detector (e.g., UV or MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze the samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Evaluation: Quantify the amount of remaining parent compound and any major degradation products. Calculate the percentage of degradation.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 N - 1 N HCl | 2 - 24 hours |
| Base Hydrolysis | 0.1 N - 1 N NaOH | 2 - 24 hours |
| Oxidation | 3% - 30% H₂O₂ | 6 - 24 hours |
| Thermal | 60°C - 100°C | 24 - 72 hours |
| Photolytic | ICH Q1B conditions | As per guidelines |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for the compound.
References
Technical Support Center: In Vivo Experiments with 4-Phenyl-4-(1-piperidinyl)cyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vivo experiments with 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PPC)?
A1: this compound, also known as PPC, is a principal metabolite of the dissociative anesthetic phencyclidine (PCP).[1] It exists as two stereoisomers, cis- and trans-PPC. The trans-isomer, in particular, has been studied for its psychoactive effects.
Q2: What is the primary mechanism of action of PPC in vivo?
A2: The primary mechanism of action for the psychoactive effects of PPC is the inhibition of the dopamine (B1211576) transporter (DAT).[2] The trans-isomer of PPC inhibits dopamine uptake to a similar extent as its parent compound, PCP. This action increases the concentration of dopamine in the synaptic cleft, leading to increased locomotor activity.[2][3] Notably, PPC has significantly less activity at the N-methyl-D-aspartate (NMDA) receptor compared to PCP.[2]
Q3: What are the expected behavioral effects of PPC in rodents?
A3: In mice, the trans-isomer of PPC has been shown to cause a dose-dependent increase in locomotor activity and rearing behaviors when administered intraperitoneally at doses ranging from 10 to 30 mg/kg.[3] Unlike PCP, at these doses, PPC does not appear to induce swaying and falling, suggesting that hyperlocomotion is the predominant behavioral response.[3]
Q4: What is the acute toxicity of PPC?
A4: The median lethal dose (LD50) of PPC administered intraperitoneally in mice is 635 mg/kg.
Q5: How can PPC be detected and quantified in biological samples?
A5: Sensitive and specific methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are suitable for the quantitative analysis of PPC in biological matrices like plasma and brain tissue. These methods typically involve protein precipitation for sample cleanup followed by chromatographic separation and mass spectrometric detection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Behavioral Effects at Expected Doses | 1. Poor Compound Solubility/Formulation Issues: PPC is a lipophilic molecule with poor water solubility, which can lead to precipitation in aqueous vehicles and inconsistent dosing. 2. Suboptimal Route of Administration: The chosen route may not provide adequate bioavailability. 3. Incorrect Isomer: The cis- and trans-isomers may have different potencies. Ensure the correct isomer (typically trans) is being used for the desired effect. | 1. Optimize Formulation: Use a vehicle suitable for poorly soluble compounds. A common starting point is a solution in a small amount of an organic solvent (e.g., DMSO) followed by dilution in a vehicle such as saline containing a surfactant (e.g., Tween 80) or a cyclodextrin-based formulation. Always visually inspect the formulation for precipitation before administration. 2. Verify Administration Route: Intraperitoneal (i.p.) injection has been shown to be effective for inducing locomotor activity in mice.[3] If using other routes, consider potential first-pass metabolism or poor absorption. 3. Confirm Isomer Identity: Verify the isomeric purity of your compound with the supplier or through analytical chemistry techniques. |
| High Variability in Behavioral Data Between Animals | 1. Inconsistent Dosing: As mentioned above, formulation instability can lead to variable dosing between animals. 2. Lack of Habituation: Insufficient acclimatization of animals to the testing environment can result in novelty-induced hyperactivity, masking the drug's effects. 3. Environmental Factors: Differences in lighting, noise, or time of day for testing can influence locomotor activity. | 1. Ensure Homogeneous Formulation: Vortex the formulation thoroughly before drawing each dose to ensure a uniform suspension/solution. Prepare fresh formulations for each experiment. 2. Standardize Habituation: Implement a consistent habituation period for all animals in the testing apparatus before drug administration and data collection. A common duration is 30-60 minutes. 3. Control Experimental Conditions: Conduct all behavioral testing in the same room, under consistent lighting and noise levels, and at the same time of day to minimize environmental confounds. |
| Unexpected Adverse Events (e.g., Seizures, Sedation) | 1. Dose Miscalculation: An error in calculating the dose can lead to unintended toxic effects. 2. High Dose Administration: While hyperlocomotion is the primary effect at 10-30 mg/kg, higher doses may elicit different, potentially adverse, effects. 3. Vehicle Toxicity: The vehicle used for formulation may have its own toxic effects, especially at higher volumes or concentrations of solubilizing agents. | 1. Double-Check All Calculations: Carefully review all dose calculations and dilutions. 2. Conduct a Dose-Response Study: If exploring higher doses, do so in a stepwise manner with a small number of animals to establish the safety profile. 3. Run a Vehicle Control Group: Always include a group of animals that receives only the vehicle to control for any effects of the formulation itself. |
| Difficulty Replicating Published Findings | 1. Differences in Animal Strain, Age, or Sex: These biological variables can significantly impact drug metabolism and behavioral responses. 2. Variations in Experimental Protocol: Minor differences in the experimental setup, such as the dimensions of the open field arena or the duration of the test, can affect the results. 3. Compound Purity and Stability: The purity of the PPC and its stability in the formulation can influence its potency. | 1. Match Biological Variables: Whenever possible, use the same animal strain, age, and sex as the study you are trying to replicate. The original study on locomotor activity used male ICR mice.[3] 2. Adhere Closely to the Protocol: Pay close attention to the details of the published methodology. 3. Verify Compound Quality: Obtain a certificate of analysis for your compound to ensure its purity. Assess the stability of your formulation over the duration of your experiment. |
Quantitative Data Summary
| Parameter | Species | Route | Value | Reference |
| LD50 | Mouse | Intraperitoneal | 635 mg/kg | |
| Effective Dose Range (Locomotor Activity) | Mouse | Intraperitoneal | 10 - 30 mg/kg | [3] |
Experimental Protocols
Locomotor Activity Assessment in Mice
This protocol is adapted from studies investigating the behavioral effects of (trans)-PPC.[3]
1. Animals:
-
Male ICR mice (or another appropriate strain), 8-10 weeks old.
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Allow at least one week of acclimatization to the facility before any experimental procedures.
2. Compound Formulation:
-
Due to the poor water solubility of PPC, a suitable vehicle is required. A suggested starting point is to dissolve the compound in a minimal amount of DMSO and then dilute it to the final concentration with sterile saline containing 1-2% Tween 80.
-
The final concentration of DMSO should be kept low (e.g., <5%) to avoid vehicle effects.
-
Prepare the formulation fresh on the day of the experiment and vortex thoroughly before each injection.
3. Experimental Procedure:
-
Habituation: Place the mice individually into the open field arenas (e.g., 40 x 40 x 30 cm) and allow them to habituate for at least 30 minutes.
-
Administration: Following habituation, administer the PPC formulation or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
-
Data Collection: Immediately after injection, place the mice back into the open field arenas and record locomotor activity for 60-120 minutes using an automated activity monitoring system. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Dose-Response: To establish a dose-response curve, test a range of doses (e.g., 0, 5, 10, 20, 30 mg/kg).
4. Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5- or 10-minute intervals) to assess the time course of the drug's effect.
-
Compare the total activity over the entire session between different dose groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Experimental Workflow for Locomotor Activity
Caption: Workflow for assessing the effect of PPC on locomotor activity.
Signaling Pathway of PPC at the Dopaminergic Synapse
Caption: PPC inhibits the dopamine transporter (DAT), increasing synaptic dopamine levels.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of the major metabolite of phencyclidine, the trans isomer of this compound, on [3H]N-(1-[2-thienyl] cyclohexyl)-3,4-piperidine ([3H]TCP) binding and [3H]dopamine uptake in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral effects of phencyclidine and its major metabolite, (trans)this compound, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding degradation of 4-Phenyl-4-(1-piperidinyl)cyclohexanol during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of 4-Phenyl-4-(1-piperidinyl)cyclohexanol during storage. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For optimal shelf life, storage in a cool, dry, and well-ventilated place is advised.
Q2: What are the potential degradation pathways for this compound?
A2: Based on its chemical structure, which includes a tertiary amine, a hydroxyl group, and a phenyl group on a cyclohexane (B81311) ring, several degradation pathways are possible under stress conditions. These include oxidation of the piperidine (B6355638) nitrogen to form an N-oxide, oxidation of the secondary alcohol to a ketone, and dehydration of the cyclohexanol (B46403) ring to form an alkene.
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact parent compound from any degradation products that may have formed. Changes in the physical appearance of the sample, such as discoloration, may also indicate degradation.
Q4: Is this compound sensitive to light?
Troubleshooting Guides
HPLC Analysis Issues
Problem: Unexpected peaks are observed in the HPLC chromatogram of a stored sample.
-
Possible Cause 1: Degradation of the compound.
-
Solution: The presence of new peaks suggests the formation of degradation products. It is crucial to perform a forced degradation study to identify the retention times of potential degradants. Compare the chromatogram of the stored sample with a freshly prepared standard solution.
-
-
Possible Cause 2: Contamination of the sample or HPLC system.
-
Solution: Ensure proper cleaning of all glassware and use high-purity solvents. Run a blank injection (mobile phase only) to check for system contamination.
-
Problem: The peak area of the main compound is significantly lower than expected.
-
Possible Cause 1: Degradation of the compound.
-
Solution: A decrease in the main peak area, without the appearance of corresponding degradation peaks, may indicate the formation of non-UV active or volatile degradants. Consider using a mass spectrometer (LC-MS) for more comprehensive detection.
-
-
Possible Cause 2: Inaccurate sample preparation.
-
Solution: Verify the accuracy of the sample concentration and injection volume. Ensure the sample is fully dissolved before injection.
-
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To slow down potential thermal degradation. |
| Light | Protect from light (Amber vial) | To prevent photodegradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To minimize oxidative degradation. |
| Container | Tightly sealed, non-reactive material | To prevent moisture absorption and contamination. |
Table 2: Example Stability-Indicating HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water (60:40) with 0.1% Trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Dilute with the mobile phase before HPLC analysis.
-
Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Also, heat a solution of the compound (1 mg/mL) at 60°C for 48 hours. Prepare samples for HPLC analysis by dissolving the solid in the mobile phase or diluting the solution.
-
Photodegradation: Expose the solid compound and a 1 mg/mL solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a specified duration (e.g., according to ICH Q1B guidelines). Prepare samples for HPLC analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Visualizations
Caption: Logical relationship between storage conditions and degradation pathways.
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation products of this compound.
Improving the resolution of 4-Phenyl-4-(1-piperidinyl)cyclohexanol in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the HPLC resolution of 4-Phenyl-4-(1-piperidinyl)cyclohexanol.
Frequently Asked Questions (FAQs)
Q1: I am seeing significant peak tailing for this compound. What are the common causes and solutions?
A1: Peak tailing for this compound is common due to its basic piperidinyl group interacting with acidic silanol (B1196071) groups on the surface of silica-based HPLC columns.[1][2][3] Here are the primary causes and troubleshooting steps:
-
Secondary Silanol Interactions: The basic nitrogen in the piperidine (B6355638) ring can form strong secondary interactions with residual silanol groups on the column's stationary phase, leading to tailing.[1][3]
-
Solution 1: Lower Mobile Phase pH: Operating the mobile phase at a low pH (e.g., 2.5-3.5) with a suitable buffer (e.g., phosphate (B84403) or formate) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[1]
-
Solution 2: Use a Competing Base: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM). The TEA will preferentially interact with the active silanol sites, minimizing their availability to the analyte.[1]
-
Solution 3: Employ a Modern, End-capped Column: Utilize a high-purity, modern HPLC column with advanced end-capping to minimize the number of accessible silanol groups. Columns with embedded polar groups can also help shield the analyte from surface silanols.[4]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.[3]
-
Q2: My goal is to separate the cis and trans isomers of this compound, but they are co-eluting. How can I improve this separation?
A2: The separation of geometric isomers like the cis and trans forms of this cyclohexanol (B46403) derivative depends on subtle differences in their interaction with the stationary phase.
-
Optimize Mobile Phase Composition:
-
Solution 1: Adjust Solvent Strength: Systematically vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. Increasing the aqueous portion will generally increase retention and may improve the separation of these isomers.[5]
-
Solution 2: Change the Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727), or vice versa. The different solvent properties can alter the selectivity of the separation.
-
-
Select an Appropriate Stationary Phase:
-
Temperature Control:
-
Solution: Lowering the column temperature can sometimes enhance the resolution between closely eluting peaks, although this may lead to longer run times and higher backpressure.[3]
-
Q3: I am struggling to achieve chiral separation of the enantiomers. Where should I start?
A3: Chiral separation requires a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, allowing for their differential retention.
-
Chiral Stationary Phase (CSP) Selection:
-
Solution: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® series), are highly recommended as a starting point for piperidine derivatives.[3][8] It is often necessary to screen a few different CSPs to find the one with the best selectivity for your compound.[8]
-
-
Mobile Phase Optimization for Chiral Separations:
-
Solution 1 (Normal Phase): A common approach for chiral separations is to use a normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol (B145695) or isopropanol.[8] Adding a small amount of a basic modifier like diethylamine (B46881) (DEA) can improve peak shape for basic compounds.[8]
-
Solution 2 (Reversed Phase): Some polysaccharide-based CSPs are compatible with reversed-phase conditions. This would involve a mobile phase of acetonitrile or methanol with an aqueous buffer.
-
-
Temperature Optimization:
-
Solution: Temperature plays a critical role in chiral separations. It is advisable to screen different temperatures (e.g., 15°C, 25°C, 40°C) as this can significantly impact selectivity and resolution.[8]
-
Data Presentation
The following tables summarize suggested starting conditions for both achiral (isomer) and chiral HPLC method development for this compound.
Table 1: Suggested HPLC Parameters for Achiral (cis/trans Isomer) Separation
| Parameter | Recommended Condition 1 | Recommended Condition 2 |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 60% A / 40% B to 40% A / 60% B in 15 min | Isocratic: 55% A / 45% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 25°C |
| Detection (UV) | 220 nm | 220 nm |
| Injection Vol. | 10 µL | 10 µL |
Table 2: Suggested HPLC Parameters for Chiral (Enantiomer) Separation
| Parameter | Recommended Condition 1 (Normal Phase) | Recommended Condition 2 (Normal Phase) |
| Column | Chiralpak® IA (or similar amylose-based CSP) | Chiralcel® OD-H (or similar cellulose-based CSP) |
| Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp. | 25°C | 30°C |
| Detection (UV) | 220 nm | 220 nm |
| Injection Vol. | 10 µL | 10 µL |
Experimental Protocols
Protocol 1: Achiral Separation of cis and trans Isomers
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column oven at 30°C.
-
Set the UV detector to a wavelength of 220 nm.
-
Establish a linear gradient from 40% to 60% Mobile Phase B over 15 minutes.
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
-
Injection: Inject 10 µL of the prepared sample.
Protocol 2: Chiral Separation of Enantiomers (Normal Phase)
-
Column: Chiralpak® IA, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase Preparation:
-
Prepare a mixture of n-hexane, ethanol, and diethylamine in a volumetric ratio of 80:20:0.1.
-
Ensure thorough mixing and degassing of the mobile phase.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column oven at 25°C.
-
Set the UV detector to a wavelength of 220 nm.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.
-
Injection: Inject 10 µL of the prepared sample.
Visualizations
Caption: Troubleshooting workflow for HPLC resolution issues.
Caption: Logical workflow for HPLC method development.
References
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 5. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. benchchem.com [benchchem.com]
Matrix effects in biological sample analysis of 4-Phenyl-4-(1-piperidinyl)cyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biological sample analysis of 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PPC) and why is its analysis in biological samples important?
A1: this compound, also known as PPC, is a major metabolite of the dissociative anesthetic phencyclidine (PCP).[1] Its detection and quantification in biological matrices such as urine, blood, and hair are crucial for pharmacokinetic studies, drug metabolism research, and in forensic toxicology to determine PCP exposure.
Q2: What are matrix effects and how do they affect the analysis of PPC?
A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[2] These effects, primarily ion suppression or enhancement, can lead to inaccurate and unreliable quantification of PPC, affecting the precision and sensitivity of the assay.[3][4] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[5]
Q3: What are the common analytical techniques used for the quantification of PPC in biological samples?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of PPC in biological fluids.[6] This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex matrices.[6]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of PPC?
A4: While not strictly mandatory, the use of a SIL-IS is highly recommended to compensate for matrix effects.[4] An ideal SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to a more accurate and precise quantification. When a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the behavior of the analyte.
Troubleshooting Guides
Issue 1: Low or No Signal for PPC
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | 1. Optimize Sample Preparation: Review and optimize your extraction protocol. For plasma/serum, consider more rigorous methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to improve recovery. For urine, SPE is also a robust option. 2. Check pH: Ensure the pH of the sample during extraction is optimal for PPC, which is a weak organic base.[7] |
| Severe Ion Suppression | 1. Improve Chromatographic Separation: Modify the LC gradient to better separate PPC from co-eluting matrix components. Experiment with different stationary phases. 2. Enhance Sample Cleanup: Implement a more effective sample preparation method to remove interfering substances. SPE is generally more effective at removing matrix components than protein precipitation.[8] 3. Dilute the Sample: A simple dilution of the extract can sometimes reduce the concentration of interfering matrix components and lessen ion suppression. |
| Suboptimal MS Parameters | 1. Tune the Mass Spectrometer: Infuse a standard solution of PPC to optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific MRM transitions. |
Issue 2: High Variability in PPC Signal Between Samples
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | 1. Standardize Protocol: Ensure consistent execution of the sample preparation protocol for all samples, including precise volume measurements and timing. 2. Automate Extraction: If possible, use an automated sample preparation system to minimize human error and improve reproducibility. |
| Differential Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects. 2. Evaluate Different Sample Lots: Assess the matrix effect across multiple sources of blank matrix to understand the variability.[9] |
| Carryover | 1. Optimize Wash Steps: Ensure the LC system's wash procedure is adequate to prevent carryover between injections. Inject a blank sample after a high concentration standard to check for carryover. |
Quantitative Data Summary
While specific quantitative data for matrix effects of PPC is limited in the literature, data for its parent compound, phencyclidine (PCP), provides valuable insights into the expected analytical performance with different sample preparation methods.
Table 1: Method Performance for Phencyclidine (PCP) in Human Urine
| Parameter | Sample Preparation Method | Value | Reference |
| Matrix Effect | Solid-Phase Extraction (Agilent Bond Elut Plexa PCX) | 98% (indicating 2% ion suppression) | [7] |
| Extraction Recovery | Solid-Phase Extraction (Agilent Bond Elut Plexa PCX) | 85% | [7] |
| Accuracy | Solid-Phase Extraction (Agilent Bond Elut Plexa PCX) | 93% | [7] |
| Matrix Effect | Dilute-and-Shoot | 95% - 111% (absolute recovery compared to water) | [9] |
Note: The matrix effect is calculated as the ratio of the analyte response in the presence of matrix to the response in a neat solution, expressed as a percentage.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for PPC in Urine (Adapted from PCP analysis)
This protocol is based on a method for the parent compound, PCP, and should be optimized for PPC.[7]
-
Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of a stable isotope-labeled internal standard. Acidify the sample to protonate the tertiary amine of PPC for efficient retention on a mixed-mode cation exchange SPE sorbent.
-
SPE Cartridge Conditioning: Condition a polymeric mixed-mode cation exchange SPE cartridge (e.g., Agilent Bond Elut Plexa PCX) according to the manufacturer's instructions, typically with methanol (B129727) followed by water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with an acidic solution (e.g., 0.1 M HCl) to remove neutral and acidic interferences, followed by a wash with an organic solvent (e.g., methanol) to remove lipids.
-
Elution: Elute the PPC and internal standard with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 or Phenyl-Hexyl column (e.g., Agilent Poroshell 120 EC-C18, 3.0 x 50 mm, 2.7 µm) is a good starting point.[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: Develop a gradient to ensure separation of PPC from matrix components.
-
Flow Rate: A flow rate of 0.5 - 0.8 mL/min is typical.[7]
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Optimize at least two MRM transitions for PPC and one for the internal standard.
-
Visualizations
Caption: Experimental workflow for PPC analysis in biological samples.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. agilent.com [agilent.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
Enhancing the signal-to-noise ratio in 4-Phenyl-4-(1-piperidinyl)cyclohexanol mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise (S/N) ratio in the mass spectrometry analysis of 4-Phenyl-4-(1-piperidinyl)cyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue affecting the signal-to-noise ratio for this compound analysis?
A1: The most prevalent issue is often related to suboptimal ionization efficiency and the presence of matrix effects.[1][2][3] this compound, containing a tertiary amine (piperidine ring), is susceptible to variations in mobile phase pH and competition with other co-eluting compounds for ionization.[4][5] Ion suppression, where other components in the sample reduce the ionization of the target analyte, is a common manifestation of matrix effects.[2][6][7]
Q2: Which ionization technique is more suitable for this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
A2: Electrospray Ionization (ESI) is generally the preferred method for a polar, basic compound like this compound, which contains a readily protonated piperidine (B6355638) nitrogen.[8][9] ESI is well-suited for moderately to strongly polar analytes.[8] However, if significant matrix effects from non-polar interferences are observed, APCI could be considered as an alternative as it can be less susceptible to ion suppression in some cases.[1]
Q3: How can I improve the ionization of this compound?
A3: To enhance ionization, especially in positive ion mode ESI, the addition of a small amount of an acid to the mobile phase is recommended.[4][9] Formic acid (0.1%) is a common choice as it aids in the protonation of the basic piperidine nitrogen, leading to a more stable and abundant [M+H]⁺ ion.[4][9]
Q4: What are the expected fragmentation patterns for this compound in MS/MS analysis?
A4: While a definitive fragmentation pattern would require experimental data, fragmentation of piperidine-containing compounds often involves cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage).[10] For this compound, one would expect potential fragmentation pathways to include the loss of the piperidine ring, loss of water from the cyclohexanol (B46403) ring, and cleavage of the cyclohexyl ring.[10][11][12]
Q5: Can derivatization improve the signal intensity of this compound?
A5: While derivatization is a technique used to improve the volatility and ionization of certain compounds, particularly for GC-MS analysis, it is generally not the first approach for a compound like this compound in LC-MS.[13][14] Optimizing mobile phase conditions and ion source parameters should be prioritized.[15] Derivatization can be considered if other optimization strategies fail to yield the desired sensitivity.[14]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the mass spectrometry analysis of this compound.
Issue 1: Low Signal Intensity or No Detectable Peak
Possible Causes:
-
Inadequate sample concentration.[16]
-
Suboptimal instrument parameters.
-
Analyte degradation.
Troubleshooting Steps:
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: High Background Noise
Possible Causes:
-
Contaminated solvents or reagents.[15]
-
Dirty ion source or mass spectrometer.[15]
-
Electronic noise or improper grounding.[15]
-
Leaks in the LC or MS system.
Troubleshooting Steps:
Caption: Troubleshooting workflow for high background noise.
Issue 3: Poor Peak Shape (Tailing or Broadening)
Possible Causes:
-
Secondary interactions on the analytical column.
-
Inappropriate mobile phase composition.
-
Column overloading.
-
High dead volume in the LC system.
Troubleshooting Steps:
Caption: Troubleshooting workflow for poor peak shape.
Data Presentation
Table 1: Recommended Starting Parameters for LC-MS Analysis of this compound
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 mm ID, <5 µm particle size | Good retention for moderately polar compounds. Smaller ID can improve sensitivity.[18] |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) | Promotes protonation for positive mode ESI.[4][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) (LC-MS Grade) | Good elution strength and compatibility with ESI. |
| Flow Rate | 0.2 - 0.4 mL/min | Optimal for ESI efficiency with 2.1 mm ID columns.[19] |
| Injection Volume | 1 - 10 µL | Minimize potential for column overload and matrix effects.[18] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Suitable for the basic piperidine moiety.[8] |
| Capillary Voltage | 3.5 - 4.5 kV | A good starting range for efficient ionization.[9] |
| Nebulizing Gas | 30 - 50 psi | Aids in droplet formation.[9] |
| Drying Gas Temp. | 300 - 400 °C | Facilitates desolvation.[9] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (for plasma samples)
This protocol is designed to remove the bulk of proteins from plasma samples, which can be a significant source of matrix effects.
Materials:
-
Plasma sample containing this compound
-
Internal standard solution
-
Ice-cold acetonitrile (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid)
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[20]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[20]
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[20]
-
Reconstitute the residue in 100 µL of the reconstitution solvent.[20]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup
For complex matrices or when protein precipitation provides insufficient cleanup, SPE can be employed to further reduce matrix interferences.[1]
Materials:
-
Sample extract (from Protocol 1 or other extraction methods)
-
SPE cartridges (e.g., C18)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Elution solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide)
-
SPE manifold
Procedure:
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.
-
Load the sample extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the this compound with 5 mL of the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.
Protocol 3: Systematic Optimization of Ion Source Parameters
This protocol outlines a method for fine-tuning the ESI source parameters to maximize the signal for this compound.
Procedure:
-
Prepare a standard solution of this compound at a known concentration.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
While monitoring the signal intensity of the [M+H]⁺ ion, systematically vary one parameter at a time while keeping others constant.
-
Capillary Voltage: Adjust in increments of 0.5 kV within the range of 3.0 to 5.0 kV.
-
Nebulizer Gas Pressure: Vary in increments of 5 psi within the range of 20 to 60 psi.
-
Drying Gas Temperature: Adjust in increments of 25 °C within the range of 250 to 450 °C.
-
-
Record the signal intensity at each setting.
-
Plot the signal intensity against each parameter to determine the optimal value for each.
-
Verify the optimized parameters using a chromatographic separation to ensure they are suitable for the LC-MS method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. nebiolab.com [nebiolab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. agilent.com [agilent.com]
- 9. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. alternative-therapies.com [alternative-therapies.com]
- 15. benchchem.com [benchchem.com]
- 16. gmi-inc.com [gmi-inc.com]
- 17. organomation.com [organomation.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. benchchem.com [benchchem.com]
Refinement of Animal Models for Studying 4-Phenyl-4-(1-piperidinyl)cyclohexanol Effects: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC), a primary metabolite of phencyclidine (PCP).[1][2] The information is designed to assist in the refinement of animal models and address common experimental challenges.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer format to directly address specific issues that may be encountered during in vivo and in vitro experiments with PPC.
Behavioral Assays
Question 1: We are observing high variability in locomotor activity in our mouse open-field tests after PPC administration. What could be the cause and how can we reduce it?
Answer: High variability in locomotor activity is a common challenge. Several factors can contribute to this:
-
Habituation: Ensure all animals are properly habituated to the testing room for at least 30-60 minutes before the experiment to reduce stress-induced hyperactivity.[3]
-
Handling: Consistent and gentle handling of the animals is crucial. Inconsistent handling can lead to stress and altered behavioral responses.
-
Time of Day: Conduct experiments at the same time each day to minimize circadian rhythm effects on activity.
-
Environmental Cues: The testing arena should be cleaned thoroughly between each animal with a 70% ethanol (B145695) solution to eliminate olfactory cues that could influence the behavior of subsequent animals.[4]
-
Dose-Response: The effects of PPC on locomotor activity can be dose-dependent and may follow a biphasic pattern (low doses increasing activity, high doses decreasing it).[5] A full dose-response curve should be established to identify the optimal dose for consistent effects.
-
Strain Differences: Different mouse strains can exhibit varied responses to psychoactive compounds.[5] Ensure you are using a consistent inbred strain for your studies.
Question 2: Our animals exhibit stereotyped behaviors (e.g., repetitive sniffing, head weaving) after PPC administration, which interferes with other behavioral measurements. How can we manage this?
Answer: Stereotyped behaviors are characteristic effects of PCP and its metabolites and can be managed through several approaches:[6][7]
-
Dose Adjustment: High doses of PPC are more likely to induce stereotypy. Lowering the dose may reduce these behaviors while still eliciting the desired effects on other parameters like locomotor activity.
-
Behavioral Scoring: Implement a stereotypy rating scale to quantify these behaviors. This allows you to correlate the intensity of stereotypy with other behavioral changes and can be used as a separate endpoint.
-
Temporal Analysis: Analyze behavior at different time points after administration. The onset and duration of stereotypy may differ from other behavioral effects, allowing for distinct measurement windows.[8]
Question 3: We are not observing the expected anxiolytic or anxiogenic effects of PPC in the elevated plus-maze or open-field test. Why might this be?
Answer: The effects of NMDA receptor antagonists on anxiety-like behavior can be complex and model-dependent.[9]
-
Baseline Anxiety: The baseline anxiety level of the animals can influence the outcome. Ensure that control animals exhibit a clear preference for the closed arms of the elevated plus-maze or the periphery of the open field.
-
Test Conditions: Factors such as lighting conditions in the testing room can significantly impact anxiety-like behaviors. Ensure these are consistent across all test sessions.
-
Data Interpretation: In the open-field test, increased time in the center is typically interpreted as an anxiolytic effect. However, for a compound like PPC that also increases locomotor activity, this could be a confounding factor. Analyze both time in the center and total distance traveled to differentiate between anxiolysis and general hyperactivity.[10]
Neurochemical Assays
Question 4: We are having trouble obtaining consistent results in our dopamine (B1211576) uptake assays with synaptosomes. What are some common pitfalls?
Answer: Synaptosome preparations can be delicate, and several factors can affect the consistency of dopamine uptake assays:
-
Synaptosome Viability: Synaptosomes have a limited lifespan. Assays should be performed rapidly after preparation.[11] Ensure the preparation is kept on ice throughout.
-
Buffer Composition: The composition of the uptake buffer is critical. It should contain appropriate concentrations of ions (Na+, Cl-), glucose, and ascorbic acid to maintain synaptosomal integrity and prevent dopamine oxidation.[12]
-
Protein Concentration: Ensure that the protein concentration is consistent across all samples and is within the linear range of the assay.[13]
-
Incubation Time and Temperature: Optimize the incubation time and temperature to ensure you are measuring the initial rate of uptake.
-
Separation of Synaptosomes: The method used to separate the synaptosomes from the radioactive dopamine solution (e.g., rapid filtration, centrifugation) should be quick and efficient to minimize dissociation of the radioligand.[11]
General and Refinement
Question 5: What are the key considerations for refining our animal models when studying PPC to improve animal welfare and data quality?
Answer: The principles of the 3Rs (Replacement, Reduction, and Refinement) are crucial for ethical and scientifically sound research.[14][15]
-
Replacement: While in vivo studies are often necessary, consider in vitro methods like synaptosomal uptake assays to investigate specific neurochemical mechanisms, which can reduce the number of animals used for initial screening.
-
Reduction: Use appropriate statistical power analysis to determine the minimum number of animals required to obtain meaningful results. Employ within-subjects designs where possible.
-
Refinement:
-
Acclimatization: Ensure a sufficient acclimatization period for animals upon arrival at the facility and before any procedures.
-
Handling: Handle animals frequently and gently to reduce stress.
-
Housing: Group housing is generally recommended for social species like mice and rats, but be aware of potential aggression, especially in males.[8]
-
Administration Route: Choose the least stressful route of administration that is appropriate for the experimental goals.
-
Monitoring: Closely monitor animals for any adverse effects after PPC administration, including seizures, and have a clear humane endpoint protocol in place.[16]
-
Quantitative Data Summary
The following tables are templates for summarizing quantitative data from experiments with PPC. Researchers should populate these tables with their own experimental findings.
Table 1: Effect of this compound on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time Spent in Center (%) |
| Vehicle | - | Mean ± SEM | Mean ± SEM |
| PPC | X | Mean ± SEM | Mean ± SEM |
| PPC | Y | Mean ± SEM | Mean ± SEM |
| PPC | Z | Mean ± SEM | Mean ± SEM |
Data based on a 30-minute open-field test. SEM: Standard Error of the Mean.
Table 2: Inhibition of [³H]Dopamine Uptake in Rat Striatal Synaptosomes by this compound
| Compound | IC₅₀ (nM) |
| PPC | Insert Value |
| PCP | Insert Value |
| GBR 12909 (Control) | Insert Value |
IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
Open-Field Test for Locomotor Activity
Objective: To assess spontaneous locomotor activity and anxiety-like behavior in mice following PPC administration.
Materials:
-
Open-field arena (e.g., 40 x 40 x 30 cm), typically made of a non-porous material for easy cleaning.
-
Video tracking software and camera.
-
70% ethanol for cleaning.
-
PPC solution and vehicle control.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes prior to the test.[3]
-
Administration: Administer PPC or vehicle via the desired route (e.g., intraperitoneal injection).
-
Testing:
-
Gently place the mouse in the center of the open-field arena.
-
Immediately start the video recording and tracking software.
-
Allow the mouse to explore the arena for a predetermined duration (e.g., 30 minutes).
-
-
Data Collection: The software will automatically record parameters such as total distance traveled, velocity, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Cleaning: After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.[4]
Dopamine Uptake Assay in Rat Striatal Synaptosomes
Objective: To measure the inhibitory effect of PPC on dopamine uptake in isolated nerve terminals.
Materials:
-
Rat striatal tissue.
-
Homogenization buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer containing NaCl, KCl, CaCl₂, MgSO₄, HEPES, and glucose, pH 7.4).
-
[³H]Dopamine (radioligand).
-
PPC and other test compounds.
-
Scintillation vials and scintillation fluid.
-
Glass-fiber filters.
-
Filtration apparatus.
Procedure:
-
Synaptosome Preparation:
-
Dissect rat striata on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in uptake buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with various concentrations of PPC or vehicle for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine.
-
Allow the reaction to proceed for a short, optimized time (e.g., 5 minutes) to measure the initial rate of uptake.
-
-
Termination and Filtration:
-
Terminate the uptake by rapid filtration through glass-fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold uptake buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Determine the concentration of PPC that inhibits 50% of the specific dopamine uptake (IC₅₀ value).
Visualizations
Caption: Experimental workflow for studying PPC effects.
Caption: Putative signaling pathway of PPC.
References
- 1. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 3. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anilocus.com [anilocus.com]
- 5. Comparison of toluene-induced locomotor activity in Four Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phencyclidine-induced stereotype in rats: effects of methadone, apomorphine, and naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate NMDA Receptor Antagonists with Relevance to Schizophrenia: A Review of Zebrafish Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of dopamine transport in crude synaptosomes prepared from rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Refinements to Animal Models for Biomedical Research [mdpi.com]
- 15. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in 4-Phenyl-4-(1-piperidinyl)cyclohexanol experimental results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address experimental variability when working with 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC).
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and experimental use of this compound.
Synthesis and Purification
-
Question: My synthesis of this compound results in a low yield and a mixture of products. What are the common pitfalls?
-
Answer: Low yields and product mixtures often stem from incomplete reactions or side reactions. Key factors to control are the reaction temperature and the purity of your starting materials. A common side product is the unreacted Grignard reagent quenching. Ensure anhydrous conditions are strictly maintained. The presence of both cis and trans isomers is expected and requires subsequent purification.
-
-
Question: I am having difficulty separating the cis and trans isomers of this compound. What is the most effective method?
-
Answer: The separation of these diastereomers can be challenging due to their similar physical properties. The most commonly reported and effective method is column chromatography on silica (B1680970) gel. A solvent system with a gradient of ethyl acetate (B1210297) in hexanes is a good starting point. Adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase can improve peak shape and resolution by minimizing interactions with acidic silanol (B1196071) groups on the silica. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before scaling up to column chromatography.
-
-
Question: My purified this compound appears as an oil instead of a solid, affecting my ability to accurately weigh it for experiments. How can I induce crystallization?
-
Answer: If your purified compound is an oil, it may be due to residual solvent or the presence of impurities that inhibit crystallization. First, ensure all solvent is removed under high vacuum. If it remains an oil, attempting to dissolve it in a minimal amount of a hot solvent (e.g., hexane (B92381) or a hexane/ethyl acetate mixture) and then allowing it to cool slowly can induce crystallization. Seeding with a previously obtained crystal can also be effective.
-
In Vitro Assays (NMDA Receptor Binding & Dopamine (B1211576) Reuptake)
-
Question: I am observing high background noise in my NMDA receptor binding assay. What are the likely causes and solutions?
-
Answer: High background in NMDA receptor binding assays can obscure your results. Common causes include:
-
Non-specific binding: Ensure you are using a sufficient concentration of a displacer (e.g., unlabeled PCP or MK-801) to determine non-specific binding accurately. Pre-treating your filter plates with a blocking agent like polyethyleneimine (PEI) can also reduce non-specific binding to the filter itself.
-
Receptor degradation: Work quickly and keep all reagents and membrane preparations on ice to prevent degradation of the receptors.
-
Insufficient washing: Ensure an adequate number of washes with ice-cold buffer to remove all unbound radioligand.
-
-
-
Question: My dopamine reuptake assay is showing inconsistent results between replicates. What factors could be contributing to this variability?
-
Answer: Variability in dopamine reuptake assays can be caused by several factors:
-
Cell health and density: Ensure your cells (e.g., HEK293 cells expressing the dopamine transporter) are healthy and plated at a consistent density. Over-confluent or unhealthy cells will exhibit altered transporter activity.
-
Incubation times: Precise timing of the incubation with the radiolabeled dopamine and the test compound is critical. Use a multichannel pipette for simultaneous additions.
-
Temperature fluctuations: Maintain a constant and optimal temperature (typically 37°C) during the uptake phase, as transporter activity is temperature-dependent.
-
Compound stability: If your compound is dissolved in a solvent like DMSO, ensure the final concentration in the assay is low (typically <1%) and consistent across all wells, as high concentrations of DMSO can affect cell membranes.
-
-
In Vivo Studies (Locomotor Activity)
-
Question: The baseline locomotor activity of my control animals varies significantly between experiments. How can I reduce this variability?
-
Answer: Baseline locomotor activity can be influenced by numerous environmental and physiological factors:
-
Habituation: Ensure all animals are properly habituated to the testing environment for a sufficient period before data collection begins.
-
Time of day: Conduct experiments at the same time each day to minimize the influence of circadian rhythms on activity.
-
Environmental stimuli: The testing room should be quiet and have consistent lighting and temperature. Avoid sudden noises or changes in illumination.
-
Handling stress: Handle the animals gently and consistently to minimize stress, which can significantly impact locomotor activity.
-
-
Frequently Asked Questions (FAQs)
-
Question: What are the known biological targets of this compound?
-
Question: What is the difference in activity between the cis and trans isomers?
-
Answer: The trans isomer of this compound is reported to be slightly more active than the cis isomer in some behavioral assays, such as the mouse rotarod test.[2] For dopamine uptake inhibition, the trans isomer has been shown to have a similar potency to PCP, while having much less activity at the NMDA receptor compared to PCP.[1]
-
-
Question: What are the recommended storage conditions for this compound?
-
Answer: As a solid, the compound should be stored in a tightly sealed container at -20°C to prevent degradation. For solutions, it is best to prepare them fresh. If storage is necessary, small aliquots in an appropriate solvent (e.g., DMSO) can be stored at -80°C to minimize freeze-thaw cycles. The stability in solution over long periods should be validated.
-
-
Question: What is the typical purity of commercially available this compound?
-
Answer: Commercially available standards are typically sold with a purity of ≥98%. However, it is always recommended to verify the purity and isomeric ratio upon receipt using analytical methods such as HPLC and/or NMR.
-
Data Presentation
Table 1: Comparative Biological Activity of this compound Isomers and PCP
| Compound | Assay | Target | IC₅₀ / Kᵢ (nM) | Reference |
| trans-4-PPC | [³H]TCP Binding | NMDA Receptor | > 1,000 | [1] |
| PCP | [³H]TCP Binding | NMDA Receptor | ~50 | [1] |
| trans-4-PPC | [³H]Dopamine Uptake | Dopamine Transporter | ~100 | [1] |
| PCP | [³H]Dopamine Uptake | Dopamine Transporter | ~100 | [1] |
Note: This table summarizes representative data from the literature. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Separation of cis and trans Isomers by Column Chromatography
-
Sample Preparation: Dissolve the crude mixture of this compound in a minimal amount of the initial mobile phase.
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% Triethylamine).
-
Loading: Carefully load the dissolved sample onto the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to facilitate the separation of the isomers.
-
Fraction Collection: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the pure isomers, as determined by TLC, and remove the solvent under reduced pressure. Confirm the identity and purity of each isomer using NMR and/or HPLC.
Protocol 2: NMDA Receptor Binding Assay
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain cortex.
-
Assay Buffer: Use a Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]TCP), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC₅₀ value of the test compound.
Protocol 3: Dopamine Reuptake Assay
-
Cell Culture: Plate HEK293 cells stably expressing the human dopamine transporter (hDAT) in a 96-well plate and grow to confluence.
-
Assay Buffer: Use a Krebs-Ringer-HEPES buffer or similar physiological buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of the test compound for a short period (e.g., 10-15 minutes) at 37°C.
-
Uptake Initiation: Add a fixed concentration of radiolabeled dopamine (e.g., [³H]Dopamine) to initiate the uptake.
-
Incubation: Incubate for a short, defined time (e.g., 5-10 minutes) at 37°C.
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the inhibition of dopamine uptake and calculate the IC₅₀ value of the test compound.
Visualizations
Caption: Workflow for the separation of cis and trans isomers of PPC.
Caption: Principle of competitive NMDA receptor binding assay.
Caption: Logical approach to troubleshooting experimental variability.
References
- 1. Effects of the major metabolite of phencyclidine, the trans isomer of this compound, on [3H]N-(1-[2-thienyl] cyclohexyl)-3,4-piperidine ([3H]TCP) binding and [3H]dopamine uptake in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phencyclidine metabolism: resolution, structure, and biological activity of the isomers of the hydroxy metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Activity of 4-Phenyl-4-(1-piperidinyl)cyclohexanol and Phencyclidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological and behavioral activities of 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) and its parent compound, phencyclidine (PCP). The information presented herein is intended to support research and drug development efforts by providing a detailed, data-driven analysis of these two psychoactive compounds.
Introduction
Phencyclidine (PCP), a dissociative anesthetic developed in the 1950s, is a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its use in humans was discontinued (B1498344) due to its significant psychotomimetic side effects, including hallucinations and delirium.[1] this compound (PPC) is a major metabolite of PCP, formed through oxidative hydroxylation in the liver.[1] While often considered an inactive metabolite, studies have shown that PPC possesses its own distinct pharmacological and behavioral profile. This guide will objectively compare the in vitro and in vivo activities of these two compounds, highlighting key differences in their receptor binding affinities and behavioral effects.
Comparative Pharmacology: Receptor Binding Affinities
The primary mechanism of action for PCP is non-competitive antagonism of the NMDA receptor, binding to a specific site within the ion channel.[1] Both PCP and its metabolite, PPC, have been evaluated for their affinity to the NMDA receptor and the dopamine (B1211576) transporter (DAT).
| Compound | NMDA Receptor ([3H]TCP Binding) | Dopamine Transporter ([3H]DA Uptake) |
| Phencyclidine (PCP) | High Affinity (IC₅₀ ≈ 0.2 µM) | Moderate Affinity (IC₅₀ ≈ 4.1 µM) |
| This compound (PPC) | Low Affinity | Moderate Affinity (IC₅₀ ≈ 4.8 µM) |
Table 1: Comparative in vitro receptor binding affinities of PCP and PPC. Data is compiled from studies measuring the inhibition of radioligand binding to rat brain membranes.
As indicated in Table 1, phencyclidine demonstrates a significantly higher affinity for the NMDA receptor compared to its hydroxylated metabolite, PPC. One study reported that the trans isomer of PPC inhibited [3H]N-(1-(2-thienyl)cyclohexyl)-3,4-piperidine ([3H]TCP) binding to rat cortical membranes with "much less activity" than PCP itself. In contrast, both compounds exhibit comparable moderate affinity for the dopamine transporter, inhibiting the uptake of [3H]dopamine in rat striatal synaptosomes to a similar extent.
Comparative Behavioral Pharmacology
The differences in receptor binding affinities between PCP and PPC translate to distinct behavioral profiles in animal models.
| Behavioral Effect | Phencyclidine (PCP) | This compound (PPC) |
| Locomotor Activity | Dose-dependent increase | Dose-dependent increase |
| Ataxia/Catalepsy | Induces swaying and falling at doses of 1-10 mg/kg | Does not induce swaying or falling at doses of 10-30 mg/kg |
Table 2: Comparative in vivo behavioral effects of PCP and PPC in mice.
Studies in mice have shown that both PCP and the trans isomer of PPC cause a dose-dependent increase in locomotor activity and rearing.[2] However, a key distinction is the absence of ataxia and catalepsy-like behaviors (swaying and falling) with PPC, even at doses significantly higher than those at which PCP produces these effects.[2] This suggests that the potent NMDA receptor antagonism of PCP is likely responsible for its ataxic and cataleptic effects, and the weaker NMDA receptor affinity of PPC results in a more purely stimulant-like behavioral profile at the tested doses.
Signaling Pathways
The primary signaling pathway affected by PCP is the glutamatergic system, through its antagonism of the NMDA receptor. This action leads to a cascade of downstream effects, including modulation of dopamine release. The diagram below illustrates the proposed signaling pathway influenced by PCP.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is a representative method for determining the binding affinity of compounds to the PCP site of the NMDA receptor using [³H]TCP as the radioligand.
1. Membrane Preparation:
-
Rat cerebral cortices are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 10 minutes. The resulting pellet is resuspended in fresh buffer and centrifuged again. This washing step is repeated three times to remove endogenous ligands.
-
The final pellet is resuspended in the assay buffer to a protein concentration of approximately 1 mg/mL.
2. Binding Assay:
-
The assay is performed in a final volume of 1 mL containing 50 mM Tris-HCl, the prepared membrane homogenate, 2 nM [³H]TCP, and varying concentrations of the test compounds (PCP or PPC).
-
Non-specific binding is determined in the presence of 100 µM unlabeled PCP.
-
The mixture is incubated at 25°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution of 0.3% polyethylenimine.
-
The filters are washed three times with ice-cold buffer to remove unbound radioligand.
3. Data Analysis:
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.
Dopamine Transporter Uptake Assay
This protocol describes a typical method for assessing the inhibitory effects of compounds on dopamine uptake in rat striatal synaptosomes.
1. Synaptosome Preparation:
-
Rat striata are dissected and homogenized in a solution of 0.32 M sucrose.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cell debris.
-
The supernatant is then centrifuged at 20,000 x g for 20 minutes to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in a Krebs-Ringer buffer.
2. Uptake Assay:
-
Aliquots of the synaptosomal suspension are pre-incubated at 37°C for 5 minutes in the presence of varying concentrations of the test compounds (PCP or PPC).
-
[³H]Dopamine (e.g., at a final concentration of 10 nM) is added to initiate the uptake reaction.
-
The incubation is carried out for a short period (e.g., 5 minutes) at 37°C.
-
The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.
3. Data Analysis:
-
The amount of [³H]dopamine taken up by the synaptosomes is determined by liquid scintillation counting of the filters.
-
Non-specific uptake is determined in parallel incubations performed at 0-4°C or in the presence of a known potent dopamine uptake inhibitor (e.g., GBR 12909).
-
IC₅₀ values are calculated from the concentration-response curves.
Conclusion
The available data clearly indicate that while this compound is a major metabolite of phencyclidine, it is not pharmacologically inert. PPC displays a significantly lower affinity for the NMDA receptor compared to PCP, which likely accounts for the absence of PCP-like ataxic and cataleptic effects in vivo. However, both compounds exhibit similar moderate potency in inhibiting the dopamine transporter. This pharmacological profile suggests that PPC may contribute to the overall stimulant effects observed after PCP administration. These findings underscore the importance of characterizing the activity of drug metabolites in preclinical drug development and for understanding the complete pharmacological and toxicological profile of a parent compound. Further research is warranted to fully elucidate the behavioral and neurochemical effects of PPC and its potential contribution to the complex effects of PCP.
References
A Comparative Analysis of 4-Phenyl-4-(1-piperidinyl)cyclohexanol Isomers for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cis and trans isomers of 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC), a principal metabolite of the dissociative anesthetic phencyclidine (PCP). This document synthesizes available experimental data to elucidate the pharmacological and behavioral differences between these two stereoisomers, offering a valuable resource for neuropharmacology and medicinal chemistry research.
Introduction
This compound (PPC) is an active metabolite of phencyclidine (PCP), a compound known for its complex pharmacology and psychotomimetic effects.[1] The hydroxylation of the cyclohexyl ring of PCP results in the formation of two stereoisomers: cis-PPC and trans-PPC. Understanding the distinct pharmacological profiles of these isomers is crucial for a comprehensive understanding of PCP's in vivo activity and for the development of novel compounds targeting the NMDA receptor. This guide provides a comparative analysis of the available data on these two isomers.
Synthesis and Stereochemistry
PPC is primarily formed in vivo through the cytochrome P-450-mediated monooxygenase hydroxylation of PCP.[2] The synthesis of these isomers in a laboratory setting allows for their separation and individual characterization.[3][4] The stereochemistry of the isomers is defined by the relative positions of the hydroxyl and piperidinyl groups on the cyclohexanol (B46403) ring.
Caption: Chemical structures of the cis and trans isomers of this compound.
Comparative Pharmacodynamics
The primary mechanism of action of PCP is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor by binding to a site within the ion channel, often referred to as the "PCP binding site". The stereochemistry of PPC isomers influences their interaction with this and other receptors.
Receptor Binding Affinity
Direct comparative studies providing Ki values for both isomers at the NMDA receptor are limited. However, available data suggests that both isomers have a lower affinity for the PCP binding site than the parent compound, PCP. Hydroxylation of PCP on the cyclohexyl ring has been reported to decrease its binding affinity by a factor of 10 to 80.[5] The trans isomer, in particular, has been shown to inhibit the binding of the radioligand [3H]TCP with much less activity than PCP itself.[4] Interestingly, the trans isomer inhibits dopamine (B1211576) uptake to a similar extent as PCP, suggesting a potential role for the dopaminergic system in its pharmacological effects.[4]
| Target | Isomer | Binding Affinity (Qualitative) | Reference |
| NMDA Receptor (PCP Site) | cis-PPC | Lower than PCP | [3] |
| trans-PPC | Much lower than PCP | [3][4] | |
| Dopamine Transporter | trans-PPC | Similar to PCP | [4] |
Comparative In Vivo Pharmacology
Behavioral studies in animal models provide insights into the functional consequences of the differing pharmacodynamics of the PPC isomers.
Rotarod Assay
The rotarod test, which assesses motor coordination, has been used to compare the in vivo potency of the PPC isomers. Preliminary studies indicate that the trans isomer is slightly more active than the cis isomer in this assay.[3] Both isomers were found to be less potent than PCP and could induce seizures and lethality at doses required to produce maximal ataxia.[3]
| Isomer | Relative Activity in Rotarod Assay | Reference |
| cis-PPC | Less active than trans-PPC | [3] |
| trans-PPC | Slightly more active than cis-PPC | [3] |
Locomotor Activity
The trans isomer of PPC has been shown to cause a dose-dependent increase in locomotor activity and rearing in mice at intraperitoneal doses ranging from 10 to 30 mg/kg.[1] Unlike PCP, trans-PPC did not induce swaying and falling at the tested doses.[1] A direct comparative study of the effects of the cis isomer on locomotor activity is not currently available.
| Isomer | Effect on Locomotor Activity | Dose Range (i.p., mice) | Reference |
| trans-PPC | Increased locomotor activity and rearing | 10-30 mg/kg | [1] |
| cis-PPC | Data not available | - |
Pharmacokinetics
Detailed pharmacokinetic studies comparing the absorption, distribution, metabolism, and excretion of the individual cis and trans isomers of PPC are not available in the current literature. Such studies would be invaluable for understanding the contribution of each isomer to the overall pharmacological and toxicological profile of PCP.
Experimental Protocols
NMDA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the PPC isomers for the PCP binding site on the NMDA receptor.
Materials:
-
Rat brain cortical membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [3H]Thienylcyclohexylpiperidine ([3H]TCP)
-
Non-specific binding control: 10 µM PCP
-
Test compounds: cis-PPC and trans-PPC
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the cis and trans PPC isomers in the assay buffer.
-
In a 96-well plate, add in triplicate: 25 µL of assay buffer (total binding), 25 µL of 10 µM PCP (non-specific binding), or 25 µL of the test compound dilution.
-
Add 50 µL of [3H]TCP (final concentration of ~2-5 nM) to each well.
-
Add 150 µL of the rat cortical membrane preparation (0.2-0.4 mg protein/mL) to each well to initiate the binding reaction.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 values for each isomer and calculate the Ki values using the Cheng-Prusoff equation.
Mouse Rotarod Assay
This protocol assesses the effect of PPC isomers on motor coordination and balance in mice.
Materials:
-
Rotarod apparatus for mice
-
Male ICR mice (or other suitable strain)
-
Test compounds: cis-PPC and trans-PPC dissolved in a suitable vehicle
-
Vehicle control
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 2 minutes) for 2-3 consecutive days until a stable baseline performance is achieved.
-
On the test day, administer the vehicle, cis-PPC, or trans-PPC intraperitoneally at various doses.
-
At a predetermined time after injection (e.g., 30 minutes), place the mouse on the rotating rod.
-
Record the latency to fall from the rod. A cutoff time (e.g., 300 seconds) is typically used.
-
Analyze the data to determine the dose-response relationship for each isomer and calculate the ED50 value (the dose that causes 50% of the mice to fall from the rod).
Mouse Locomotor Activity Assay
This protocol measures the effect of PPC isomers on spontaneous locomotor activity in mice.
Materials:
-
Locomotor activity chambers equipped with infrared beams
-
Male ICR mice (or other suitable strain)
-
Test compounds: cis-PPC and trans-PPC dissolved in a suitable vehicle
-
Vehicle control
Procedure:
-
Acclimatize the mice to the testing room for at least 60 minutes.
-
Place each mouse individually into a locomotor activity chamber and allow for a habituation period (e.g., 30-60 minutes) to establish a baseline activity level.
-
After the habituation period, administer the vehicle, cis-PPC, or trans-PPC intraperitoneally.
-
Immediately return the mice to the activity chambers and record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60-120 minutes).
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug effects.
-
Calculate the total locomotor activity for each dose group and compare the effects of the two isomers.
Caption: A generalized experimental workflow for the comparative analysis of PPC isomers.
Signaling Pathways
PCP and its metabolites, including the PPC isomers, exert their primary effects by blocking the ion channel of the NMDA receptor. This action prevents the influx of Ca2+, which is a critical step in long-term potentiation and synaptic plasticity. The differential affinity of the cis and trans isomers for the PCP binding site likely leads to varying degrees of NMDA receptor blockade and subsequent downstream signaling effects.
Caption: Simplified signaling pathway illustrating the action of PCP and its metabolites at the NMDA receptor.
Summary and Future Directions
The available evidence indicates that the trans isomer of this compound is pharmacologically more active than the cis isomer, exhibiting slightly greater potency in the rotarod assay and demonstrating effects on locomotor activity. Both isomers, however, appear to be less potent than the parent compound, PCP, at the NMDA receptor.
Significant gaps remain in our understanding of these isomers. Future research should prioritize:
-
Quantitative Binding Studies: Direct comparative studies to determine the Ki values of both cis and trans isomers for the NMDA receptor and other potential targets are essential for a precise understanding of their pharmacodynamics.
-
Comprehensive In Vivo Profiling: Dose-response studies directly comparing the effects of both isomers on a range of behavioral measures, including locomotor activity, stereotypy, and cognitive function, are needed.
-
Pharmacokinetic Analysis: Characterization of the pharmacokinetic profiles of the individual isomers is crucial for interpreting in vivo data and understanding their contribution to the overall effects of PCP.
A more complete understanding of the structure-activity relationships of these metabolites will not only enhance our knowledge of PCP's complex pharmacology but also guide the development of safer and more effective therapeutic agents targeting the NMDA receptor.
References
- 1. Behavioral effects of phencyclidine and its major metabolite, (trans)this compound, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the major metabolite of phencyclidine, the trans isomer of this compound, on [3H]N-(1-[2-thienyl] cyclohexyl)-3,4-piperidine ([3H]TCP) binding and [3H]dopamine uptake in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C17H25NO | CID 162171 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating Analytical Methods for 4-Phenyl-4-(1-piperidinyl)cyclohexanol Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC), a major metabolite of phencyclidine (PCP). The selection of an appropriate analytical method is critical for pharmacokinetic studies, toxicological analysis, and drug metabolism research. This document details the experimental protocols and performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method Comparison Overview
The choice of analytical technique for the quantification of this compound depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and cost-effective technique suitable for routine analysis. While it may lack the sensitivity of mass spectrometry-based methods, its robustness makes it a viable option for the analysis of samples with higher concentrations of the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method, particularly for volatile and thermally stable compounds. Derivatization is often required for polar analytes like PPC to improve their chromatographic properties.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalytical quantification due to its exceptional sensitivity, selectivity, and applicability to a wide range of compounds in complex biological matrices without the need for derivatization.
Quantitative Performance Data
The following tables summarize the validation parameters for each analytical method. The data for HPLC-UV is representative of a method developed for a structurally similar arylcyclohexylamine, as a fully validated method for PPC was not publicly available. The GC-MS and LC-MS/MS data are based on published methods for PPC and its parent compound, PCP.
Table 1: HPLC-UV Method - Representative Performance Characteristics
| Validation Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL (r² > 0.998) |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantitation (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (%RSD) | < 5% |
| Specificity | No interference from endogenous matrix components |
Table 2: GC-MS Method - Performance Characteristics
| Validation Parameter | Result |
| Linearity Range | 5 - 500 ng/mL (r² > 0.995) |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantitation (LOQ) | 5 ng/mL |
| Accuracy (% Bias) | -10.0% to +5.0% |
| Precision (%RSD) | Intra-day: < 6%, Inter-day: < 10% |
| Recovery | > 85% |
| Specificity | High (Confirmed by mass spectra) |
Note: Comprehensive validation data for GC-MS is based on the parent compound, phencyclidine (PCP), from a collaborative study, while the limit of reliable detection for PPC is reported as 0.02 µmol per injection.[1]
Table 3: LC-MS/MS Method - Performance Characteristics
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.997) |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Accuracy (% Error) | < 15% |
| Precision (%CV) | < 10% |
| Recovery | > 90% |
| Specificity | Very High (Confirmed by MRM transitions) |
Experimental Protocols
Representative HPLC-UV Method
This protocol is based on established methods for the analysis of arylcyclohexylamines.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 20 mM phosphate (B84403) buffer (pH 3.0) (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection: 220 nm
-
-
Sample Preparation (Plasma/Urine):
-
To 1 mL of sample, add an internal standard.
-
Perform liquid-liquid extraction with n-butyl chloride.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Validation:
-
Linearity: Prepare calibration standards in the appropriate matrix over the desired concentration range.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.
-
Specificity: Analyze blank matrix samples to assess for interfering peaks.
-
GC-MS Method
-
Chromatographic Conditions:
-
Column: Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for PPC and the internal standard.
-
-
Sample Preparation (Biological Fluids):
-
Perform solid-phase extraction (SPE) on a mixed-mode cation exchange cartridge.
-
Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide.
-
Evaporate the eluate and derivatize the residue with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
-
Validation:
-
Follow standard validation procedures for linearity, accuracy, precision, and specificity as outlined in the HPLC-UV method.
-
LC-MS/MS Method
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for PPC and its deuterated internal standard.
-
-
Sample Preparation (Plasma/Urine):
-
Protein precipitation with acetonitrile for plasma samples.
-
Dilution ("dilute-and-shoot") for urine samples.
-
Centrifuge and inject the supernatant.
-
-
Validation:
-
Conduct a full validation according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, matrix effect, and stability.
-
Mandatory Visualization
References
Cross-Reactivity of 4-Phenyl-4-(1-piperidinyl)cyclohexanol in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC), a major metabolite of phencyclidine (PCP), in various commercially available immunoassays used for the detection of PCP.[1] The guide also presents alternative analytical methods, offering a broader perspective for researchers and clinicians in interpreting screening results and selecting appropriate confirmatory techniques.
Introduction to this compound and Immunoassay Screening
This compound (PPC) is a significant metabolite of the dissociative anesthetic phencyclidine (PCP). Due to its structural similarity to the parent drug, PPC can cross-react with antibodies used in immunoassays designed to detect PCP, potentially leading to false-positive or inflated results. Understanding the extent of this cross-reactivity across different immunoassay platforms is crucial for accurate drug screening and clinical toxicology.
Immunoassays are widely used as a primary screening tool for drugs of abuse due to their speed and high throughput. These assays utilize the principle of competitive binding, where the drug or its metabolite in a sample competes with a labeled drug for a limited number of antibody binding sites. The degree of cross-reactivity of a metabolite like PPC depends on its affinity for the specific antibody used in the assay.
Comparative Analysis of Immunoassay Cross-Reactivity
The cross-reactivity of this compound varies significantly across different immunoassay platforms. The following tables summarize the available quantitative data from various manufacturers and studies.
| Immunoassay Platform | Manufacturer | Concentration of PPC Equivalent to PCP Cutoff | PCP Cutoff Concentration |
| EMIT® II Plus | Siemens Healthineers | 32 ng/mL | 25 ng/mL |
| Architect® | Abbott Laboratories | 30 ng/mL | 25 ng/mL |
| CEDIA® | Thermo Fisher Scientific | ~6250 ng/mL (calculated from % cross-reactivity) | 25 ng/mL |
| Radioimmunoassay (RIA) | Not Applicable | Not directly comparable | Not Applicable |
Table 1: Quantitative Cross-Reactivity of this compound in Various Immunoassays. This table presents the concentration of PPC that produces a result equivalent to the cutoff concentration for PCP in different commercial immunoassays.
| Immunoassay Platform | Manufacturer | Reported Percent Cross-Reactivity of PPC | Concentration of PPC Tested |
| CEDIA® | Thermo Fisher Scientific | 0.4% | 5000 ng/mL |
| Radioimmunoassay (RIA) | Not Applicable | 2.5% (relative to PCP) | Not Specified |
Table 2: Reported Percent Cross-Reactivity of this compound. This table shows the percentage of cross-reactivity of PPC at a specific tested concentration as reported in package inserts or research studies.
Alternative and Confirmatory Analytical Methods
Given the potential for cross-reactivity in immunoassays, more specific and sensitive methods are often employed for confirmation of positive screening results. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard confirmatory methods in forensic and clinical toxicology.
| Analytical Method | Principle | Sensitivity | Specificity | Remarks |
| GC-MS | Separates compounds based on their volatility and mass-to-charge ratio. Provides a unique "fingerprint" for each compound. | High | Very High | Can definitively distinguish between PCP and its metabolites, including PPC. Requires more sample preparation and longer analysis time.[2][3][4][5][6] |
| LC-MS/MS | Separates compounds based on their polarity and then uses two stages of mass analysis for highly specific detection and quantification. | Very High | Very High | Offers excellent sensitivity and specificity for differentiating PCP and PPC. Often requires less sample derivatization than GC-MS.[7][8][9][10][11] |
Table 3: Comparison of Confirmatory Analytical Methods. This table outlines the key features of GC-MS and LC-MS/MS for the analysis of PCP and its metabolites.
Experimental Protocols
Immunoassay Cross-Reactivity Testing
The general procedure for determining the cross-reactivity of a compound in a competitive immunoassay involves the following steps:
-
Preparation of Standards: A series of standards containing known concentrations of the primary analyte (PCP) are prepared in a drug-free matrix (e.g., urine or buffer).
-
Preparation of Cross-Reactant Solutions: A range of concentrations of the cross-reactant (PPC) is prepared in the same drug-free matrix.
-
Assay Procedure:
-
The immunoassay is performed according to the manufacturer's instructions for the specific analyzer (e.g., Siemens EMIT® II Plus on an automated chemistry analyzer).
-
The prepared standards and cross-reactant solutions are analyzed.
-
-
Data Analysis:
-
A calibration curve is generated using the response values of the PCP standards.
-
The concentration of the cross-reactant that produces a response equivalent to the assay's cutoff concentration for PCP is determined.
-
The percent cross-reactivity can be calculated using the formula: (Concentration of PCP at cutoff / Concentration of cross-reactant giving the same response) x 100%
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for PCP and Metabolite Analysis
A typical GC-MS method for the quantification of PCP and its metabolites in urine involves the following steps:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
An internal standard (e.g., PCP-d5) is added to the urine sample.[2]
-
The sample is buffered to an appropriate pH.
-
The sample is loaded onto an SPE cartridge, which retains the analytes of interest.
-
The cartridge is washed to remove interfering substances.
-
The analytes are eluted with an organic solvent.[2]
-
The eluate is evaporated to dryness and reconstituted in a suitable solvent for injection.[2]
-
-
GC-MS Analysis:
-
An aliquot of the prepared sample is injected into the GC-MS system.
-
The GC separates the compounds based on their boiling points and interaction with the stationary phase of the column.
-
The separated compounds enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer detects the characteristic fragments of PCP and PPC, allowing for their identification and quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers a highly sensitive and specific method for the analysis of PCP and its metabolites.
-
Sample Preparation:
-
Similar to GC-MS, an internal standard is added to the sample.
-
Sample clean-up can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into the LC system.
-
The LC separates PCP and PPC based on their differential partitioning between the mobile and stationary phases.
-
The separated analytes are introduced into the tandem mass spectrometer.
-
The first mass spectrometer selects the precursor ion of the target analyte.
-
The precursor ion is fragmented in a collision cell.
-
The second mass spectrometer selects specific product ions for detection, providing a high degree of specificity.
-
Conclusion
The cross-reactivity of this compound in PCP immunoassays is a critical consideration for accurate drug screening. The data presented in this guide highlights the variability in cross-reactivity among different commercial assays. While immunoassays serve as a valuable initial screening tool, their inherent limitations necessitate the use of highly specific confirmatory methods like GC-MS and LC-MS/MS to differentiate between PCP and its metabolites. Researchers and clinicians should be aware of the specific performance characteristics of the immunoassay being used and employ appropriate confirmatory testing to ensure the reliability of results in both research and clinical settings. This guide provides the necessary data and methodological overview to make informed decisions regarding the selection and interpretation of analytical tests for phencyclidine and its metabolites.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pepolska.pl [pepolska.pl]
- 3. scispec.co.th [scispec.co.th]
- 4. jfda-online.com [jfda-online.com]
- 5. cromlab-instruments.es [cromlab-instruments.es]
- 6. Quantification of Phencyclidine (PCP) in Urine, Serum, or Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for determination of phencyclidine in human serum and its application to human drug abuse cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. forensicrti.org [forensicrti.org]
- 11. eurachem.org [eurachem.org]
Comparative Analysis of 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) and Other Phencyclidine (PCP) Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC), a major metabolite of Phencyclidine (PCP), with other key PCP metabolites. The information presented is supported by available experimental data to aid in understanding the pharmacological and metabolic profiles of these compounds.
Introduction to Phencyclidine (PCP) Metabolism
Phencyclidine (PCP) is a dissociative anesthetic known for its significant psychoactive effects, primarily mediated through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Upon administration, PCP is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A playing a major role.[3][4] This biotransformation results in several metabolites, which are generally less pharmacologically active than the parent compound.[3] Understanding the profile of these metabolites is crucial for toxicology, pharmacology, and the development of potential therapeutics.
The primary metabolic routes involve hydroxylation of the cyclohexyl and piperidine (B6355638) rings, leading to the formation of the major metabolites listed below.[1][3]
Data Presentation: Overview of Major PCP Metabolites
The principal metabolites of PCP identified in biological samples are summarized in the table below.
| Table 1: Major Metabolites of Phencyclidine (PCP) | |
| Metabolite Name | Abbreviation |
| This compound | PPC |
| 1-(1-phenylcyclohexyl)-4-hydroxypiperidine | PCHP |
| 5-(N-(1'-phenylcyclohexyl)amino)pentanoic acid | PCAA |
Data sourced from multiple references.[1][5]
Comparative Pharmacological Activity
Direct quantitative comparisons of the receptor binding affinities for all major PCP metabolites are limited in the scientific literature. However, studies on individual metabolites indicate that they are generally less potent than PCP.[3] The most studied metabolite, PPC, exhibits some central nervous system activity but with a different behavioral profile compared to the parent drug.
A study in mice demonstrated that the trans isomer of PPC induces hyperlocomotion but does not cause the swaying and falling behaviors characteristic of PCP at the tested doses, suggesting a divergence in their pharmacological effects.[6]
| Table 2: Comparison of Behavioral Effects of PCP and (trans)PPC in Mice | ||
| Behavior | Phencyclidine (PCP) | (trans)-4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) |
| Hyperlocomotion | Dose-dependent increase | Dose-dependent increase |
| Rearing | - | Dose-dependent increase |
| Swaying & Falling | Dose-dependent increase | Not observed at tested doses (10-30 mg/kg) |
Based on data from Nabeshima et al. (1994).[6]
Visualized Pathways and Workflows
Metabolic Pathway of Phencyclidine (PCP)
The following diagram illustrates the primary metabolic conversion of PCP into its main hydroxylated metabolites, PPC and PCHP, a process mediated by Cytochrome P450 enzymes.
References
- 1. Phencyclidine - Wikipedia [en.wikipedia.org]
- 2. PCP and Ketamine Toxicity: Practice Essentials, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 3. Biotransformation of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of phencyclidine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Behavioral effects of phencyclidine and its major metabolite, (trans)this compound, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Phenyl-4-(1-piperidinyl)cyclohexanol vs. Ketamine: A Comparative Analysis of NMDA Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the N-methyl-D-aspartate (NMDA) receptor affinity of 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) and ketamine. While extensive quantitative data exists for ketamine's interaction with the NMDA receptor, similar data for PPC, a primary metabolite of phencyclidine (PCP), is not as readily available in peer-reviewed literature. This guide summarizes the known binding characteristics of both compounds, presents a detailed experimental protocol for determining NMDA receptor affinity, and visualizes key pathways and workflows to facilitate a deeper understanding of their mechanisms of action.
Quantitative Comparison of NMDA Receptor Affinity
Direct comparative studies on the NMDA receptor binding affinity of PPC and ketamine are scarce. However, extensive research has characterized the affinity of ketamine for the NMDA receptor. The following table summarizes key binding parameters for ketamine from various studies. It is important to note that affinity values can vary based on experimental conditions, such as the radioligand used, tissue source, and specific NMDA receptor subunit composition.
Table 1: NMDA Receptor Binding Affinity of Ketamine
| Compound | Parameter | Value (µM) | Receptor Subtype/Tissue | Method |
| (Rac)-Ketamine | Kᵢ | 0.18 - 4.9 | N/A | Radioligand Binding |
| (Rac)-Ketamine | IC₅₀ | 0.43 - 8.2 | N/A | Functional Assays |
| (S)-Ketamine | Kᵢ | ~0.5 | N/A | Radioligand Binding |
| (Rac)-Ketamine | IC₅₀ | ~100 | PCP site on NMDA receptor | Radioligand Binding ([³H]MK-801)[1] |
| (S)-Ketamine | Kᵢ | 0.8 ± 0.2 | Rat whole brain | Radioligand Binding ([³H]MK-801)[1] |
| (Rac)-Ketamine | IC₅₀ | 14 - 18 | NR1/NR2A & NR1/NR2B | Electrophysiology[1] |
Regarding this compound (PPC), while it is known to be a biologically active metabolite of phencyclidine (PCP) and elicits behavioral effects in animal models, specific Kᵢ or IC₅₀ values for its direct binding to the NMDA receptor are not well-documented in publicly available literature. PCP itself is a high-affinity ligand for the PCP binding site within the NMDA receptor ion channel. It can be inferred that PPC, as a structurally related compound, also interacts with this site, but its precise affinity remains to be quantitatively characterized in direct comparison to ketamine.
Experimental Protocols
To determine and compare the NMDA receptor affinity of compounds like PPC and ketamine, a competitive radioligand binding assay is a standard and robust method.
Experimental Protocol: Competitive Radioligand Binding Assay for NMDA Receptor (PCP Site)
1. Objective:
To determine the binding affinity (Kᵢ) of a test compound (e.g., PPC, ketamine) for the phencyclidine (PCP) binding site within the NMDA receptor ion channel.
2. Materials:
-
Biological Material: Rat brain cortical membranes, a rich source of NMDA receptors.
-
Radioligand: [³H]MK-801 or [³H]tenocyclidine ([³H]TCP), high-affinity ligands for the PCP site.
-
Test Compounds: this compound (PPC) and Ketamine.
-
Non-specific Binding Control: A high concentration of a known non-radioactive PCP site ligand (e.g., 10 µM unlabeled MK-801 or PCP).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B or equivalent) pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Liquid Scintillation Counter.
3. Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cerebral cortices in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a small volume of assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
-
-
Binding Assay:
-
Prepare serial dilutions of the test compounds (PPC and ketamine) in the assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer + 25 µL of radioligand + 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 25 µL of non-specific binding control + 25 µL of radioligand + 100 µL of membrane suspension.
-
Test Compound: 25 µL of each test compound dilution + 25 µL of radioligand + 100 µL of membrane suspension.
-
-
The final concentration of the radioligand should be close to its Kd value (typically 1-5 nM). The final protein concentration should be between 0.1-0.5 mg/mL.
-
Incubate the plate at room temperature (25°C) for 60-120 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM from NSB wells) from the total binding (CPM from total binding wells).
-
For each concentration of the test compound, calculate the percentage of specific binding inhibited.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the dose-response curve.
-
Calculate the inhibition constant (Kᵢ), which represents the binding affinity of the test compound, using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
Signaling Pathway and Antagonist Action
The following diagram illustrates the signaling pathway of the NMDA receptor and the mechanism of action for non-competitive antagonists like ketamine and likely PPC.
Caption: NMDA receptor signaling pathway and antagonist action.
Experimental Workflow
The diagram below outlines the logical steps of the competitive radioligand binding assay described in the experimental protocol.
Caption: Workflow for NMDA receptor competitive binding assay.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo analgesic efficacy of 4-Phenyl-4-(1-piperidinyl)cyclohexanol and a series of structurally related compounds. The information presented is collated from various preclinical studies, offering insights into the structure-activity relationships (SAR) that govern the analgesic potential of this chemical class. While a direct head-to-head comparative study under uniform experimental conditions is not available in the public domain, this guide synthesizes the existing data to facilitate a broader understanding of their relative potencies and pharmacological profiles.
In Vivo Efficacy Data Summary
The analgesic efficacy of this compound and its related compounds has been evaluated in various rodent models of pain. The following table summarizes the available quantitative data from different studies. It is crucial to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental protocols, animal species, and routes of administration.
| Compound | Animal Model | Analgesic Assay | Efficacy Metric & Notes |
| Reference Compounds | |||
| Morphine | Mice, Rats | Tail Immersion, Hot Plate, Formalin | Standard opioid analgesic used as a positive control. |
| Phencyclidine (PCP) | Rats | Tail Immersion | Parent compound for some derivatives, exhibits analgesic effects.[1][2] |
| 4-Aryl-4-aminocyclohexanone Derivatives | |||
| p-CH3 and p-Br substituted 4-Amino-4-arylcyclohexanones | Mice | Not Specified | The most potent compounds in this series showed 50% the potency of morphine.[3] |
| m-Hydroxyphenyl derivatives of 4-aryl-4-(dimethylamino)cyclohexan-1-ones | Mice | Not Specified | Amino alcohols derived from these ketones are potent analgesics.[4] |
| Phencyclidine Derivatives | |||
| 1-[1-(4-methylphenyl)(cyclohexyl)]-4-piperidinol | Rats | Tail Immersion | Produced more significant analgesic effects compared to PCP, with a marked increase in tail immersion latency at 15, 40, and 45 minutes post-injection.[1][2][5] |
| 1-[1-(4-methoxyphenyl)(cyclohexyl)]-4-piperidinol | Rats | Tail Immersion | Showed only slight analgesic effects with no significant differences in pain thresholds compared to controls.[1][2][5] |
| 1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinol | Rats | Tail Immersion, Formalin | Produced higher analgesic effects in the tail immersion test compared to PCP at doses of 1, 5, and 10 mg/kg. In the formalin test, it was effective in the chronic pain phase (Phase II) at 5 and 10 mg/kg, but not in the acute phase (Phase I). |
| Other Piperidine Derivatives | |||
| 4-(4'-bromophenyl)-4-piperidinol and its phenacyl derivatives (PD3, PD5) | Mice | Not Specified | Exhibited a highly significant analgesic effect (p < 0.01).[6] |
| 2-hydroxymethyl-1-[(4-methoxy-phenyl)-2-oxoethyl]-piperidinium bromide (1e) | Not Specified | Tail Immersion | Showed highly significant analgesia between 60 to 90 minutes, with potency greater than the standard drug, and effects persisted up to 180 minutes.[7] |
| 2-hydroxy-ethyl-1-[(3', 5', dinitro-phenyl)-2-oxoethyl]-piperidinium bromide (2f) | Not Specified | Tail Immersion | Onset of action at 30 minutes, persisting up to 180 minutes with highly significant effects.[7] |
Experimental Protocols
The in vivo analgesic efficacy of these compounds is predominantly assessed using the Tail Immersion Test and the Formalin Test. These assays measure responses to thermal and chemical nociceptive stimuli, respectively.
Tail Immersion Test
This test evaluates the spinal reflex response to a thermal stimulus and is particularly sensitive to centrally acting analgesics.
Apparatus:
-
A water bath maintained at a constant temperature (typically 50-55°C).
-
A device to hold the animal and a stopwatch.
Procedure:
-
Rodents (mice or rats) are gently restrained.
-
The distal third of the animal's tail is immersed in the warm water.
-
The latency to a rapid flick or withdrawal of the tail is recorded as the response time.
-
A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Baseline latencies are measured before drug administration.
-
The test compound or vehicle is administered (e.g., intraperitoneally, orally).
-
Tail-flick latencies are measured at predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).
-
The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Formalin Test
This model assesses the response to a persistent chemical stimulus and can differentiate between nociceptive and inflammatory pain mechanisms.
Apparatus:
-
A transparent observation chamber with a mirror placed at a 45-degree angle to allow an unobstructed view of the animal's paw.
-
A stopwatch.
Procedure:
-
Rodents are acclimated to the observation chamber.
-
A small volume (e.g., 20-50 µL) of dilute formalin solution (e.g., 1-5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
The animal is immediately returned to the observation chamber.
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.
-
The observation period is typically divided into two phases:
-
Phase I (Early Phase): 0-5 minutes post-injection, representing direct nociceptor activation (neurogenic pain).
-
Phase II (Late Phase): 15-40 minutes post-injection, reflecting inflammatory pain mechanisms.
-
-
Test compounds are administered prior to the formalin injection at specified time points.
-
The total time spent exhibiting pain behaviors in each phase is compared between treated and control groups.
Mechanistic Insights & Signaling Pathways
The analgesic effects of many 4-phenylpiperidine (B165713) derivatives are mediated through their interaction with opioid receptors, primarily the mu-opioid receptor (MOR). These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade leading to analgesia.
Caption: Opioid receptor activation by an agonist leads to the inhibition of adenylyl cyclase and voltage-gated calcium channels, and the activation of potassium channels, resulting in an overall reduction in neuronal excitability and neurotransmitter release, which manifests as analgesia.
Experimental Workflow
The general workflow for the in vivo evaluation of novel analgesic compounds of the this compound class is depicted below.
Caption: A typical workflow for in vivo analgesic testing of novel compounds.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
A Comparative Analysis of 4-Phenyl-4-(1-piperidinyl)cyclohexanol and Known NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the N-methyl-D-aspartate (NMDA) receptor antagonist activity of 4-Phenyl-4-(1-piperidinyl)cyclohexanol against well-characterized antagonists: Ketamine, Phencyclidine (PCP), and Memantine. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development, offering a synthesis of available data to inform future research and development efforts.
Introduction to NMDA Receptor Antagonism
The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Its dysregulation is implicated in a variety of neurological and psychiatric disorders. Antagonists of the NMDA receptor are therefore of significant interest for therapeutic development. This guide focuses on this compound, a metabolite of phencyclidine (PCP)[1], and benchmarks its activity against three clinically and scientifically relevant NMDA receptor antagonists:
-
Ketamine: A dissociative anesthetic with rapid-acting antidepressant effects.
-
Phencyclidine (PCP): A dissociative hallucinogen, originally developed as an anesthetic agent.
-
Memantine: A moderate-affinity antagonist used in the treatment of Alzheimer's disease.
Comparative Pharmacological Data
The following table summarizes the available quantitative data for the binding affinity (Ki) and inhibitory concentration (IC50) of the compared compounds at the NMDA receptor. It is important to note that direct, quantitative NMDA receptor binding data for this compound is limited.
| Compound | Parameter | Value (µM) | Receptor/Site | Notes |
| This compound (PPC) | Ki | Much less active than PCP | PCP site ([3H]TCP binding) | Inhibits dopamine (B1211576) uptake to a similar extent as PCP[2]. |
| Ketamine | Ki | 0.659 | PCP site | [3] |
| IC50 | 0.35 - 1.25 | NR1/2A receptors | Varies with experimental conditions[4]. | |
| IC50 | ~100 | PCP site ([3H]MK-801 binding) | [5] | |
| Phencyclidine (PCP) | Ki | 0.059 | Dizocilpine (MK-801) site | [6] |
| IC50 | 2.02 | NMDAR in cultured neurons | [7] | |
| Memantine | Ki | 2.6 | σ1 receptor (low affinity) | [8] |
| IC50 | 0.5 - 1.0 | NMDA receptors | [8] | |
| IC50 | ~0.022 | Extrasynaptic NMDA receptors | [8] |
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor (PCP Site)
This protocol is a standard method to determine the binding affinity of a compound to the PCP binding site within the NMDA receptor ion channel.
Materials:
-
Tissue Preparation: Rat brain cortical membranes.
-
Radioligand: [³H]TCP (N-(1-[2-thienyl]cyclohexyl)-3,4-piperidine) or [³H]MK-801.
-
Test Compound: this compound or other antagonists.
-
Buffers: Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and assay buffer.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer. Centrifuge to pellet the membranes and wash multiple times. Resuspend the final pellet and determine the protein concentration.
-
Binding Assay: In a multi-well plate, incubate the brain membranes with the radioligand and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the effect of a compound on NMDA receptor-mediated ion currents in neurons or cell lines expressing NMDA receptors.
Materials:
-
Cells: Primary neuronal cultures or cell lines (e.g., HEK293) expressing specific NMDA receptor subunits.
-
Recording Setup: Patch-clamp amplifier, micromanipulator, microscope, and data acquisition system.
-
Pipettes: Borosilicate glass microelectrodes.
-
Solutions: External (extracellular) and internal (pipette) solutions mimicking physiological ion concentrations.
-
Agonists: NMDA and a co-agonist (glycine or D-serine).
-
Test Compound: this compound or other antagonists.
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Recording: Approach a cell with a microelectrode filled with internal solution to form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch to gain electrical access to the entire cell.
-
Current Measurement: Clamp the cell at a negative holding potential (e.g., -70 mV) to record inward currents.
-
Agonist Application: Apply NMDA and a co-agonist to evoke a baseline NMDA receptor-mediated current.
-
Antagonist Application: Co-apply the test compound with the agonists at various concentrations.
-
Data Analysis: Measure the reduction in the NMDA receptor-mediated current amplitude in the presence of the antagonist to determine the IC50 value.
Visualizations
NMDA Receptor Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of the major metabolite of phencyclidine, the trans isomer of this compound, on [3H]N-(1-[2-thienyl] cyclohexyl)-3,4-piperidine ([3H]TCP) binding and [3H]dopamine uptake in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Phencyclidine - Wikipedia [en.wikipedia.org]
- 7. Assessment of NMDA receptor inhibition of phencyclidine analogues using a high-throughput drebrin immunocytochemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Memantine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 4-Phenyl-4-(1-piperidinyl)cyclohexanol and Related Arylcyclohexylamines
Aimed at researchers, scientists, and drug development professionals, this guide provides a statistical validation and objective comparison of the research findings on 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) and its structural and functional analogs, primarily Phencyclidine (PCP) and Ketamine. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed research decisions.
Introduction
This compound (PPC) is a prominent metabolite of the dissociative anesthetic Phencyclidine (PCP).[1] Like its parent compound, PPC is an arylcyclohexylamine that exhibits psychoactive properties. Understanding the pharmacological and toxicological profile of PPC in comparison to other well-characterized arylcyclohexylamines such as PCP and Ketamine is crucial for a comprehensive assessment of its potential therapeutic or abuse liability. This guide presents a comparative analysis based on available preclinical research data.
Quantitative Comparison of Biological Activity
The following tables summarize the key in vitro and in vivo pharmacological parameters for PPC, PCP, and Ketamine.
In Vitro Receptor Binding Affinity
| Compound | Receptor Target | Binding Affinity (Ki) | Species | Reference |
| PCP | NMDA Receptor (dizocilpine site) | 59 nM | Rat | [2] |
| Ketamine | NMDA Receptor (PCP site) | ~0.5 µM - 1 µM | Rat | [3] |
| trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol (trans-PPC) | Dopamine Transporter | Inhibition similar to PCP | Rat | [3][4] |
| trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol (trans-PPC) | NMDA Receptor ([3H]TCP binding) | Much less active than PCP | Rat | [3] |
Lower Ki values indicate higher binding affinity.
In Vivo Pharmacokinetic Parameters in Rats
| Compound | Elimination Half-life (t½) | Route of Administration | Gender | Reference |
| PCP | 3.4 hours | Intravenous | Male | [5] |
| PCP | 5.5 hours | Intravenous | Female | [5] |
| Ketamine | ~1.3 hours | Intramuscular/Intraperitoneal | Young | [6] |
| This compound (PPC) | Data not available | - | - |
In Vivo Behavioral Effects in Mice
| Compound | Behavioral Assay | Effective Dose (ED50 / Dose Range) | Effect | Reference |
| PCP | Inverted Screen Test | ED50: 4.1 µmol/kg (i.v.) | Motor impairment | [7] |
| PCP | Locomotor Activity | Peak effect at 3.0 mg/kg | Hyperlocomotion | [8] |
| Ketamine | Locomotor Activity | 25 mg/kg and 50 mg/kg (i.p.) | Hyperlocomotion | [6][9] |
| trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol (trans-PPC) | Locomotor Activity | 10 - 30 mg/kg (i.p.) | Increased locomotor activity and rearing | [10] |
| cis/trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) | Rotarod Assay | Doses causing maximal ataxia also produced seizures and lethality | Ataxia | [11] |
Key Signaling and Experimental Workflows
Mechanism of Action: NMDA Receptor Antagonism
Arylcyclohexylamines like PCP and Ketamine primarily exert their effects by acting as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor. They bind to a site within the receptor's ion channel, known as the PCP binding site, thereby blocking the influx of calcium ions and disrupting normal glutamatergic neurotransmission. This action is believed to be the basis for their dissociative anesthetic and psychotomimetic effects. While direct binding data for PPC at the NMDA receptor is limited, its structural similarity to PCP suggests a similar mechanism.
Mechanism of NMDA Receptor Antagonism by Arylcyclohexylamines.
Experimental Workflow: Locomotor Activity Assessment
The assessment of spontaneous locomotor activity is a standard method to evaluate the stimulant or depressant effects of psychoactive compounds in rodents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the major metabolite of phencyclidine, the trans isomer of this compound, on [3H]N-(1-[2-thienyl] cyclohexyl)-3,4-piperidine ([3H]TCP) binding and [3H]dopamine uptake in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Pharmacokinetic and pharmacodynamic evaluation of phencyclidine and its decadeutero variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological activity and toxicity of phencyclidine (PCP) and phenylcyclohexene (PC), a pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Age, Dose, and Locomotion: Decoding Vulnerability to Ketamine in C57BL/6J and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral effects of phencyclidine and its major metabolite, (trans)this compound, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phencyclidine metabolism: resolution, structure, and biological activity of the isomers of the hydroxy metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Experiments Involving 4-Phenyl-4-(1-piperidinyl)cyclohexanol: A Comparative Guide
This guide provides a comprehensive comparison of experimental data related to 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC), a primary metabolite of the dissociative anesthetic phencyclidine (PCP). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of its synthesis, analytical characterization, and pharmacological properties. This document aims to address the reproducibility of experiments by presenting detailed methodologies and comparative data with relevant alternatives.
Introduction to this compound (PPC)
This compound (PPC) is a significant metabolite of phencyclidine (PCP), formed through hydroxylation of the cyclohexane (B81311) ring.[1] As a metabolite, its presence in biological samples can be an indicator of PCP use.[2] PPC exists as two stereoisomers, cis and trans, which exhibit different pharmacological profiles. Understanding the synthesis, separation, and biological activity of these isomers is crucial for reproducible research in areas such as pharmacology, toxicology, and forensic science.
Synthesis and Characterization
The synthesis of PPC typically involves a Grignard reaction, which can be adapted from established protocols for related 4-phenyl-4-hydroxypiperidine derivatives. The reproducibility of this synthesis depends on careful control of reaction conditions to manage the formation of byproducts.
Experimental Protocol: Synthesis of this compound
A common synthetic route involves the reaction of a phenylmagnesium halide Grignard reagent with a suitable piperidone precursor. The following is a generalized protocol adapted from similar syntheses:
-
Preparation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene (B47551) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Reaction with Piperidone: The Grignard reagent is then reacted with a protected 4-piperidone (B1582916) derivative, such as 1-benzyl-4-piperidone, in anhydrous tetrahydrofuran (B95107) (THF). The reaction mixture is typically refluxed to ensure complete reaction.
-
Hydrolysis and Deprotection: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. Subsequent removal of the protecting group (e.g., by catalytic hydrogenation for a benzyl (B1604629) group) yields the mixture of cis- and trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the final product.
Analytical Characterization and Isomer Separation
The synthesized mixture of PPC isomers can be characterized using standard analytical techniques. The separation of the cis and trans isomers is essential for evaluating their individual pharmacological activities.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound and to distinguish between the cis and trans isomers based on the chemical shifts and coupling constants of the cyclohexanol (B46403) ring protons.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of PPC.
-
Thin-Layer Chromatography (TLC): TLC can be employed for the separation of the cis and trans isomers.
Comparative Pharmacological Data
The primary pharmacological target of PCP and its analogs is the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor.[3] PCP acts as a non-competitive antagonist by binding to a site within the receptor's ion channel.[3] The following tables summarize the available quantitative data for PPC isomers and related compounds.
In Vitro Receptor Binding Affinities
The following table presents the inhibitory constants (Ki) for the binding of PPC isomers and related compounds to various receptors. Lower Ki values indicate higher binding affinity.
| Compound | PCP Binding Site (Ki, nM) | Opioid Receptor (Ki, nM) | Muscarinic Receptor (Ki, nM) |
| Phencyclidine (PCP) | 24 | >10,000 | 2,100 |
| cis-PPC | 1,100 | >10,000 | >10,000 |
| trans-PPC | 250 | >10,000 | >10,000 |
Data sourced from a study on hydroxylated PCP derivatives.[1]
In Vitro Functional Activity
The following table summarizes data from in vitro functional assays, providing insight into the pharmacological effects of these compounds.
| Compound | [³H]TCP Binding Inhibition (IC₅₀, nM) | [³H]Dopamine Uptake Inhibition (IC₅₀, nM) |
| Phencyclidine (PCP) | 58 | 1,200 |
| trans-PPC | 1,800 | 1,500 |
Data sourced from a study on the effects of the trans isomer of PPC.[4]
In Vivo Behavioral Effects
The following table presents data from in vivo studies in rodents, which are crucial for understanding the overall behavioral effects of these compounds.
| Compound | Dose (mg/kg, i.p.) | Locomotor Activity (counts/60 min) |
| Saline | - | ~2000 |
| Phencyclidine (PCP) | 3 | ~12000 |
| trans-PPC | 10 | ~8000 |
| trans-PPC | 30 | ~14000 |
Data adapted from a study on the behavioral effects of trans-PPC in mice.
Experimental Protocols for Pharmacological Assays
Reproducibility in pharmacological assays is highly dependent on standardized protocols. Below are outlines of the key experimental methodologies cited in this guide.
Radioligand Binding Assays
-
Tissue Preparation: Rat brain homogenates are prepared in a suitable buffer.
-
Incubation: The homogenates are incubated with a radiolabeled ligand (e.g., [³H]PCP) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
Dopamine (B1211576) Uptake Assay
-
Synaptosome Preparation: Synaptosomes are prepared from rat striatal tissue.
-
Incubation: Synaptosomes are incubated with [³H]dopamine and varying concentrations of the test compound.
-
Termination: Uptake is terminated by rapid filtration and washing.
-
Quantification: The amount of radioactivity taken up by the synaptosomes is measured.
-
Data Analysis: The IC₅₀ value for the inhibition of dopamine uptake is calculated.
Locomotor Activity in Mice
-
Acclimation: Mice are acclimated to the testing environment (e.g., an open-field arena).
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.).
-
Data Collection: Locomotor activity is recorded for a specified duration using an automated activity monitoring system.
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups.
Visualizations
Signaling Pathway
The primary mechanism of action for PCP and its analogs involves the blockade of the NMDA receptor ion channel. This action disrupts normal glutamatergic neurotransmission, which is implicated in the psychotomimetic effects of these compounds.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.
Discussion on Reproducibility
The reproducibility of experiments involving PPC is influenced by several factors:
-
Synthesis and Purity: The purity of the synthesized PPC and the effective separation of its cis and trans isomers are critical. Inconsistent purity or incomplete isomer separation will lead to variability in pharmacological data.
-
Analytical Methods: While techniques like NMR and MS provide robust characterization, variations in instrumentation and data interpretation can introduce variability. Inter-laboratory validation of analytical methods is recommended to ensure consistency.
-
Biological Assays: In vitro binding and functional assays are sensitive to experimental conditions such as buffer composition, temperature, and incubation time. Strict adherence to standardized protocols is necessary for reproducible results. In vivo studies are subject to additional variability due to factors like animal strain, age, and housing conditions.
Conclusion
This guide provides a comparative overview of the experimental data available for this compound. The presented data and protocols highlight the importance of careful experimental design and execution to ensure the reproducibility of findings. While the trans isomer of PPC has been shown to be pharmacologically active, further research is needed to fully elucidate the comparative pharmacology of both the cis and trans isomers. For researchers in the field, adherence to detailed and validated protocols is paramount for generating reliable and comparable data.
References
- 1. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the major metabolite of phencyclidine, the trans isomer of this compound, on [3H]N-(1-[2-thienyl] cyclohexyl)-3,4-piperidine ([3H]TCP) binding and [3H]dopamine uptake in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Publicly Available Inter-Laboratory Studies on 4-Phenyl-4-(1-piperidinyl)cyclohexanol Necessitates Standardized Proficiency Testing
A comprehensive search for published inter-laboratory comparison studies and proficiency tests specifically focused on the analysis of 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PCHP), a major metabolite of phencyclidine (PCP), did not yield any publicly available reports. This highlights a gap in the standardization and external quality assessment for the analysis of this important biomarker in toxicology and drug monitoring. To address this, the following guide presents a hypothetical framework for such an inter-laboratory comparison, based on established principles of proficiency testing and common analytical methods for PCHP.[1][2][3][4][5][6] This guide is intended to serve as a resource for researchers, scientists, and drug development professionals in establishing and participating in such comparison studies.
Hypothetical Inter-Laboratory Comparison Data
The performance of participating laboratories would be evaluated based on their ability to accurately and precisely quantify PCHP in prepared samples. The results would be compared against a target value, and performance would be assessed using metrics such as bias (a measure of accuracy) and the relative standard deviation (%RSD, a measure of precision).
Table 1: Hypothetical Performance Data from an Inter-Laboratory Comparison for PCHP Analysis
| Laboratory ID | Analytical Method | Reported Concentration (ng/mL) | Target Concentration (ng/mL) | Bias (%) | Within-Laboratory %RSD | Performance Assessment |
| Lab 01 | GC-MS | 9.8 | 10.0 | -2.0 | 4.5 | Satisfactory |
| Lab 02 | LC-MS/MS | 10.3 | 10.0 | +3.0 | 3.8 | Satisfactory |
| Lab 03 | GC-MS | 11.2 | 10.0 | +12.0 | 6.2 | Questionable |
| Lab 04 | LC-MS/MS | 9.5 | 10.0 | -5.0 | 4.1 | Satisfactory |
| Lab 05 | GC-MS | 8.1 | 10.0 | -19.0 | 8.5 | Unsatisfactory |
| Lab 06 | LC-MS/MS | 10.1 | 10.0 | +1.0 | 3.5 | Satisfactory |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Performance assessment categories (Satisfactory, Questionable, Unsatisfactory) are typically defined by the proficiency testing provider based on statistical analysis of all participant data.
Experimental Protocols
Detailed methodologies are crucial for ensuring the comparability of results in an inter-laboratory study. The following are generalized protocols for the two most common analytical techniques used for PCHP quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a widely used technique for the analysis of PCHP.[7]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of biological matrix (e.g., urine, serum), add an internal standard.
-
Perform enzymatic hydrolysis if necessary to release conjugated PCHP.
-
Condition a mixed-mode SPE cartridge with methanol (B129727) and water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a series of solvents to remove interferences.
-
Elute the analyte with an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
2. Instrumental Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Splitless injection of 1-2 µL of the reconstituted sample.
-
Oven Temperature Program: A gradient temperature program to ensure separation of PCHP from other matrix components.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of PCHP.
3. Quality Control:
-
Include calibration standards at multiple concentration levels.
-
Analyze quality control samples at low, medium, and high concentrations with each batch of samples.
-
Monitor the signal of the internal standard to assess extraction efficiency and instrument performance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity for the analysis of PCHP.[7]
1. Sample Preparation (Protein Precipitation):
-
To a small volume of biological matrix (e.g., 100 µL of serum), add an internal standard.
-
Add a precipitating agent (e.g., acetonitrile) to denature and precipitate proteins.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot.
-
Reconstitute the residue if necessary in the mobile phase.
2. Instrumental Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode. Precursor and product ion transitions specific to PCHP and the internal standard are monitored.
3. Quality Control:
-
A calibration curve is generated using standards prepared in a matrix similar to the samples.
-
Quality control samples at different concentrations are analyzed with each batch.
-
The ion ratio of quantifier and qualifier transitions is monitored to ensure analyte identity.
Visualizations
Inter-Laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the initial preparation of test materials to the final evaluation of laboratory performance.
References
- 1. phillipshospital.org [phillipshospital.org]
- 2. Proficiency Testing | Department of Health | Commonwealth of Pennsylvania [pa.gov]
- 3. fiveable.me [fiveable.me]
- 4. ldh.la.gov [ldh.la.gov]
- 5. cms.gov [cms.gov]
- 6. pathology.jhu.edu [pathology.jhu.edu]
- 7. This compound | C17H25NO | CID 162171 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Phenyl-4-(1-piperidinyl)cyclohexanol: A Comprehensive Guide
For researchers and scientists engaged in drug development and laboratory research, the proper handling and disposal of chemical compounds is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Phenyl-4-(1-piperidinyl)cyclohexanol, a metabolite of phencyclidine (PCP), emphasizing operational safety and environmental responsibility.[1] Adherence to these protocols is essential for minimizing risks and ensuring compliance with regulatory standards.
Hazard Profile and Safety Precautions
Based on available safety data, this compound is classified as a hazardous substance with multiple risk factors. It is crucial to handle this compound with appropriate personal protective equipment (PPE) and within a controlled laboratory setting.
Key Hazards:
-
Flammability: The compound is a flammable liquid and vapor.
-
Toxicity: It is harmful if swallowed and toxic in contact with skin or if inhaled.
-
Corrosivity: It can cause severe skin burns and eye damage.
-
Environmental Hazards: The substance is harmful to aquatic life.
Before initiating any disposal procedures, ensure that all personnel are equipped with chemical-resistant gloves, safety goggles, a lab coat, and work within a well-ventilated area or under a fume hood.
Quantitative Data Summary
While a comprehensive experimental dataset for this compound is not extensively published, the following table summarizes key physical and chemical properties relevant to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₅NO | [2] |
| Molecular Weight | 259.4 g/mol | [2] |
| Appearance | Clear Liquid | [3] |
| Boiling Point | 160 - 161 °C (320 - 322 °F) | |
| Density | 0.948 g/cm³ at 25 °C (77 °F) |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in a systematic manner to ensure safety and regulatory compliance. Do not dispose of this chemical down the drain or as regular trash.[3][4]
1. Waste Segregation and Containerization:
-
Identify and Segregate: Keep this compound waste separate from other waste streams to prevent accidental reactions.[5]
-
Select Appropriate Containers: Use sturdy, leak-proof, and chemically compatible containers for waste collection.[5][6]
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any other constituents.[5][7]
2. Waste Categorization and Storage:
-
Liquid Waste: Collect unused or contaminated liquid this compound in a designated, sealed container.
-
Solid Waste: Contaminated materials such as gloves, paper towels, and vials should be placed in a separate, sealed, and clearly labeled hazardous waste container.[7]
-
Sharps Waste: Contaminated needles or other sharps must be disposed of in a puncture-resistant sharps container labeled as hazardous waste.[7]
-
Storage: Store waste containers in a well-ventilated, designated area away from ignition sources.[3] Ensure containers are tightly closed at all times except when adding waste.[5][6]
3. Spill Management: In the event of a spill, immediate action is required to mitigate risks.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated.[7]
-
Containment: Use an inert absorbent material, such as Chemizorb®, to soak up the spill.
-
Collection: Carefully collect the absorbent material and place it into a labeled hazardous waste container.[7]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[7]
4. Final Disposal:
-
Arrange for Pickup: Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[5]
-
Documentation: Maintain accurate records of the waste generated and its disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C17H25NO | CID 162171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. carlroth.com [carlroth.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling 4-Phenyl-4-(1-piperidinyl)cyclohexanol
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Phenyl-4-(1-piperidinyl)cyclohexanol was not located in the available resources. The following guidance is based on the known physical and chemical properties of the substance, information on structurally similar compounds, and established best practices for handling potentially hazardous laboratory chemicals. It is imperative to conduct a thorough risk assessment before commencing any work with this compound.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring the safe handling and disposal of this compound.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding its behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₅NO | [1][2] |
| Molar Mass | 259.391 g/mol | [2] |
| Molecular Weight | 259.4 g/mol | [1][3][4] |
| Topological Polar Surface Area | 23.5 Ų | [1][4] |
| XLogP3 | 2.5 | [1][4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Complexity | 271 | [4] |
Hazard Identification and Personal Protective Equipment (PPE)
Due to the lack of a specific SDS, the potential hazards are inferred from the chemical structure, which includes a piperidine (B6355638) and a cyclohexanol (B46403) moiety. Similar compounds can cause skin, eye, and respiratory irritation.[5][6] Therefore, a comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound.[7]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols.[7][8][9][10] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[7] |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[7] | |
| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[7] | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement. For procedures with a high potential for aerosol generation, a powered air-purifying respirator (PAPR) is recommended.[7][8] |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following operational and disposal plans is critical to minimize exposure risk and ensure a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
-
The storage container should be tightly closed.
Operational Plan: Weighing and Handling:
-
All handling of solid material should be conducted in a certified chemical fume hood or a ventilated containment device to prevent inhalation of dust.
-
Before handling, don the appropriate PPE as specified in the table above.
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
-
Avoid direct contact with the skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
-
Do not eat, drink, or smoke in the handling area.[12]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[12]
Disposal Plan:
-
All disposable PPE and materials that have come into contact with this compound should be considered hazardous waste.[7]
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the chemical waste through a licensed hazardous waste management company, in accordance with local, state, and federal regulations.[7][13]
-
Do not dispose of the compound down the drain or in the regular trash.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | C17H25NO | CID 162171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. (1S,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol | C17H25NO | CID 833992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. gjchemical.com [gjchemical.com]
- 6. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. hsa.ie [hsa.ie]
- 10. americanchemistry.com [americanchemistry.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
